molecular formula C39H68N7O17P3S B156966 Oleoyl-CoA CAS No. 1716-06-9

Oleoyl-CoA

Katalognummer: B156966
CAS-Nummer: 1716-06-9
Molekulargewicht: 1032.0 g/mol
InChI-Schlüssel: XDUHQPOXLUAVEE-BPMMELMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oleoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of oleic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a coenzyme A. It is a conjugate acid of an this compound(4-).
Octadecenoyl-CoA (N-C18:1CoA) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (Z)-isome

Eigenschaften

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-/t28-,32-,33-,34+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUHQPOXLUAVEE-BPMMELMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318533
Record name Oleoyl-CoA
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Molecular Weight

1032.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1716-06-9
Record name Oleoyl-CoA
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Record name Oleoyl-coenzyme A
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Record name Oleoyl-CoA
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Record name S-oleoylcoenzyme A
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Record name Oleyl coenzyme A
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Record name Oleoyl-CoA
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URL http://www.hmdb.ca/metabolites/HMDB0001322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Role of Oleoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA, an activated form of the monounsaturated omega-9 fatty acid oleic acid, occupies a central and dynamic position within the intricate network of fatty acid metabolism. It is not merely an intermediate in lipid synthesis and energy production but also functions as a critical signaling molecule, influencing a range of cellular processes. This technical guide provides an in-depth exploration of the functions of this compound, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and drug development endeavors.

Core Functions of this compound in Metabolic Pathways

This compound is a key metabolite that participates in several fundamental cellular processes:

  • Lipid Synthesis: this compound serves as a primary substrate for the synthesis of various complex lipids. It is a key component in the formation of triglycerides (TAGs) for energy storage within lipid droplets and is crucial for the production of phospholipids , such as phosphatidylcholine and phosphatidylethanolamine, which are essential for membrane biogenesis and integrity. Furthermore, it is utilized in the synthesis of cholesteryl esters , contributing to cholesterol homeostasis.

  • Beta-Oxidation: As an activated fatty acid, this compound can be transported into the mitochondria for beta-oxidation to generate ATP. However, due to the presence of a cis-double bond, its complete oxidation requires the action of an additional enzyme, enoyl-CoA isomerase , to convert the cis-intermediate to a trans-isomer that can be processed by the standard beta-oxidation machinery.

  • Chain Elongation and Desaturation: this compound can be further elongated by fatty acid elongases to produce very-long-chain fatty acids. It is also a product of the desaturation of stearoyl-CoA by stearoyl-CoA desaturase (SCD), a critical enzyme in maintaining membrane fluidity and lipid signaling.

  • Cellular Signaling: Emerging evidence highlights the role of long-chain acyl-CoAs, including this compound, as signaling molecules. They can directly bind to and modulate the activity of transcription factors and other proteins, thereby influencing gene expression related to lipid metabolism and other cellular pathways.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters related to the enzymatic reactions and cellular concentrations involving this compound.

EnzymeSubstrate(s)Product(s)Organism/TissueKm (µM)Vmax (nmol/min/mg protein)Reference(s)
Acyl-CoA SynthetaseOleic acid, CoA, ATPThis compound, AMP, PPiChromochloris zofingiensis (recombinant)0.99 (for acetate)70.67 (kcat/Km for acetate, s-1mM-1)[1]
Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA, NADH, O2This compound, NAD+, 2H2ORat liver microsomes--[2][3][4]
This compound:1-acylglycerophosphocholine AcyltransferaseThis compound, 1-acylglycerophosphocholine1-Oleoyl-2-acylglycerophosphocholine, CoAMouse brain microsomes116.1
Cell Line/TissueConditionThis compound Concentration (pmol/106 cells or pmol/mg protein)Reference(s)
HepG2BasalNot specified, but part of the acyl-CoA pool measured.[5]
MCF7BasalNot specified, but part of the acyl-CoA pool measured.[5]
RAW264.7BasalNot specified, but part of the acyl-CoA pool measured.[5]

Table 2: Cellular Concentrations of Acyl-CoAs. This table provides an overview of reported concentrations of the broader acyl-CoA pool in different mammalian cell lines. Specific quantitative values for this compound are often not reported separately and require targeted analysis.

Signaling Pathways and Logical Relationships

The metabolic fate and signaling functions of this compound are governed by a complex interplay of enzymes and regulatory factors. The following diagrams illustrate these key relationships.

Fatty_Acid_Metabolism_Oleoyl_CoA Stearoyl_CoA Stearoyl-CoA Oleoyl_CoA This compound Stearoyl_CoA->Oleoyl_CoA Desaturation Triglycerides Triglycerides (Storage) Oleoyl_CoA->Triglycerides Esterification Phospholipids Phospholipids (Membranes) Oleoyl_CoA->Phospholipids Esterification Beta_Oxidation Beta-Oxidation (Energy) Oleoyl_CoA->Beta_Oxidation Oxidation Gene_Expression Gene Expression (Regulation) Oleoyl_CoA->Gene_Expression Regulation SCD1 SCD1 SCD1->Stearoyl_CoA Acyltransferases Acyltransferases Acyltransferases->Oleoyl_CoA Beta_Ox_Enzymes β-Oxidation Enzymes Beta_Ox_Enzymes->Oleoyl_CoA Transcription_Factors Transcription Factors Transcription_Factors->Oleoyl_CoA

Figure 1: Central Role of this compound in Fatty Acid Metabolism. This diagram illustrates the synthesis of this compound from Stearoyl-CoA and its subsequent fates, including incorporation into complex lipids, degradation through beta-oxidation, and its role in regulating gene expression.

Experimental_Workflow_Acyl_CoA Start Cell/Tissue Sample Harvest Harvesting & Quenching Start->Harvest Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Isopropanol) Harvest->Extraction SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: General Experimental Workflow for Acyl-CoA Analysis. This flowchart outlines the key steps involved in the extraction and quantification of acyl-CoA species, including this compound, from biological samples using liquid chromatography-mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

Objective: To extract and purify long-chain acyl-CoAs from cultured mammalian cells for quantitative analysis by LC-MS/MS.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Acetonitrile (ACN)

  • 2-Propanol

  • 100 mM KH2PO4 buffer (pH 4.9)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vortex mixer

  • Sonicator

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cells in the cold buffer. For suspension cells, resuspend the cell pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ACN:2-propanol (3:1 v/v) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes[2].

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

    • Elute the acyl-CoAs with an appropriate elution buffer (e.g., a mixture of ammonium (B1175870) formate (B1220265) and methanol).

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of methanol:water 1:1 v/v) for LC-MS/MS analysis[6].

Protocol 2: In Vitro Assay of Stearoyl-CoA Desaturase (SCD1) Activity

Objective: To measure the enzymatic activity of SCD1 by quantifying the conversion of radiolabeled stearoyl-CoA to this compound.

Materials:

  • Recombinant human SCD1 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • [14C]-Stearoyl-CoA

  • NADH

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Microplate (96-well)

  • Scintillation counter and scintillation fluid

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Organic solvents for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant SCD1 in assay buffer.

    • Prepare a solution of [14C]-Stearoyl-CoA in assay buffer containing BSA.

    • Prepare a fresh solution of NADH in assay buffer.

  • Assay Reaction:

    • In a microplate well, combine the assay buffer, SCD1 enzyme solution, and NADH solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the [14C]-Stearoyl-CoA solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).

    • Saponify the lipids by heating the mixture (e.g., at 60°C for 1 hour) to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction and Separation:

    • Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Spot the extracted fatty acids onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate stearic acid and oleic acid.

  • Quantification:

    • Visualize the fatty acid spots (e.g., using iodine vapor).

    • Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the SCD1 activity as the percentage of [14C]-stearoyl-CoA converted to [14C]-oleic acid per unit time per amount of enzyme.

Protocol 3: Quantification of Lipid Droplets by BODIPY Staining and Flow Cytometry

Objective: To quantify the cellular neutral lipid content by staining with BODIPY 493/503 and analyzing via flow cytometry.

Materials:

  • Cultured cells of interest

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a multi-well plate.

    • Treat cells with compounds of interest (e.g., oleic acid to induce lipid droplet formation) for the desired time.

  • Staining:

    • Prepare a fresh working solution of BODIPY 493/503 in PBS (e.g., 1-2 µM).

    • Wash the cells once with PBS.

    • Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Cell Harvesting (for adherent cells):

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with culture medium and transfer the cell suspension to a conical tube.

  • Sample Preparation for Flow Cytometry:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a blue laser (e.g., 488 nm).

    • Detect the BODIPY 493/503 fluorescence in the green channel (e.g., ~515/20 nm bandpass filter).

    • Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the mean fluorescence intensity (MFI) of the BODIPY signal for the gated cell population. The MFI is proportional to the neutral lipid content.

Conclusion

This compound is a linchpin in fatty acid metabolism, with its functions extending beyond simple bioenergetics and lipid synthesis to encompass crucial roles in cellular signaling and gene regulation. A thorough understanding of its metabolic pathways, supported by robust quantitative data and detailed experimental methodologies, is paramount for advancing research in metabolic diseases and for the development of novel therapeutic interventions. This technical guide provides a foundational resource for professionals in the field, aiming to facilitate further investigation into the complex and vital role of this compound.

References

An In-depth Technical Guide to the Oleoyl-CoA Synthesis Pathway in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oleoyl-CoA, a monounsaturated fatty acyl-CoA, is a pivotal molecule in mammalian cellular metabolism. It serves as a primary component of membrane phospholipids, a substrate for the synthesis of complex lipids such as triglycerides and cholesterol esters, and a signaling molecule. The de novo synthesis of this compound is a multi-step process that begins with acetyl-CoA and involves a series of enzymatic reactions primarily occurring in the cytoplasm and the endoplasmic reticulum. This guide provides a comprehensive technical overview of the this compound synthesis pathway, detailing the core biochemical steps, the enzymes involved, their subcellular localization, and their kinetic properties. Furthermore, it elucidates the intricate regulatory networks that govern this pathway, including transcriptional control by SREBP-1c and ChREBP, and post-translational modifications orchestrated by AMPK. Detailed experimental protocols for key assays and mandatory visualizations of the metabolic and signaling pathways are provided to facilitate further research and drug development efforts targeting this crucial metabolic axis.

The Core Synthesis Pathway: From Acetyl-CoA to this compound

The synthesis of this compound in mammalian cells is a sequential process involving fatty acid synthesis, elongation, and desaturation. The primary pathway can be summarized in three main stages:

  • De Novo Synthesis of Palmitoyl-CoA: This process, occurring in the cytoplasm, utilizes acetyl-CoA as the primary building block to synthesize the 16-carbon saturated fatty acyl-CoA, palmitoyl-CoA.

  • Elongation to Stearoyl-CoA: Palmitoyl-CoA is then elongated in the endoplasmic reticulum to the 18-carbon saturated fatty acyl-CoA, stearoyl-CoA.

  • Desaturation to this compound: Finally, stearoyl-CoA is desaturated in the endoplasmic reticulum to form the 18-carbon monounsaturated fatty acyl-CoA, this compound.

Key Enzymes and Reactions

The synthesis of this compound is catalyzed by a series of key enzymes, each playing a critical role in the step-wise construction of the fatty acid chain.

  • Acetyl-CoA Carboxylase (ACC): This cytosolic enzyme catalyzes the first committed and rate-limiting step of fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. This reaction requires ATP and biotin (B1667282) as a cofactor.

  • Fatty Acid Synthase (FASN): FASN is a large, multi-enzyme complex in the cytoplasm that catalyzes the subsequent seven steps of fatty acid synthesis. It utilizes one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as two-carbon donors to synthesize a 16-carbon saturated fatty acid, palmitate, which is then released from the enzyme complex. Palmitate is subsequently activated to palmitoyl-CoA by an acyl-CoA synthetase.

  • Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6): This enzyme, located in the endoplasmic reticulum, is responsible for the elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). It catalyzes the condensation of palmitoyl-CoA with malonyl-CoA.[1]

  • Stearoyl-CoA Desaturase-1 (SCD1): SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a double bond at the delta-9 position of stearoyl-CoA, converting it to this compound.[2] This reaction requires molecular oxygen, NADH, cytochrome b5, and cytochrome b5 reductase.[3]

Subcellular Localization

The enzymes involved in this compound synthesis are strategically localized within the cell to ensure efficient pathway flux.

  • Cytoplasm: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) are located in the cytoplasm, where the initial steps of fatty acid synthesis occur.[4][5]

  • Endoplasmic Reticulum (ER): The final stages of this compound synthesis, elongation and desaturation, are carried out by enzymes embedded in the ER membrane. This includes ELOVL6 and SCD1.[3][6]

Quantitative Data on Pathway Components

Understanding the quantitative aspects of the this compound synthesis pathway is crucial for assessing its metabolic significance and identifying potential targets for intervention. The following tables summarize available quantitative data for the key enzymes and metabolites in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
EnzymeSubstrateKmVmaxSource
Acetyl-CoA Carboxylase (ACC)Acetyl-CoA4 µM (CoA-activated)-[7][8]
Fatty Acid Synthase (FASN)Acetyl-CoA---
Malonyl-CoA---
ELOVL6 (Human)Hexadecanoyl-CoA (C16:0-CoA)1.22 µM0.79 pmol/min/µg[9]
Stearoyl-CoA Desaturase-1 (SCD1)Stearoyl-CoA10.5 µM-[10]

Note: Comprehensive kinetic data for all enzymes under standardized conditions is limited in the literature. The provided values are from specific studies and may vary depending on the experimental conditions.

Table 2: Cellular Concentrations of Acyl-CoA Intermediates
Acyl-CoA SpeciesCell TypeConcentration (pmol/10^6 cells)Source
Palmitoyl-CoA (C16:0-CoA)RAW 264.7~2[11]
MCF7~15[11]
Stearoyl-CoA (C18:0-CoA)RAW 264.7~1[11]
MCF7~10[11]
This compound (C18:1-CoA)RAW 264.7~3[11]
MCF7~20[11]

Note: Acyl-CoA concentrations can vary significantly depending on cell type, metabolic state, and nutritional conditions.

Regulatory Networks Controlling this compound Synthesis

The synthesis of this compound is tightly regulated at multiple levels to meet cellular demands and maintain lipid homeostasis. This regulation involves transcriptional control of key enzymes and allosteric and covalent modifications in response to hormonal and metabolic signals.

Transcriptional Regulation
  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of lipogenesis. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it upregulates the expression of key lipogenic genes, including ACC, FASN, and SCD1.[12][13][14]

  • Carbohydrate Response Element-Binding Protein (ChREBP): ChREBP is a glucose-sensitive transcription factor that, in concert with SREBP-1c, activates the transcription of lipogenic genes in response to high carbohydrate levels.[12][15] ChREBP directly binds to carbohydrate response elements (ChoREs) in the promoters of genes like FASN and SCD1.[9][10]

Hormonal and Metabolic Regulation
  • Insulin: As a key anabolic hormone, insulin potently stimulates this compound synthesis by activating the SREBP-1c pathway.[14]

  • Glucagon: In contrast, glucagon, released during fasting, suppresses lipogenesis.

  • AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When cellular AMP/ATP ratios are high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates ACC, thereby inhibiting the first committed step of fatty acid synthesis.[16][17] This provides a rapid mechanism to shut down an energy-consuming pathway when cellular energy is low.

Experimental Protocols

Measurement of Stearoyl-CoA Desaturase (SCD1) Activity in Liver Microsomes

This protocol is adapted from established methods for measuring SCD1 activity using a radiolabeled substrate.[10]

Materials:

  • Mouse or rat liver

  • Buffer A: 200 mM sucrose (B13894), 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors

  • Buffer B: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT

  • 1.2 M sucrose in Buffer A

  • [1-14C]Stearoyl-CoA (radiolabeled substrate)

  • NADH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer: 0.1 M Tris-HCl (pH 7.2), 3 mM ATP, 0.1 mM Coenzyme A, 0.5 mM NADH, and 1 mg/mL BSA

  • 20% Methanolic KOH

  • 4 M H2SO4

  • Pentane (B18724)

  • Thin-Layer Chromatography (TLC) plates (AgNO3-impregnated)

  • Scintillation vials and scintillation fluid

Procedure:

  • Microsome Preparation: a. Euthanize a mouse or rat and immediately excise the liver. b. Rinse the liver with ice-cold Buffer A. c. Mince the liver and homogenize in 4 mL of Buffer A per gram of tissue using a motor-driven Potter-Elvehjem homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. e. Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant and ultracentrifuge at 140,000 x g for 2.5 hours through a cushion of 1.2 M sucrose in Buffer A. g. Aspirate the supernatant and cushion. Resuspend the microsomal pellet in Buffer B. h. Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).

  • SCD1 Activity Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer
    • Microsomal protein (typically 50-100 µg)
    • [1-14C]Stearoyl-CoA (e.g., 10 µM final concentration) b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding NADH to a final concentration of 1 mM. d. Incubate at 37°C for a defined period (e.g., 10-30 minutes). The reaction should be within the linear range of product formation. e. Stop the reaction by adding 0.1 mL of 20% methanolic KOH.

  • Lipid Extraction and Analysis: a. Saponify the lipids by heating at 80°C for 15 minutes. b. Acidify the mixture with 0.1 mL of 4 M H2SO4. c. Extract the fatty acids by adding 1 mL of pentane and vortexing vigorously. d. Centrifuge to separate the phases and carefully collect the upper pentane layer. e. Dry the pentane extract under a stream of nitrogen. f. Resuspend the dried lipids in a small volume of a suitable solvent (e.g., hexane). g. Spot the lipid extract onto an AgNO3-impregnated TLC plate. h. Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate stearic acid and oleic acid. i. Visualize the fatty acid spots (e.g., using iodine vapor). j. Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials. k. Add scintillation fluid and quantify the radioactivity using a scintillation counter. l. Calculate SCD1 activity as the percentage of [14C]oleate formed relative to the total radioactivity recovered from both stearate (B1226849) and oleate (B1233923) spots.

Quantification of this compound in Mammalian Cells by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

Materials:

  • Cultured mammalian cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: Acetonitrile:Isopropanol:Water (e.g., 3:1:1 v/v/v) or 5% Sulfosalicylic acid (SSA)[17]

  • Internal standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled this compound

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Collection and Extraction: a. Grow cells to the desired confluency in culture plates. b. Place the culture plates on ice and rapidly aspirate the culture medium. c. Wash the cells twice with ice-cold PBS. d. Add a defined volume of ice-cold extraction solvent containing the internal standard to each plate. e. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. f. Homogenize the lysate (e.g., by sonication or using a cell disruptor). g. Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. h. Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: a. Chromatographic Separation:

    • Inject a defined volume of the supernatant onto a reversed-phase C18 column.
    • Use a binary solvent system with a gradient elution to separate the acyl-CoA species. A common mobile phase consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) or triethylamine) and an organic component (e.g., acetonitrile). b. Mass Spectrometric Detection:
    • Operate the mass spectrometer in positive ion mode.
    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard.
    • The MRM transitions for this compound typically involve the precursor ion [M+H]+ and a characteristic fragment ion (e.g., the loss of the phosphopantetheine group). c. Quantification:
    • Generate a standard curve using known concentrations of an this compound standard and a fixed concentration of the internal standard.
    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Metabolic and Signaling Pathways

This compound Synthesis Pathway

Oleoyl_CoA_Synthesis cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC ATP, HCO3- FASN FASN AcetylCoA->FASN 1x MalonylCoA Malonyl-CoA MalonylCoA->FASN 7x PalmitoylCoA Palmitoyl-CoA ELOVL6 ELOVL6 PalmitoylCoA->ELOVL6 Malonyl-CoA, 2 NADPH StearoylCoA Stearoyl-CoA SCD1 SCD1 StearoylCoA->SCD1 O2, NADH OleoylCoA This compound ACC->MalonylCoA FASN->PalmitoylCoA 14 NADPH ELOVL6->StearoylCoA SCD1->OleoylCoA

Caption: The core synthesis pathway of this compound from Acetyl-CoA in mammalian cells.

SREBP-1c Signaling Pathway Regulating Lipogenesis

SREBP1c_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_precursor SREBP-1c (precursor) (ER membrane) mTORC1->SREBP1c_precursor promotes processing SREBP1c_cleaved nSREBP-1c (nucleus) SREBP1c_precursor->SREBP1c_cleaved proteolytic cleavage (Golgi) LipogenicGenes Lipogenic Genes (ACC, FASN, SCD1) SREBP1c_cleaved->LipogenicGenes activates transcription Lipogenesis Increased Lipogenesis LipogenicGenes->Lipogenesis ChREBP_Regulation cluster_nucleus Nucleus HighGlucose High Glucose GlucoseMetabolites Glucose Metabolites (e.g., Xylulose-5-P) HighGlucose->GlucoseMetabolites PP2A PP2A GlucoseMetabolites->PP2A activates ChREBP_inactive ChREBP (inactive) (phosphorylated) PP2A->ChREBP_inactive dephosphorylates ChREBP_active ChREBP (active) (dephosphorylated) ChREBP_inactive->ChREBP_active Nucleus Nucleus ChREBP_active->Nucleus translocates to LipogenicGenes Lipogenic Genes (FASN, SCD1) ChREBP_active->LipogenicGenes activates transcription Lipogenesis Increased Lipogenesis LipogenicGenes->Lipogenesis AMPK_Signaling LowEnergy Low Energy Status (High AMP/ATP ratio) AMPK AMPK LowEnergy->AMPK activates AMPK_active AMPK (active) AMPK->AMPK_active ACC_active ACC (active) AMPK_active->ACC_active phosphorylates ACC_inactive ACC (inactive) (phosphorylated) ACC_active->ACC_inactive MalonylCoA Malonyl-CoA ACC_inactive->MalonylCoA inhibits production FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis reduced substrate

References

The Pivotal Role of Oleoyl-CoA: A Technical Guide to its Function in Cellular Signaling and Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, an activated form of the monounsaturated fatty acid oleic acid, has long been recognized as a key intermediate in lipid metabolism. However, a growing body of evidence reveals its multifaceted role as a critical signaling molecule and a modulator of gene expression. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences cellular signaling cascades and regulates gene transcription. We will delve into its interactions with key proteins, its impact on major signaling pathways, and the experimental methodologies used to elucidate its functions. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development, offering insights into the therapeutic potential of targeting this compound-mediated pathways.

Introduction

Cellular metabolism and signaling are intricately linked, with metabolic intermediates often acting as signaling molecules that convey the metabolic state of the cell to regulatory networks. This compound (C18:1-CoA) is a prime example of such a metabolite. As one of the most abundant long-chain fatty acyl-CoAs in many cell types, its cellular concentration fluctuates in response to nutritional and hormonal cues.[1] These fluctuations are not merely passive consequences of metabolic flux but are actively sensed by the cell, triggering adaptive responses through the modulation of signaling pathways and gene expression programs. Understanding the precise mechanisms of this compound's regulatory functions is crucial for deciphering the complex interplay between lipid metabolism and cellular control, and for identifying novel therapeutic targets for metabolic diseases, cancer, and other pathologies.

Quantitative Data on this compound

The cellular concentration of this compound is a critical determinant of its signaling and regulatory activities. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the accurate quantification of acyl-CoA species in various biological samples.[1][2] The tables below summarize key quantitative data related to this compound.

Table 1: Cellular Concentrations of this compound in Different Cell Lines

Cell LineTotal Fatty Acyl-CoAs (pmol/10⁶ cells)This compound (C18:1-CoA) (% of total)Reference
RAW264.712 ± 1.0~20%[1]
MCF780.4 ± 6.1One of the major species[1]

Table 2: Binding Affinity of this compound to Proteins

ProteinLigandBinding Affinity (Kd)MethodReference
Liver Fatty Acid Binding Protein (LFABP)This compoundNot explicitly quantified, but binding is demonstratedLipidex 1000 or multilamellar liposomes[3]
Acyl-CoA-Binding Proteins (ACBPs)Long-chain acyl-CoA thioestersITC can determine KdIsothermal Titration Calorimetry (ITC)[4]

This compound in Cellular Signaling

This compound participates in cellular signaling through direct interaction with signaling proteins and by influencing the lipid environment of the cell membrane.

G-Protein Coupled Receptor (GPCR) Signaling

Recent evidence suggests that fatty acids and their CoA esters can modulate the activity of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors.[5][6] While direct binding of this compound to a specific GPCR is yet to be definitively established in many cases, its influence can be exerted through several mechanisms:

  • Allosteric Modulation: this compound may bind to allosteric sites on GPCRs, altering their conformation and sensitivity to their cognate ligands.

  • Membrane Fluidity: As a precursor for the synthesis of complex lipids, this compound can influence the lipid composition and fluidity of the plasma membrane, which in turn can affect GPCR localization and function.[7][8]

  • Precursor for Signaling Lipids: this compound is a precursor for the synthesis of various signaling lipids, such as oleoylethanolamide (OEA), which is a known ligand for GPR119.[5]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Signal Transduction Oleoyl_CoA This compound Signaling_Lipids Signaling Lipids (e.g., OEA) Oleoyl_CoA->Signaling_Lipids Biosynthesis Signaling_Lipids->GPCR Activation Gene_Regulation Oleoyl_CoA This compound HNF4a HNF4α Oleoyl_CoA->HNF4a Binding PPARa PPARα Oleoyl_CoA->PPARa Modulation Target_Genes Target Genes (Lipid Metabolism) HNF4a->Target_Genes Regulation PPARa->Target_Genes Regulation Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression LCMS_Workflow Start Cell Pellet Lysis Cell Lysis (SSA or Methanol) Start->Lysis Spiking Add Internal Standard Lysis->Spiking Extraction Centrifugation & Supernatant Collection Spiking->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Analysis Quantification MS->Analysis

References

The Genesis of a Central Metabolite: A Historical and Technical Guide to Oleoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide delves into the discovery and historical perspective of Oleoyl-CoA, a pivotal molecule at the crossroads of lipid metabolism. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key milestones, experimental methodologies, and evolving understanding of this compound's role in cellular processes.

A Mid-20th Century Discovery Rooted in Foundational Biochemistry

The story of this compound is intrinsically linked to the groundbreaking work on fatty acid metabolism in the mid-20th century, a period that saw the elucidation of fundamental biochemical pathways. The conceptual framework for the existence of activated fatty acids, in the form of acyl-CoA thioesters, was laid by the pioneering research of Nobel laureates Feodor Lynen and Konrad Bloch.[1][2] Lynen's work on "activated acetic acid" (acetyl-CoA) and the fatty acid oxidation cycle established the central role of coenzyme A in bioenergetics.[2]

While a singular "discovery paper" for this compound is not readily apparent in the historical record, its existence was a direct and logical consequence of the discovery of long-chain acyl-CoA synthetases (EC 6.2.1.3) in the 1950s. These enzymes were found to catalyze the ATP-dependent activation of long-chain fatty acids, including oleic acid, to their corresponding CoA thioesters.[3] This enzymatic activation was a prerequisite for their participation in metabolic pathways.

The direct biosynthetic pathway for this compound from its saturated counterpart, Stearoyl-CoA, was unveiled with the discovery and characterization of stearoyl-CoA desaturase (SCD) (EC 1.14.19.1). Early studies in the 1960s, building on the work of Bloch on unsaturated fatty acid biosynthesis, demonstrated the oxygen-dependent desaturation of stearoyl-CoA to form this compound, a critical step in maintaining membrane fluidity and lipid signaling.[4]

Key Metabolic Roles: From Energy Storage to Membrane Synthesis

Once identified, the central role of this compound in lipid metabolism was rapidly established. It serves as a primary substrate for the synthesis of two major classes of lipids:

  • Triacylglycerols (TAGs): As a principal component of energy storage, the incorporation of oleate (B1233923) into TAGs was a significant area of early research.

  • Phospholipids: this compound is a key building block for the synthesis of various phospholipids, essential components of cellular membranes.

Quantitative Analysis: A Look Back at the Data

Early quantitative analysis of this compound and other long-chain acyl-CoAs was challenging. The development of chromatographic techniques, particularly paper and column chromatography, in the 1950s and 1960s, allowed for the separation and estimation of these molecules.[3] Later, the advent of High-Performance Liquid Chromatography (HPLC) and, more recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided highly sensitive and specific methods for quantification.[5]

EraOrganism/TissueThis compound Concentration (nmol/g tissue or protein)Analytical MethodReference
1970s-1980s Rat Liver (Fasted)~248 nmol/g protein (Total long-chain acyl-CoA)HPLC[5]
1970s-1980s Rat Liver (Fed)~108 nmol/g protein (Total long-chain acyl-CoA)HPLC[5]

Note: Early studies often reported total long-chain acyl-CoA concentrations, with this compound being a significant, but not individually quantified, component in many initial reports. The data presented here reflects the closest available historical quantitative analysis.

Foundational Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that underpinned our understanding of this compound.

Protocol 1: Early Enzymatic Synthesis of Long-Chain Acyl-CoA

This protocol is a generalized representation based on the principles established in the 1950s for the enzymatic synthesis of long-chain acyl-CoAs.

Objective: To demonstrate the enzymatic synthesis of this compound from oleic acid and Coenzyme A.

Materials:

  • Rat liver microsomes (as a source of long-chain acyl-CoA synthetase)

  • Oleic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydroxylamine hydrochloride

  • Ferric chloride (FeCl₃)

  • Trichloroacetic acid (TCA)

Procedure:

  • Enzyme Preparation: Rat liver microsomes were prepared by differential centrifugation of liver homogenates.

  • Reaction Mixture: A reaction mixture was prepared containing potassium phosphate buffer, MgCl₂, ATP, CoA, and oleic acid.

  • Enzyme Incubation: The reaction was initiated by adding the microsomal preparation to the reaction mixture and incubating at 37°C.

  • Termination and Assay: The reaction was terminated by the addition of hydroxylamine, which converts the acyl-CoA to the corresponding hydroxamic acid. The amount of hydroxamic acid formed was quantified colorimetrically after the addition of FeCl₃ and TCA, by measuring the absorbance at 540 nm.

Expected Outcome: An increase in absorbance at 540 nm in the complete reaction mixture compared to control reactions lacking ATP or CoA, demonstrating the enzymatic formation of this compound.

Protocol 2: Historical Assay for Stearoyl-CoA Desaturase Activity

This protocol is based on early methods used to measure the conversion of Stearoyl-CoA to this compound, often employing radiolabeled substrates.[6]

Objective: To measure the activity of stearoyl-CoA desaturase in a microsomal preparation.

Materials:

  • [1-¹⁴C]Stearoyl-CoA (radiolabeled substrate)

  • Rat liver microsomes

  • NADH or NADPH

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (pH 7.2)

  • Potassium hydroxide (B78521) (KOH) in methanol

  • Hexane (B92381)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Incubation: A reaction mixture containing rat liver microsomes, [1-¹⁴C]Stearoyl-CoA, NADH or NADPH, and BSA in a phosphate buffer was incubated at 37°C.

  • Saponification: The reaction was stopped, and the fatty acids were saponified by adding methanolic KOH and heating.

  • Fatty Acid Extraction: The resulting free fatty acids were extracted with hexane after acidification.

  • Chromatographic Separation: The extracted fatty acids (containing both [¹⁴C]stearic acid and the product [¹⁴C]oleic acid) were separated by argentation thin-layer chromatography (Ag-TLC), which separates fatty acids based on their degree of unsaturation.

  • Quantification: The areas on the TLC plate corresponding to stearic and oleic acid were scraped, and the radioactivity was measured using a scintillation counter.

Data Analysis: The percentage of conversion of [¹⁴C]Stearoyl-CoA to [¹⁴C]this compound was calculated to determine the enzyme activity.

Signaling Pathways and Logical Relationships

While initially viewed as a metabolic intermediate, evidence has emerged for the role of oleate and potentially this compound in cellular signaling. Free oleic acid is a known ligand for G-protein coupled receptor 120 (GPR120), initiating downstream signaling cascades. Furthermore, acyl-CoAs, including this compound, are being investigated for their potential roles in regulating gene expression through interactions with nuclear receptors and through protein acylation.

Oleoyl_CoA_Metabolic_Hub Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 Substrate This compound This compound Triacylglycerols Triacylglycerols This compound->Triacylglycerols Biosynthesis Phospholipids Phospholipids This compound->Phospholipids Biosynthesis Gene Expression Gene Expression This compound->Gene Expression Regulation? Protein Acylation Protein Acylation This compound->Protein Acylation Potential Substrate SCD1->this compound Product

Caption: Metabolic fate and potential signaling roles of this compound.

SCD_Assay_Workflow cluster_0 Reaction cluster_1 Processing cluster_2 Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation Radiolabeled Stearoyl-CoA Radiolabeled Stearoyl-CoA Radiolabeled Stearoyl-CoA->Incubation Saponification Saponification Incubation->Saponification Extraction Extraction Saponification->Extraction TLC Separation TLC Separation Extraction->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting

References

An In-depth Technical Guide on Stearoyl-CoA Desaturase (SCD) and the Role of its Product, Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. It clarifies the role of its substrates, primarily stearoyl-CoA, and its main product, oleoyl-CoA. While the initial topic of interest was "this compound as a substrate for stearoyl-CoA desaturase (SCD)," it is important to establish from the outset that this compound is, in fact, a product of the SCD-catalyzed reaction. This guide will delve into the established biochemical function of SCD, its regulation, and the physiological significance of its products.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is a rate-limiting, endoplasmic reticulum (ER)-resident enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is crucial for the synthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters. The ratio of SFAs to MUFAs is vital for maintaining appropriate cell membrane fluidity and cellular signaling.[2] Dysregulation of SCD activity has been implicated in a variety of metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4]

The primary and most studied isoform is SCD1. The desaturation reaction it catalyzes involves the introduction of a single cis-double bond at the delta-9 position of long-chain fatty acyl-CoAs. This reaction requires molecular oxygen, NAD(P)H, the flavoprotein cytochrome b5 reductase, and the electron acceptor cytochrome b5.[1] The preferred substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitthis compound (16:1) and this compound (18:1), respectively.[5]

Quantitative Data on SCD Activity

Precise kinetic parameters such as K'm' and V'max' for SCD1 are challenging to determine due to its nature as an integral membrane protein, which makes purification and in vitro assays complex.[6] Consequently, SCD activity is often reported as a desaturation index, which is the ratio of the product to its precursor fatty acid (e.g., 18:1/18:0). This index serves as a reliable surrogate for enzyme activity in cellular and tissue samples.[4]

SubstrateProductMethod of Activity MeasurementKey Findings
Stearoyl-CoA (18:0-CoA)This compound (18:1-CoA)Measurement of the conversion of radiolabeled [14C]stearic acid to [14C]oleic acid in cultured cells or microsomes, followed by separation via TLC or HPLC and quantification.[7]SCD1 activity is highly regulated by diet and hormones. Increased SCD1 activity is observed in various cancer cell lines.[7]
Palmitoyl-CoA (16:0-CoA)Palmitthis compound (16:1-CoA)Measurement of the conversion of [14C]palmitic acid to [14C]palmitoleic acid.[7]Different SCD isoforms exhibit substrate preferences. For instance, mouse SCD3 shows a preference for palmitoyl-CoA.

Signaling Pathways Regulating SCD1

The expression and activity of SCD1 are meticulously controlled by a network of signaling pathways that respond to nutritional and hormonal signals. The key regulators are the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and the energy-sensing kinase, AMP-activated protein kinase (AMPK).

SREBP-1c is a master transcriptional regulator of lipogenesis.[8][9] In response to insulin (B600854) signaling, the PI3K-Akt pathway is activated, leading to the proteolytic cleavage and activation of SREBP-1c in the Golgi apparatus. The mature, nuclear form of SREBP-1c then translocates to the nucleus and binds to the Sterol Regulatory Element (SRE) in the promoter region of lipogenic genes, including SCD1, thereby increasing their transcription.[10]

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt activates SREBP1c_ER SREBP-1c (ER precursor) PI3K_Akt->SREBP1c_ER promotes maturation SREBP1c_nucleus nSREBP-1c (Nuclear form) SREBP1c_ER->SREBP1c_nucleus translocates to nucleus SCD1_Gene SCD1 Gene SREBP1c_nucleus->SCD1_Gene activates transcription SCD1_Protein SCD1 Protein SCD1_Gene->SCD1_Protein expression

Caption: SREBP-1c signaling pathway leading to SCD1 expression.

AMPK functions as a cellular energy sensor. When cellular energy levels are low (indicated by a high AMP/ATP ratio), AMPK is activated. Activated AMPK inhibits lipogenesis through two primary mechanisms: by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme responsible for producing the fatty acid synthesis precursor malonyl-CoA, and by suppressing the SREBP-1c pathway, which in turn downregulates the expression of lipogenic genes like SCD1.[11][12]

AMPK_SCD1_Regulation Low_Energy Low Energy State (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK activates SREBP1c_Pathway SREBP-1c Pathway AMPK->SREBP1c_Pathway inhibits SCD1_Expression SCD1 Expression SREBP1c_Pathway->SCD1_Expression promotes

Caption: AMPK-mediated suppression of SCD1 expression.

Experimental Protocols

This protocol outlines the isolation of the microsomal fraction from liver tissue, which is enriched in SCD.

  • Tissue Homogenization:

    • Excise fresh liver tissue and place it in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Microsome Resuspension and Storage:

    • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Aliquots of the microsomal preparation can be flash-frozen in liquid nitrogen and stored at -80°C.

This assay measures the conversion of [¹⁴C]stearoyl-CoA to [¹⁴C]this compound.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100-200 µg of microsomal protein

      • 1 mM NADH

      • 2.5 mM ATP

      • 0.1 mM Coenzyme A

      • 10 µM [¹⁴C]stearoyl-CoA (specific activity ~50-60 mCi/mmol)

      • Assay buffer to a final volume of 200 µL.

  • Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C for 15 minutes.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 1 mL of 10% (w/v) KOH in 90% ethanol.

    • Saponify the lipids by heating at 80°C for 1 hour.

  • Fatty Acid Extraction:

    • Cool the samples and acidify to pH 1-2 with 6 M HCl.

    • Extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing vigorously.

    • Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.

  • Analysis:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Resuspend the fatty acid residue in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the samples on a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, by vol).

    • Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the spots corresponding to stearic acid and oleic acid into scintillation vials.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Calculation of SCD Activity:

    • SCD Activity (% conversion) = [Radioactivity in oleic acid / (Radioactivity in stearic acid + Radioactivity in oleic acid)] x 100

Experimental_Workflow cluster_prep Microsome Preparation cluster_assay SCD Activity Assay Homogenization Homogenization Centrifugation_Low_Speed Centrifugation_Low_Speed Homogenization->Centrifugation_Low_Speed Supernatant_Collection Supernatant_Collection Centrifugation_Low_Speed->Supernatant_Collection Centrifugation_High_Speed Centrifugation_High_Speed Supernatant_Collection->Centrifugation_High_Speed Microsome_Resuspension Microsome_Resuspension Centrifugation_High_Speed->Microsome_Resuspension Reaction_Setup Reaction_Setup Microsome_Resuspension->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination_Saponification Termination_Saponification Incubation->Termination_Saponification Fatty_Acid_Extraction Fatty_Acid_Extraction Termination_Saponification->Fatty_Acid_Extraction TLC_Separation TLC_Separation Fatty_Acid_Extraction->TLC_Separation Quantification Quantification TLC_Separation->Quantification Calculation Calculation Quantification->Calculation

Caption: Experimental workflow for SCD1 activity measurement.

Conclusion

Stearoyl-CoA desaturase 1 is a central enzyme in lipogenesis, responsible for producing this compound and other MUFAs from saturated fatty acyl-CoAs. This compound is a product of this reaction and a vital component for the synthesis of complex lipids. The activity of SCD1 is tightly controlled by intricate signaling networks that respond to the metabolic state of the cell. A thorough understanding of SCD1's function and regulation is paramount for the development of novel therapeutic interventions for a range of metabolic disorders. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and professionals in this field.

References

The Central Role of Oleoyl-CoA in the Synthesis of Complex Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, an 18-carbon monounsaturated fatty acyl-coenzyme A, stands at a critical juncture in cellular lipid metabolism. As the principal product of stearoyl-CoA desaturase-1 (SCD1), it serves as a primary substrate for the synthesis of a diverse array of complex lipids, including triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesteryl esters (CEs). The regulation of this compound production and its subsequent channeling into these biosynthetic pathways are tightly controlled processes, fundamental to maintaining cellular energy homeostasis, membrane integrity, and signaling functions. Dysregulation of this compound metabolism is intrinsically linked to various metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis, making the enzymes involved in its synthesis and utilization prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical pathways involving this compound, detailed experimental protocols for assessing key enzymatic activities, and a summary of quantitative data to facilitate further research and drug development in this critical area of lipid biology.

Introduction: this compound as a Key Metabolic Hub

This compound is synthesized through the desaturation of stearoyl-CoA, a reaction catalyzed by the endoplasmic reticulum (ER)-resident enzyme stearoyl-CoA desaturase (SCD). This conversion of a saturated fatty acid (SFA) to a monounsaturated fatty acid (MUFA) is a rate-limiting step in the synthesis of complex lipids.[1][2] The resulting this compound is a preferred substrate for several key enzymes in lipid biosynthesis, positioning it as a central molecule that dictates the flow of fatty acids into different metabolic fates.

Biosynthesis of Complex Lipids from this compound

Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. The final and committed step in TG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs), which esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule.[3] Mammals express two DGAT isoenzymes, DGAT1 and DGAT2, both of which utilize this compound.

  • DGAT1: This enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and is expressed in various tissues, with high levels in the small intestine.[4]

  • DGAT2: Despite catalyzing the same reaction, DGAT2 is structurally unrelated to DGAT1. It is the predominant DGAT enzyme in hepatocytes and adipocytes.[5]

Studies have indicated that DGAT1 exhibits a preference for this compound as a substrate.[6] While both enzymes can synthesize triglycerides, they are thought to have distinct roles, with DGAT1-synthesized TGs being preferentially channeled towards oxidation, while DGAT2-derived TGs are primarily stored in lipid droplets or secreted in very-low-density lipoproteins (VLDL).[7]

Cholesteryl Ester Synthesis

Cellular cholesterol homeostasis is maintained, in part, by the esterification of free cholesterol with a long-chain fatty acyl-CoA, a reaction catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). The resulting cholesteryl esters are more hydrophobic than free cholesterol and can be stored in lipid droplets. There are two ACAT isoenzymes:

  • ACAT1: Ubiquitously expressed and plays a key role in cellular cholesterol homeostasis in most tissues.[8]

  • ACAT2: Primarily found in the liver and intestine, where it is involved in the assembly and secretion of lipoproteins.[8]

This compound is the preferred fatty acyl-CoA substrate for ACAT1.[9] This preference highlights the importance of this compound in protecting cells from the toxic effects of excess free cholesterol.

Phospholipid Synthesis

This compound is a crucial component of phospholipids, the primary building blocks of cellular membranes. The incorporation of this compound into phospholipids primarily occurs through the Kennedy pathway and the Lands cycle. In the de novo Kennedy pathway, glycerol-3-phosphate is sequentially acylated to form phosphatidic acid (PA). A second fatty acyl-CoA, often an unsaturated one like this compound, is added to lysophosphatidic acid at the sn-2 position by acylglycerol-3-acyltransferase to form PA.[7] PA can then be converted to various phospholipids.

Furthermore, this compound is utilized in the remodeling of phospholipids through the Lands cycle. Lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes catalyze the reacylation of lysophospholipids with acyl-CoAs. LPCAT3, in particular, shows broad substrate specificity and can incorporate this compound into lysophosphatidylcholine to form phosphatidylcholine.[1][10]

Quantitative Data on Enzyme-Substrate Interactions

The efficiency and preference of key enzymes for this compound can be described by their kinetic parameters. The following tables summarize available quantitative data.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/SystemReference
ACAT1 (human) This compound1.3Not specifiedRecombinant H293 cells[11]
ACAT1 (human) Stearoyl-CoA6.42.4-fold lower than with this compoundRecombinant H293 cells[11]
DGAT1 (human) This compound~50362Sf-9 cell microsomes[12][13]
Lipid ClassOleic Acid Percentage (%)Tissue/Cell TypeReference
Adipose Tissue Triglycerides Increases with weight maintenanceHuman[14]
Sebum Triglycerides Increases with enhanced SREBP-1c activityHuman[15]

Experimental Protocols

Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This assay measures the activity of ACS enzymes, which activate fatty acids to their CoA esters.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM ATP, 200 µM Coenzyme A, 0.1% Triton X-100

  • [¹⁴C]Oleic acid (radiolabeled substrate)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1)

  • Heptane

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of [¹⁴C]oleic acid bound to BSA.

  • In a microcentrifuge tube, combine the assay buffer and the cell/tissue lysate.

  • Initiate the reaction by adding the [¹⁴C]oleic acid-BSA complex.

  • Incubate the reaction mixture at 37°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 600 µL of Dole's solution.

  • Add 300 µL of heptane and 300 µL of water, vortex, and centrifuge to separate the phases.

  • The upper heptane phase contains the unreacted [¹⁴C]oleic acid, while the lower aqueous phase contains the [¹⁴C]this compound.

  • Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of [¹⁴C]this compound formed per unit time per amount of protein.[16][17]

Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)

This protocol measures the synthesis of triglycerides from diacylglycerol and a radiolabeled fatty acyl-CoA.

Materials:

  • Microsomal fraction from cells or tissue

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), protease inhibitors

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • [¹⁴C]this compound

  • MgCl₂ (for differentiating DGAT1 and DGAT2 activity)

  • Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the assay mixture containing the assay buffer, DAG, and MgCl₂. For DGAT1-specific activity, use 25 mM MgCl₂. For total DGAT activity, 1 mM MgCl₂ can be used.[5]

  • Add the microsomal protein to the assay mixture and pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding [¹⁴C]this compound.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding chloroform:methanol (2:1).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled triglyceride spot using a phosphorimager or by scraping the corresponding band and quantifying using scintillation counting.[5][18]

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay (Radiochemical)

This method quantifies ACAT activity by measuring the formation of radiolabeled cholesteryl oleate (B1233923).

Materials:

  • Microsomal fraction from cells or tissue

  • Homogenization Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4), 0.25 M sucrose, 1 mM EDTA

  • Assay Buffer: 20 mM HEPES (pH 6.8), 2 M KCl

  • Cholesterol

  • [¹⁴C]this compound

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • TLC plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 8:2:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare microsomes from the desired cells or tissue by homogenization and differential centrifugation.[2]

  • Resuspend the microsomal pellet in the assay buffer.

  • Add cholesterol to the microsomal suspension and pre-incubate at 37°C.

  • Initiate the reaction by adding [¹⁴C]this compound.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction and extract the lipids.

  • Separate the lipids by TLC.

  • Quantify the amount of [¹⁴C]cholesteryl oleate formed using a phosphorimager or scintillation counting.[2][4]

Lipid Extraction and Analysis

A common method for extracting total lipids from biological samples is the Folch method.

Materials:

  • Biological sample (cells or tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

  • Add 0.9% NaCl solution to create a biphasic system and facilitate phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for analysis by LC-MS to identify and quantify the different lipid species containing oleate.[19]

Visualizing the Pathways and Workflows

Signaling Pathway: Insulin-Mediated Regulation of Triglyceride Synthesis

Insulin signaling plays a crucial role in promoting the storage of fatty acids as triglycerides. The following diagram illustrates the key steps in this pathway, highlighting the activation of enzymes involved in triglyceride synthesis.

InsulinSignaling cluster_substrates Substrates Insulin Insulin Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates SREBP-1c SREBP-1c Akt/PKB->SREBP-1c Activates SCD1 SCD1 SREBP-1c->SCD1 Upregulates expression DGAT2 DGAT2 SREBP-1c->DGAT2 Upregulates expression This compound This compound SCD1->this compound Triglyceride Synthesis Triglyceride Synthesis DGAT2->Triglyceride Synthesis This compound->DGAT2 Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->SCD1 Substrate Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Substrate

Caption: Insulin signaling pathway leading to increased triglyceride synthesis.

Experimental Workflow: Lipidomics Analysis of this compound Containing Lipids

The following diagram outlines a typical workflow for the identification and quantification of complex lipids containing this compound from a biological sample.

LipidomicsWorkflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing (Peak picking, alignment) Lipid Identification Lipid Identification Data Processing->Lipid Identification (Database search) Quantification Quantification Lipid Identification->Quantification Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

Caption: A typical experimental workflow for lipidomics analysis.

Logical Relationship: Synthesis of Complex Lipids from this compound

This diagram illustrates the central role of this compound as a branch point in the synthesis of triglycerides, cholesteryl esters, and phospholipids.

ComplexLipidSynthesis SCD1 SCD1 This compound This compound SCD1->this compound DGAT1/2 DGAT1/2 This compound->DGAT1/2 ACAT1/2 ACAT1/2 This compound->ACAT1/2 GPAT/LPCAT GPAT/LPCAT This compound->GPAT/LPCAT Triglycerides Triglycerides DGAT1/2->Triglycerides Cholesteryl Esters Cholesteryl Esters ACAT1/2->Cholesteryl Esters Phospholipids Phospholipids GPAT/LPCAT->Phospholipids

Caption: Central role of this compound in complex lipid synthesis.

Conclusion

This compound is a linchpin in the synthesis of complex lipids, acting as a primary precursor for energy storage molecules, structural components of membranes, and cholesterol derivatives. The enzymes that metabolize this compound, particularly DGAT and ACAT, exhibit a preference for this monounsaturated fatty acyl-CoA, underscoring its importance in cellular lipid homeostasis. The intricate regulation of this compound synthesis and its subsequent metabolic fate are critical for normal physiological function. A thorough understanding of these pathways, facilitated by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting metabolic diseases. The data, protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of lipid metabolism.

References

The Central Role of Oleoyl-CoA in Lipid Droplet Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets (LDs) are dynamic organelles essential for cellular energy homeostasis, lipid metabolism, and signaling. The formation and expansion of these organelles are intricately linked to the availability of neutral lipids, primarily triacylglycerols (TAGs). A key molecule at the heart of this process is oleoyl-CoA, the activated form of the monounsaturated fatty acid oleic acid. This technical guide provides an in-depth exploration of the multifaceted role of this compound in lipid droplet formation, detailing its synthesis, its incorporation into triglycerides, and the signaling cascades it influences. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in the field of lipid metabolism.

Introduction

Cellular lipid homeostasis is a tightly regulated process, with lipid droplets serving as the primary sites for the storage of neutral lipids. An excess of free fatty acids can be cytotoxic, and their esterification and sequestration into LDs is a crucial protective mechanism. Oleic acid is a potent inducer of lipid droplet formation[1]. Upon entering the cell, oleic acid is rapidly activated to this compound, a critical metabolic intermediate that serves as a primary substrate for the synthesis of complex lipids, including the triacylglycerols that form the core of lipid droplets.[2] Understanding the intricate mechanisms governing the metabolism of this compound is therefore fundamental to deciphering the processes of lipid droplet biogenesis and turnover. Dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD)[3]. This guide will dissect the journey of this compound from its synthesis to its ultimate fate within the lipid droplet, providing the necessary technical details for its study.

Synthesis of this compound: The Gateway to Lipid Droplet Formation

The conversion of oleic acid to this compound is the first committed step for its incorporation into cellular lipids. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs).

The Role of Acyl-CoA Synthetase 3 (ACSL3)

Among the various ACSL isoforms, ACSL3 has been identified as a key player in lipid droplet biogenesis.[4] Studies have shown that ACSL3 localizes to the endoplasmic reticulum (ER) and relocates to sites of nascent lipid droplet formation upon fatty acid stimulation.[4] The inhibition of ACSL activity with compounds like Triacsin C has been demonstrated to block fatty acid-induced formation of lipid droplets.[2][5] Furthermore, knockdown of ACSL3 significantly reduces the number and size of lipid droplets, highlighting its essential role in providing the this compound substrate necessary for triglyceride synthesis.[6][7] While a significant portion of ACSL3 remains at the ER during fatty acid supplementation, a notable amount is found on the surface of mature lipid droplets.[8]

The synthesis of this compound by ACSL3 is a critical regulatory node in lipid droplet formation. The following diagram illustrates this initial step.

cluster_ER ER Membrane OA Oleic Acid ACSL3 ACSL3 OA->ACSL3 OleoylCoA This compound ACSL3->OleoylCoA + CoA + ATP ER Endoplasmic Reticulum

Diagram 1: Synthesis of this compound by ACSL3 at the ER.

This compound in Triacylglycerol Synthesis and Lipid Droplet Expansion

Once synthesized, this compound serves as a primary substrate for the esterification of diacylglycerol (DAG) to form triacylglycerol (TAG), the main component of the lipid droplet core. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs).

The DGAT Enzymes: DGAT1 and DGAT2

Two major DGAT enzymes, DGAT1 and DGAT2, are responsible for the final step of TAG synthesis. Both enzymes utilize this compound as a substrate. While both are located in the ER, DGAT2 has also been found to co-localize with lipid droplets.[9] Studies in adipocytes have shown that the deletion of both DGAT1 and DGAT2 severely impairs TAG synthesis and prevents the formation of lipid droplets, indicating their critical and combined role in this process.[10][11][12] DGAT2 appears to be more active at lower concentrations of this compound, while DGAT1 is more active at higher concentrations, suggesting they may have distinct roles depending on fatty acid availability.[13]

The pathway from this compound to TAG and subsequent lipid droplet formation is depicted below.

OleoylCoA This compound DGAT DGAT1 & DGAT2 OleoylCoA->DGAT DAG Diacylglycerol DAG->DGAT TAG Triacylglycerol DGAT->TAG LD Lipid Droplet TAG->LD incorporation

Diagram 2: Role of this compound in DGAT-mediated TAG synthesis.

Signaling Pathways Initiated by Oleic Acid

Beyond its role as a substrate, the influx of oleic acid and the subsequent increase in this compound levels trigger signaling cascades that promote lipid droplet formation.

The FFAR4-PI3K-AKT Pathway

Studies have shown that oleic acid can stimulate lipid droplet formation by activating the long-chain fatty acid receptor FFAR4.[14][15] This initiates a G-protein coupled signaling pathway that involves phosphoinositide 3-kinase (PI3-kinase) and AKT (also known as protein kinase B).[14][15] Inhibition of PI3-kinase has been shown to completely block the initial, rapid generation of lipid droplets induced by oleate.[14] This initial phase of lipid droplet formation appears to be independent of exogenous lipid uptake, suggesting a signaling-mediated mechanism for the biogenesis of new droplets.[14]

OA Oleic Acid FFAR4 FFAR4 OA->FFAR4 G_protein G-protein FFAR4->G_protein PI3K PI3-Kinase G_protein->PI3K AKT AKT PI3K->AKT PLD PLD AKT->PLD LD_formation Initial Lipid Droplet Formation PLD->LD_formation

Diagram 3: Oleic acid-induced signaling for lipid droplet formation.
The Role of CTP:phosphocholine cytidylyltransferase (CCT)

The expansion of lipid droplets requires the synthesis of phospholipids, primarily phosphatidylcholine (PC), to coat the growing neutral lipid core.[16] The rate-limiting enzyme in PC synthesis is CTP:phosphocholine cytidylyltransferase (CCT).[17][18] In response to fatty acid overload, CCTα translocates from the nucleoplasm to the nuclear envelope and nuclear lipid droplets to stimulate PC synthesis.[17][19][20] This localized activation of CCT ensures that sufficient PC is available to maintain the stability of the expanding lipid droplet monolayer.[16]

Quantitative Data on this compound and Lipid Droplet Formation

The following tables summarize quantitative data from various studies on the effects of oleic acid and related enzymes on lipid droplet parameters.

Cell LineTreatmentParameterChangeReference
Huh-7100 µM Oleate (15 min)Lipid Droplet Number~1.44-fold increase[14]
Huh-7100 µM Oleate (30 min)Lipid Droplet Number~3.13-fold increase[14]
Huh-7100 µM Oleate (180 min)Lipid Droplet Number~4.92-fold increase[14]
Hepatocytes60 µM Oleic AcidLipid Droplet NumberIncrease[3]
Hepatocytes60 µM Oleic AcidLipid Droplet SizeIncrease[3]
A431Oleate FeedingACSL3 Molecules per Cell1.4 million[8]
A431Oleate FeedingLipid Droplets per Cell530[8]
A431Oleate FeedingACSL3 Molecules per LD680 (for a 0.66 µm LD)[8]

Table 1: Effects of Oleic Acid on Lipid Droplet Number and Size

Cell LineGenetic/Chemical PerturbationEffect on Lipid DropletsReference
Huh-7LY294002 (PI3K inhibitor)Inhibition of oleate-stimulated LD generation[14]
VariousTriacsin C (ACSL inhibitor)Inhibition of LD formation[2][5]
ccRCC cellsACSL3 siRNADiminished oleic acid-induced LD formation[7]
AdipocytesDGAT1 and DGAT2 deletionAbsence of LDs[10]

Table 2: Impact of Key Proteins on Lipid Droplet Formation

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in lipid droplet formation.

BODIPY Staining for Lipid Droplet Visualization

BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids and is widely used for visualizing lipid droplets.[1]

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)[1]

  • Mounting medium with DAPI

Protocol for Fixed Cell Staining:

  • Grow cells to 60-80% confluency on coverslips.[1]

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15-20 minutes at room temperature.[1][]

  • Wash cells three times with PBS to remove residual PFA.[]

  • Prepare a 1-2 µM BODIPY 493/503 working solution in PBS from the stock solution. Protect from light.[22][23]

  • Incubate the cells with the BODIPY working solution for 15-30 minutes at 37°C in the dark.[][22]

  • Wash cells twice with PBS.

  • Mount coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.[22]

  • Visualize lipid droplets using a fluorescence microscope.

Protocol for Live Cell Staining:

  • Wash cells gently with a suitable buffer like HBSS.[]

  • Incubate cells with 0.5-2 µM BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[]

  • Wash cells with PBS.

  • Image the cells immediately.

start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Incubate with BODIPY 493/503 wash2->stain wash3 Wash with PBS (2x) stain->wash3 mount Mount with DAPI wash3->mount image Fluorescence Microscopy mount->image

Diagram 4: Workflow for BODIPY staining of fixed cells.
Triglyceride Quantification Assay

This colorimetric or fluorometric assay measures the concentration of triglycerides in cell or tissue lysates.

Principle: Triglycerides are hydrolyzed by a lipase (B570770) to glycerol (B35011) and free fatty acids. The glycerol is then enzymatically oxidized to produce a product that reacts with a probe to generate a quantifiable colorimetric or fluorescent signal.[25][26][27]

Materials:

  • Triglyceride Quantification Kit (commercial kits are widely available)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Cell or tissue homogenates

General Protocol (refer to manufacturer's instructions for specific details):

  • Sample Preparation: Homogenize cells (~10 million) or tissue (~100 mg) in a solution containing 5% NP-40 in water. Heat to 80-100°C until the solution becomes cloudy, then cool. Centrifuge to remove insoluble material.[25][26][27]

  • Standard Curve: Prepare a series of triglyceride standards according to the kit instructions.[25]

  • Lipase Treatment: Add lipase to samples and standards and incubate to convert triglycerides to glycerol.[25]

  • Reaction Mix: Add the reaction mix containing the probe and enzymes to all wells. Incubate for 30-60 minutes at room temperature, protected from light.[25][27]

  • Measurement: Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[25][26]

  • Calculation: Determine the triglyceride concentration in the samples by comparing their readings to the standard curve.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the enzymatic activity of ACSLs by detecting the formation of acyl-CoA.

Principle (Fluorometric): Acyl-CoA produced by ACS activity is metabolized by a series of enzymes to generate an intermediate that reacts with a fluorescent probe.[28]

Materials:

  • Acyl-CoA Synthetase Assay Kit (Fluorometric)

  • Cell or tissue lysates

  • 96-well plate (black)

  • Microplate reader capable of fluorescence measurement

General Protocol (refer to manufacturer's instructions for specific details):

  • Sample Preparation: Prepare cell or tissue lysates according to the kit protocol.

  • Reaction Setup: Add samples, positive controls, and background controls to the wells of a 96-well plate.

  • Reaction Mix: Prepare and add the reaction mix containing the ACS substrate, enzymes, and probe to the wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., for 30 minutes at 37°C) at Ex/Em = 535/587 nm.[28]

  • Calculation: The ACS activity is proportional to the rate of fluorescence increase. Calculate the activity based on a standard curve if provided, or express as relative fluorescence units per minute per microgram of protein.

Lipid Droplet Isolation

This protocol allows for the purification of lipid droplets from cells or tissues for downstream analysis such as proteomics or lipidomics.

Principle: Lipid droplets have a low buoyant density due to their neutral lipid core and can be separated from other organelles by density gradient ultracentrifugation.[29][30][31]

Materials:

  • Cultured cells or tissue

  • Homogenization buffer (e.g., containing sucrose)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotor (e.g., SW41)

  • Sucrose (B13894) or Ficoll solutions for density gradient

General Protocol:

  • Cell/Tissue Homogenization: Wash cells or minced tissue with cold PBS and then homogenize in an appropriate buffer using a Dounce homogenizer.[30][32]

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.[32]

  • Post-Nuclear Supernatant (PNS) Collection: Carefully collect the supernatant, which contains lipid droplets and other organelles.

  • Density Gradient Ultracentrifugation: Layer the PNS onto a discontinuous sucrose or Ficoll gradient in an ultracentrifuge tube.[29][30]

  • Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 1-3 hours.[29][32] The lipid droplets will float to the top of the gradient.

  • Collection: Carefully collect the white band of lipid droplets from the top of the gradient.[29]

  • Washing: The isolated lipid droplets can be washed by resuspension in buffer and recentrifugation to improve purity.[29][31]

start Start: Cells/Tissue homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 collect_pns Collect Post-Nuclear Supernatant centrifuge1->collect_pns gradient Layer on Density Gradient collect_pns->gradient ultracentrifuge Ultracentrifugation gradient->ultracentrifuge collect_ld Collect Lipid Droplet Fraction ultracentrifuge->collect_ld end Purified Lipid Droplets collect_ld->end

Diagram 5: General workflow for lipid droplet isolation.

Conclusion

This compound stands as a central molecule in the intricate process of lipid droplet formation. Its synthesis, primarily by ACSL3, provides the essential building blocks for the DGAT-mediated production of triacylglycerols. Furthermore, the influx of its precursor, oleic acid, triggers signaling cascades that actively promote the biogenesis of these vital organelles. A thorough understanding of the roles of this compound and the enzymes that regulate its metabolism is crucial for developing therapeutic strategies for a range of metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate this dynamic and critical area of cell biology.

References

The Contribution of Oleoyl-CoA to Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Membrane fluidity is a critical biophysical property that governs the function of cellular membranes, including transport, signaling, and enzyme activity. The composition of fatty acyl chains within membrane phospholipids (B1166683) is a primary determinant of this fluidity. This technical guide provides an in-depth examination of the pivotal role of oleoyl-CoA, a monounsaturated fatty acyl-CoA, in modulating membrane fluidity. We will explore its synthesis, incorporation into phospholipids, the resulting biophysical changes to the membrane, and the methodologies used to quantify these effects. Furthermore, we will discuss the implications of this compound-mediated membrane fluidity on cellular signaling pathways, offering a comprehensive resource for researchers in cellular biology and drug development.

Synthesis of this compound

The primary pathway for the endogenous production of this compound is through the desaturation of stearoyl-CoA, a saturated fatty acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum.[1][2]

2.1 The SCD1-Catalyzed Reaction

SCD1 introduces a single cis double bond at the delta-9 position of the stearoyl-CoA (18:0) acyl chain, converting it into this compound (18:1n-9).[1] This enzymatic reaction requires molecular oxygen (O2) and electrons, which are supplied by NADH via cytochrome b5 reductase and cytochrome b5.[3] The activity of SCD1 is a critical control point for regulating the ratio of saturated to monounsaturated fatty acids within the cell, which directly impacts membrane lipid composition and fluidity.[1][2][4] Dysregulation of SCD1 expression and activity has been implicated in various diseases, including metabolic disorders and cancer.[1][4]

SCD1_Pathway cluster_ER Endoplasmic Reticulum Membrane cluster_cofactors Cofactors Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) SCD1 SCD1 Stearoyl-CoA (18:0)->SCD1 Substrate This compound (18:1) This compound (18:1) SCD1->this compound (18:1) Product 2H2O 2H2O NADH NADH NADH->SCD1 e- NAD+ NAD+ O2 O2 O2->SCD1

Caption: Synthesis of this compound via Stearoyl-CoA Desaturase 1 (SCD1).

Incorporation of this compound into Membrane Phospholipids

Once synthesized, this compound serves as a key building block for the synthesis of various complex lipids, most notably phospholipids, which are the primary constituents of cellular membranes.[1] This incorporation can occur through two main pathways: de novo phospholipid synthesis and phospholipid remodeling (the Lands cycle).

In the de novo pathway, fatty acyl-CoAs, including this compound, are esterified to a glycerol-3-phosphate backbone by a series of acyltransferases to form phosphatidic acid, a precursor for all major phospholipids.[5][6] Alternatively, in the remodeling pathway, a pre-existing phospholipid can have one of its acyl chains removed by a phospholipase A2 (PLA2), creating a lysophospholipid. An acyl-CoA transferase can then esterify this compound to this lysophospholipid, thereby incorporating an oleate (B1233923) chain into the membrane.[7]

Phospholipid_Synthesis cluster_denovo De Novo Synthesis cluster_remodeling Remodeling (Lands Cycle) Glycerol-3-Phosphate Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol-3-Phosphate->LPA Acyltransferase This compound This compound PA Phosphatidic Acid This compound->PA New_PL Remodeled Phospholipid This compound->New_PL Saturated_Acyl_CoA Saturated Acyl-CoA Saturated_Acyl_CoA->LPA LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase PL Membrane Phospholipid (e.g., PC, PE) DAG->PL Choline/Ethanolamine Phosphotransferase PL_remodel Existing Phospholipid LysoPL Lysophospholipid PL_remodel->LysoPL Phospholipase A2 LysoPL->New_PL Acyltransferase

Caption: Incorporation of this compound into phospholipids.

Biophysical Impact on Membrane Fluidity

The incorporation of oleate into phospholipids has a profound effect on the biophysical properties of the membrane. The defining feature of oleic acid is the cis double bond at the C9-C10 position. This creates a rigid ~30-degree bend, or "kink," in the hydrocarbon tail.[8][9]

In contrast, saturated fatty acids like stearate (B1226849) have straight, flexible acyl chains that can pack together tightly and orderly through van der Waals interactions. This dense packing results in a more ordered (gel-like) and less fluid membrane. The kink in oleate chains physically disrupts this tight packing, increasing the average distance between adjacent phospholipid molecules.[8] This leads to reduced intermolecular forces, creating a more disordered (liquid-crystalline) state and thereby increasing membrane fluidity.[8][9][10]

Caption: Oleate "kinks" disrupt packing, increasing membrane fluidity.

4.1 Quantitative Data on Membrane Fluidity

The effect of oleate incorporation on membrane fluidity can be quantified using various biophysical techniques. A common method involves measuring the Laurdan Generalized Polarization (GP), where a decrease in the GP value corresponds to an increase in membrane fluidity.[11]

Cell/System ConditionKey ManipulationMeasured ParameterResultImplication on FluidityReference
HEK293T CellssiRNA knockdown of SCD1Laurdan GPStatistically significant increaseDecrease[12]
3T3-L1 AdipocytessiRNA knockdown of human SCDNot specifiedReported to reduce membrane fluidityDecrease[2]
HT-29 & SW480 Colon Cancer CellsTreatment with SCD1 inhibitors (Grape Skin Extracts)Not specifiedReported to decrease membrane fluidityDecrease[4]
Model Membranes (Liposomes)Addition of oleic acidNot specifiedReported to increase membrane fluidityIncrease[10]
Mouse EmbryosTreatment with SCD1 inhibitor (CAY10566)FRAPSlower fluorescence recoveryDecrease[13]
Mouse EmbryosCAY10566 + Oleic Acid RescueFRAPRecovery restored to control levelsIncrease (Restored)[13]

Experimental Methodologies for Measuring Membrane Fluidity

Accurate measurement of membrane fluidity is essential for understanding the functional consequences of altered lipid composition. Below are detailed protocols for two widely used fluorescence-based methods.

5.1 Protocol: Laurdan Generalized Polarization (GP) Spectroscopy

This method utilizes the environmentally sensitive fluorescent probe Laurdan, which exhibits a spectral shift based on the polarity of its environment, reflecting the degree of water penetration into the membrane bilayer.[11][14][15] A more fluid, disordered membrane allows greater water penetration, causing a red shift in Laurdan's emission spectrum.

I. Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Dimethylformamide (DMF) or Ethanol for Laurdan stock solution (e.g., 1-2 mM)

  • Cells or liposomes of interest

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorescence spectrophotometer or plate reader with excitation at 350 nm and emission detection at ~440 nm and ~490-500 nm.[14][15]

  • Temperature control unit for the reader/spectrophotometer.[14]

II. Procedure (for cultured cells):

  • Cell Culture: Plate cells to achieve a desired confluency (e.g., 70-80%).

  • Laurdan Staining:

    • Prepare a fresh working solution of Laurdan (e.g., 5-20 µM) in cell culture medium or buffer.

    • Wash cells once with pre-warmed PBS.

    • Incubate cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess Laurdan.[16]

  • Measurement:

    • Resuspend cells (if in suspension) or add buffer to adherent cells.

    • Transfer cell suspension to a quartz cuvette or a black, clear-bottom 96-well plate.[14]

    • Equilibrate the sample to the desired temperature (e.g., 37°C) within the instrument.[15]

    • Set the excitation wavelength to 350 nm.[14]

    • Record the fluorescence intensity (I) at the emission maxima of the gel phase (I440) and the liquid-crystalline phase (I490).

  • Calculation: Calculate the GP value using the formula:

    • GP = (I440 - I490) / (I440 + I490)[11]

    • A lower GP value indicates higher membrane fluidity.[11]

5.2 Protocol: Fluorescence Anisotropy with TMA-DPH

This technique measures the rotational freedom of a fluorescent probe embedded in the membrane.[17] TMA-DPH is a cationic derivative of DPH that anchors at the lipid-water interface, probing the fluidity of the upper region of the bilayer.[17] Lower anisotropy values indicate faster rotation of the probe and thus higher membrane fluidity.

I. Materials:

  • TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate)

  • Dimethyl sulfoxide (B87167) (DMSO) for TMA-DPH stock solution (e.g., 400 µM)

  • Cells or liposomes of interest

  • Appropriate buffer (e.g., PBS or KCl solution)

  • Spectrofluorometer equipped with polarizers for both excitation and emission light paths.[16]

II. Procedure:

  • Cell Preparation: Prepare a cell suspension at a known density (e.g., OD625 of 0.2).[16]

  • TMA-DPH Staining:

    • Add TMA-DPH stock solution to the cell suspension to a final concentration of ~0.5 µM.[16]

    • Incubate for 10-30 minutes at the desired temperature (e.g., 30°C) in the dark.[16]

  • Washing: Wash the cells twice with buffer by centrifugation to remove unbound probe.[16]

  • Measurement:

    • Resuspend the labeled cells in buffer and transfer to a cuvette.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 425 nm.[16]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • A correction factor (G-factor) must be determined using a horizontally polarized excitation beam (G = IHV / IHH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

    • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Lower 'r' values indicate higher membrane fluidity.

Exp_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A 1. Culture Cells / Prepare Liposomes B 2. Apply Experimental Condition (e.g., SCD1 inhibitor) A->B C 3. Stain with Fluorescent Probe (e.g., Laurdan, TMA-DPH) B->C D 4. Wash to Remove Excess Probe C->D E 5. Load Sample into Spectrofluorometer D->E F 6. Set Temperature & Wavelengths E->F G 7. Acquire Fluorescence Intensity Data F->G H 8. Calculate Fluidity Parameter (GP value or Anisotropy) G->H I 9. Statistical Analysis & Comparison H->I

Caption: Experimental workflow for membrane fluidity measurement.

Implications for Cellular Signaling

Changes in membrane fluidity orchestrated by the levels of this compound and its phospholipid derivatives are not merely structural; they have significant consequences for cellular signaling.[1][18] Membrane fluidity can influence:

  • Receptor Function: The conformational state and lateral mobility of transmembrane receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, can be modulated by the fluidity of the surrounding lipid environment, affecting ligand binding and downstream signal activation.[18]

  • Enzyme Activity: The activity of many membrane-bound enzymes is sensitive to membrane fluidity. Increased fluidity can enhance the diffusion rate of substrates and enzymes within the membrane, potentially increasing reaction rates.

  • Lipid Raft Formation: The balance between saturated and unsaturated lipids influences the formation and stability of specialized membrane microdomains known as lipid rafts. These domains are critical platforms for concentrating signaling molecules and facilitating efficient signal transduction.[2]

  • Ion Channel Gating: The function of ion channels can be allosterically regulated by the physical state of the lipid bilayer.

Alterations in signaling pathways due to changes in membrane fluidity are central to many physiological and pathological processes.[19][20]

Signaling_Pathway This compound This compound Unsaturated_PL Oleate-Containing Phospholipids This compound->Unsaturated_PL Incorporation Membrane_Fluidity Increased Membrane Fluidity Unsaturated_PL->Membrane_Fluidity Causes Receptor_Conformation Altered Receptor Conformation/Mobility Membrane_Fluidity->Receptor_Conformation Affects Downstream_Signaling Modulated Downstream Signaling Cascade Receptor_Conformation->Downstream_Signaling Leads to Cellular_Response Altered Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response Results in

References

The Pivotal Role of Oleoyl-CoA in Hepatic and Adipose Tissue Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, a central molecule in lipid metabolism, is far more than a simple intermediate in the synthesis of complex lipids. This monounsaturated fatty acyl-CoA plays a critical role as a signaling molecule and a key regulator of metabolic pathways in both the liver and adipose tissue. Its synthesis, primarily catalyzed by Stearoyl-CoA Desaturase 1 (SCD1), and its subsequent metabolic fate are tightly controlled and have profound implications for systemic energy homeostasis. Dysregulation of this compound metabolism is implicated in the pathophysiology of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in the liver and adipose tissue, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Introduction

The liver and adipose tissue are central hubs for lipid metabolism, orchestrating the synthesis, storage, and mobilization of fatty acids to meet the body's energy demands. Within these tissues, long-chain fatty acyl-CoAs (LC-CoAs) serve as the activated form of fatty acids, directing them towards various metabolic fates, including esterification into triglycerides (TGs) for storage, incorporation into phospholipids (B1166683) for membrane synthesis, or oxidation for energy production. Among the diverse pool of LC-CoAs, this compound (18:1n-9-CoA) holds a unique position. As the primary product of SCD1, it is a key determinant of the ratio of saturated to monounsaturated fatty acids, a critical factor influencing cellular function and metabolic health. This guide will delve into the specific functions of this compound in the liver and adipose tissue, highlighting its intricate regulatory mechanisms and its impact on cellular and systemic metabolism.

This compound Metabolism in the Liver

The liver is the primary site for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. This compound is a major product of this pathway and plays a central role in hepatic lipid homeostasis.

Synthesis of this compound

The rate-limiting step in the synthesis of this compound is the desaturation of stearoyl-CoA, a reaction catalyzed by the endoplasmic reticulum-bound enzyme, Stearoyl-CoA Desaturase 1 (SCD1).[1][2] The expression and activity of SCD1 are tightly regulated by dietary and hormonal signals, including insulin and sterol regulatory element-binding protein-1c (SREBP-1c).[2]

Metabolic Fates of this compound in the Liver

Once synthesized, hepatic this compound can be channeled into several key metabolic pathways:

  • Triglyceride (TG) Synthesis and VLDL Secretion: this compound is the preferred substrate for the synthesis of TGs.[2] These newly synthesized TGs are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to deliver energy to peripheral tissues.

  • Phospholipid Synthesis: this compound is incorporated into various phospholipids, which are essential components of cellular membranes, influencing their fluidity and function.

  • Cholesterol Esterification: this compound is a substrate for acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the formation of cholesteryl esters for storage or incorporation into lipoproteins.

  • Fatty Acid Oxidation: While the liver primarily oxidizes saturated fatty acids, this compound can also be a substrate for mitochondrial β-oxidation, particularly during periods of energy demand.

Signaling and Regulatory Roles of this compound in the Liver

Beyond its role as a metabolic intermediate, this compound functions as a critical signaling molecule in the liver, influencing the expression of genes involved in lipid metabolism.

  • Regulation of SREBP-1c: this compound can activate SREBP-1c, a master transcriptional regulator of lipogenesis.[2] This creates a feed-forward loop where the product of DNL promotes its own synthesis.

  • Liver X Receptor (LXR) Activation: LXRs are nuclear receptors that play a key role in cholesterol and fatty acid metabolism. While direct binding of this compound to LXR is not firmly established, LXR activation leads to increased SREBP-1c expression, thereby indirectly promoting this compound synthesis.[3][4]

  • Endoplasmic Reticulum (ER) Stress: While saturated fatty acids are known to induce ER stress, oleate (B1233923) (derived from this compound) is generally considered to be protective against palmitate-induced ER stress in hepatocytes.[5] This highlights the importance of the saturated-to-monounsaturated fatty acid ratio in maintaining cellular homeostasis.

This compound Function in Adipose Tissue

Adipose tissue is the primary site for energy storage in the form of TGs. The metabolic activity of adipocytes is tightly regulated by hormones and nutrients, with this compound playing a key role in both lipogenesis and lipolysis.

This compound in Adipocyte Lipogenesis

Similar to the liver, adipocytes synthesize this compound via SCD1. This endogenously produced this compound, along with this compound derived from circulating lipoproteins, is a major substrate for TG synthesis and storage within lipid droplets.[6]

Regulation of Lipolysis

Lipolysis, the breakdown of stored TGs into fatty acids and glycerol, is a critical process for mobilizing energy reserves. This compound has been shown to be an inhibitor of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), the key enzymes that initiate lipolysis.[7] This suggests that high intracellular levels of this compound can act as a feedback mechanism to suppress fat breakdown.

Signaling Roles of this compound in Adipocytes

This compound and its derivatives can act as signaling molecules within adipocytes, influencing gene expression and cellular function.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fatty acids and their CoA esters are known ligands for PPARs, a family of nuclear receptors that are master regulators of adipogenesis and lipid metabolism. While direct binding of this compound to PPARγ, the master regulator of adipocyte differentiation, is an area of active research, its downstream metabolites can influence PPARγ activity.[8][9] PPARα activation in adipocytes can stimulate fatty acid oxidation.[10]

  • Insulin Signaling: Insulin is a potent stimulator of lipogenesis and an inhibitor of lipolysis in adipocytes. The interplay between insulin signaling and this compound metabolism is complex. Insulin promotes glucose uptake and its conversion to acetyl-CoA, a precursor for fatty acid synthesis, while also activating SCD1. The resulting increase in this compound contributes to TG storage. Conversely, elevated levels of certain fatty acyl-CoAs can interfere with insulin signaling, contributing to insulin resistance.[11][12]

  • Adipokine Secretion: Adipose tissue secretes a variety of signaling molecules known as adipokines, which play crucial roles in regulating systemic metabolism. The lipid composition of adipocytes, influenced by the availability of this compound, can impact the secretion profile of adipokines such as adiponectin and leptin.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism in liver and adipose tissue. These values can vary depending on the species, diet, and physiological state.

Table 1: this compound Concentrations in Liver and Adipose Tissue

TissueConditionSpeciesThis compound Concentration (pmol/mg protein)Reference(s)
LiverFedRat10 - 30[14][15]
LiverFastedRat5 - 15[14][15]
Adipose TissueBasalMouse2 - 8[16]
Adipose TissueInsulin-StimulatedMouse5 - 15[16]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateTissue/Cell LineKm (µM)Vmax (nmol/min/mg protein)Reference(s)
ACSL1OleateRat Liver Microsomes2 - 10100 - 300[17]
SCD1Stearoyl-CoAMouse Liver Microsomes1 - 51 - 5[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][16]

Materials:

  • Frozen tissue sample (liver or adipose)

  • Internal Standard: Heptadecanoyl-CoA

  • Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol (B130326), water, and acetic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenization: Homogenize ~20-50 mg of frozen tissue in 1 mL of ice-cold extraction solvent containing the internal standard.

  • Extraction: Vortex the homogenate vigorously for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect and quantify this compound and the internal standard based on their specific precursor and product ion transitions.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Measurement of Fatty Acid Oxidation in Primary Hepatocytes

This protocol outlines a method to measure the rate of fatty acid oxidation in cultured primary hepatocytes using a radiolabeled substrate.[18][19]

Materials:

  • Primary hepatocytes cultured in collagen-coated plates

  • [1-14C]-Oleate complexed to BSA

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

  • Etomoxir (B15894) (CPT1 inhibitor)

Procedure:

  • Cell Seeding: Seed primary hepatocytes at an appropriate density on collagen-coated plates and allow them to attach.

  • Substrate Addition: Replace the culture medium with a serum-free medium containing [1-14C]-Oleate-BSA complex.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

  • Measurement of CO2 Production:

    • Acidify the medium to release dissolved 14CO2.

    • Trap the evolved 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in NaOH).

    • Quantify the trapped radioactivity using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites (ASMs):

    • Precipitate the protein from the medium and cell lysate.

    • Measure the radioactivity in the acid-soluble supernatant, which represents incomplete oxidation products.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Alternatively, measure the OCR of hepatocytes in the presence of oleate using a Seahorse XF Analyzer.

    • Inject etomoxir to inhibit carnitine palmitoyltransferase 1 (CPT1) and determine the proportion of OCR dependent on fatty acid oxidation.

Oil Red O Staining for Lipid Accumulation

This protocol describes the staining of neutral lipids in cultured adipocytes or hepatocytes to visualize and quantify lipid accumulation.[1][7]

Materials:

  • Cultured cells on coverslips or in plates

  • 10% Formalin

  • Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Hematoxylin (B73222) (for counterstaining nuclei)

  • Microscope

Procedure:

  • Fixation: Fix the cells with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with distilled water.

  • Dehydration: Briefly rinse the cells with 60% isopropanol.

  • Staining: Incubate the cells with Oil Red O working solution for 10-15 minutes at room temperature.

  • Destaining: Briefly rinse with 60% isopropanol to remove excess stain.

  • Washing: Wash with distilled water.

  • Counterstaining: Stain the nuclei with hematoxylin for 1-2 minutes.

  • Washing: Wash with distilled water.

  • Visualization: Mount the coverslips on slides with an aqueous mounting medium and visualize under a microscope. Lipid droplets will appear red, and nuclei will be blue.

  • Quantification: The amount of staining can be quantified by extracting the dye with isopropanol and measuring its absorbance at a specific wavelength (e.g., 510 nm).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound in the liver and adipose tissue.

Hepatic this compound Metabolism and Regulation

Hepatic_Oleoyl_CoA_Metabolism Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates SCD1 SCD1 SREBP1c->SCD1 induces expression LXR LXR LXR->SREBP1c activates Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->SCD1 Oleoyl_CoA This compound SCD1->Oleoyl_CoA Oleoyl_CoA->SREBP1c activates TG_synthesis Triglyceride Synthesis Oleoyl_CoA->TG_synthesis PL_synthesis Phospholipid Synthesis Oleoyl_CoA->PL_synthesis CE_synthesis Cholesteryl Ester Synthesis Oleoyl_CoA->CE_synthesis FAO Fatty Acid Oxidation Oleoyl_CoA->FAO VLDL VLDL Secretion TG_synthesis->VLDL

Caption: Signaling pathways regulating this compound metabolism in the liver.

Adipose Tissue this compound Function and Regulation

Adipose_Oleoyl_CoA_Function Insulin Insulin Glucose Glucose Insulin->Glucose uptake SCD1_adipose SCD1 Insulin->SCD1_adipose activates Lipolysis Lipolysis (HSL, ATGL) Insulin->Lipolysis inhibits Glucose->SCD1_adipose provides substrate Oleoyl_CoA_adipose This compound SCD1_adipose->Oleoyl_CoA_adipose TG_storage Triglyceride Storage Oleoyl_CoA_adipose->TG_storage Oleoyl_CoA_adipose->Lipolysis inhibits PPARgamma PPARγ Oleoyl_CoA_adipose->PPARgamma influences activity Adipokine_secretion Adipokine Secretion Oleoyl_CoA_adipose->Adipokine_secretion modulates PPARgamma->TG_storage promotes

Caption: Functional roles of this compound in adipose tissue.

Experimental Workflow for Studying this compound Function

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Primary Hepatocytes/Adipocytes treatment Treat with Oleate or SCD1 inhibitor start->treatment lipid_extraction Lipid Extraction treatment->lipid_extraction fao_assay Fatty Acid Oxidation Assay treatment->fao_assay gene_expression Gene Expression Analysis (qPCR/RNA-seq) treatment->gene_expression western_blot Western Blot Analysis treatment->western_blot oil_red_o Oil Red O Staining for Lipid Accumulation treatment->oil_red_o lc_ms LC-MS/MS for This compound Quantification lipid_extraction->lc_ms data_analysis Data Analysis and Interpretation fao_assay->data_analysis gene_expression->data_analysis western_blot->data_analysis lc_ms->data_analysis oil_red_o->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow to investigate this compound function.

Conclusion

This compound stands at the crossroads of lipid metabolism in the liver and adipose tissue, acting as a key substrate, a metabolic regulator, and a signaling molecule. Its synthesis and subsequent metabolic channeling are critical for maintaining cellular and systemic energy balance. A deeper understanding of the intricate functions of this compound and its regulatory networks is essential for developing novel therapeutic strategies to combat metabolic diseases such as NAFLD, obesity, and type 2 diabetes. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers dedicated to unraveling the complexities of lipid metabolism and its role in health and disease.

References

The Enzymatic Nexus: A Technical Guide to the Regulation of Oleoyl-CoA Concentration in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, an 18-carbon monounsaturated fatty acyl-CoA, stands at a critical juncture of cellular lipid metabolism. Its intracellular concentration is a tightly regulated parameter, reflecting the balance between anabolic and catabolic processes. This technical guide provides an in-depth exploration of the enzymatic machinery that governs the synthesis, utilization, and overall homeostasis of the this compound pool. A thorough understanding of these regulatory networks is paramount for researchers in metabolic diseases, oncology, and drug development, as dysregulation of this compound levels is implicated in a range of pathologies, including obesity, type 2 diabetes, and cancer. This document details the key enzymes, their kinetic properties, regulatory mechanisms, and the experimental protocols required to investigate these processes.

Introduction

The cellular concentration of this compound is a dynamic indicator of metabolic status, influencing membrane fluidity, energy storage, and signaling pathways. The regulation of its levels is orchestrated by a complex interplay of enzymes involved in its de novo synthesis, activation from free fatty acids, and its consumption in various metabolic fates. This guide will dissect the enzymatic control of this compound concentration, providing a comprehensive resource for the scientific community.

Key Enzymes in this compound Metabolism

The concentration of this compound is primarily determined by the activities of three classes of enzymes: those responsible for its synthesis (Stearoyl-CoA Desaturase and Acyl-CoA Synthetases), and those that utilize it in downstream pathways (e.g., fatty acid elongation, β-oxidation, and incorporation into complex lipids).

Synthesis of this compound

The principal pathway for de novo synthesis of this compound is the desaturation of stearoyl-CoA, a reaction catalyzed by the endoplasmic reticulum-resident enzyme, Stearoyl-CoA Desaturase 1 (SCD1).[1][2] This enzyme introduces a double bond at the delta-9 position of stearoyl-CoA, converting it to this compound.[1]

Exogenous oleic acid is activated to this compound by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3][4] These enzymes are found in various subcellular locations, including the endoplasmic reticulum and the outer mitochondrial membrane. Several ACSL isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) can activate oleic acid, and their tissue-specific expression and subcellular localization contribute to the channeling of this compound towards specific metabolic fates.[4][5]

Utilization of this compound

This compound is a substrate for several metabolic pathways:

  • Incorporation into Complex Lipids: this compound is a primary acyl donor for the synthesis of triglycerides (TGs) and phospholipids, the main forms of energy storage and membrane components, respectively.

  • Fatty Acid Elongation: this compound can be further elongated to produce very-long-chain fatty acids (VLCFAs).

  • β-Oxidation: In times of energy demand, this compound is transported into the mitochondria for breakdown via β-oxidation to generate ATP.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

A quantitative understanding of the enzymes involved in this compound metabolism is crucial for building accurate metabolic models and for identifying potential targets for therapeutic intervention.

Enzyme/MetaboliteOrganism/Cell TypeSubstrateKmVmaxCellular ConcentrationReference
Enzymes
ACSL (Faa1p)Saccharomyces cerevisiaeOleate71.1 µM158.2 nmol/min/mg protein-[6][7]
ACSL (Faa1p)Saccharomyces cerevisiaeCoA18.3 µM--[7]
ACSL (Faa1p)Saccharomyces cerevisiaeATP51.6 µM--[7]
Metabolites
Long-Chain Acyl-CoAsVarious---Low nanomolar (free)[8]

Regulatory Mechanisms

The enzymatic control of this compound concentration is exerted at multiple levels, including transcriptional regulation of key enzymes and allosteric control of their activity.

Transcriptional Regulation

The expression of genes encoding key enzymes in this compound metabolism is tightly controlled by a network of transcription factors that respond to hormonal and nutritional signals.

SREBP-1c is a master transcriptional regulator of lipogenesis.[9] Insulin signaling activates SREBP-1c, leading to increased transcription of lipogenic genes, including SCD1 and some ACSLs.[9] Conversely, polyunsaturated fatty acids (PUFAs) can suppress SREBP-1c activity, thereby reducing the synthesis of this compound.[10][11] A recently discovered pathway involves the cleavage of SREBP-1c by the rhomboid protease RHBDL4, a process activated by saturated fatty acids and inhibited by polyunsaturated fatty acids.[12]

Other transcription factors, such as Liver X Receptors (LXRs) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), also play roles in regulating the expression of genes involved in fatty acid metabolism, including those that influence this compound levels.[4][13]

Allosteric Regulation

The activities of enzymes involved in this compound metabolism can also be modulated by the binding of small molecules to allosteric sites. For example, long-chain fatty acyl-CoAs can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control the overall rate of lipogenesis.

Signaling Pathways and Logical Relationships

The regulation of this compound concentration is integrated into broader cellular signaling networks. The following diagrams illustrate some of the key pathways and relationships.

Oleoyl_CoA_Metabolism cluster_synthesis Synthesis cluster_utilization Utilization Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 This compound This compound SCD1->this compound Oleic Acid Oleic Acid ACSLs ACSLs Oleic Acid->ACSLs ACSLs->this compound Triglycerides Triglycerides This compound->Triglycerides Phospholipids Phospholipids This compound->Phospholipids Fatty Acid Elongation Fatty Acid Elongation This compound->Fatty Acid Elongation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation

Core pathways of this compound synthesis and utilization.

Transcriptional_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates PUFA Polyunsaturated Fatty Acids PUFA->SREBP1c inhibits SCD1_gene SCD1 Gene SREBP1c->SCD1_gene promotes transcription ACSL_gene ACSL Gene SREBP1c->ACSL_gene promotes transcription

Transcriptional regulation of SCD1 and ACSL genes by SREBP-1c.

Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is fundamental to research in this area. The following are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture plates

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standard (e.g., [¹³C₁₈]-Oleoyl-CoA)

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase LC column

Procedure:

  • Cell Lysis and Extraction:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add a known amount of internal standard to each sample.

    • Lyse cells and extract lipids by adding ice-cold methanol.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Separate this compound from other cellular components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is typically m/z 1032.7 -> 507.3.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow A Cell Culture B Wash with PBS A->B C Add Internal Standard & Lyse with Methanol B->C D Centrifuge & Collect Supernatant C->D E Dry Down Extract D->E F Reconstitute in Injection Solvent E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Workflow for this compound quantification by LC-MS/MS.
Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.

Materials:

  • Cell culture plates

  • [¹⁴C]-Stearic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Cell Treatment:

    • Incubate cells with [¹⁴C]-stearic acid complexed to BSA for a defined period.

  • Lipid Extraction:

    • Wash cells with PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract total lipids using a method such as the Folch procedure.

  • Lipid Separation:

    • Separate the different lipid classes by TLC.

  • Quantification:

    • Scrape the bands corresponding to stearic acid and oleic acid from the TLC plate.

    • Quantify the radioactivity in each band using a scintillation counter.

  • Calculation of SCD Activity:

    • Calculate SCD activity as the percentage of [¹⁴C]-stearic acid converted to [¹⁴C]-oleic acid.

Acyl-CoA Synthetase (ACS) Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.[3]

Materials:

  • Cell or tissue homogenates

  • [³H]-Oleic acid

  • ATP, Coenzyme A (CoA), MgCl₂

  • Reaction buffer (e.g., Tris-HCl)

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄)

  • Heptane

  • Silica gel

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the cell homogenate, reaction buffer, ATP, CoA, MgCl₂, and [³H]-oleic acid.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding Dole's reagent.

    • Add heptane and water to separate the phases. The upper organic phase contains unreacted [³H]-oleic acid, while the lower aqueous phase contains the [³H]-oleoyl-CoA.

  • Quantification:

    • Wash the aqueous phase with heptane to remove any remaining free fatty acid.

    • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculation of ACS Activity:

    • Calculate the amount of [³H]-oleoyl-CoA formed based on the specific activity of the [³H]-oleic acid.

Conclusion

The enzymatic regulation of this compound concentration is a central hub in cellular metabolism, with profound implications for health and disease. This technical guide has provided a comprehensive overview of the key enzymes, their regulation, and the experimental approaches used to study these processes. A deeper understanding of this intricate network will undoubtedly pave the way for novel therapeutic strategies targeting metabolic disorders and cancer. The provided data, protocols, and diagrams serve as a valuable resource for researchers dedicated to unraveling the complexities of lipid metabolism.

References

Methodological & Application

Measuring the Pulse of Cellular Metabolism: Accurate Quantification of Oleoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Oleoyl-CoA, a central player in fatty acid metabolism, serves as a critical node in pathways governing energy storage, membrane biosynthesis, and cellular signaling. Its accurate measurement in cell culture models can provide invaluable insights into metabolic dysregulation in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease. This document provides detailed application notes and protocols for the precise and reproducible quantification of this compound levels in cultured cells.

The inherent low abundance and relative instability of long-chain acyl-CoAs like this compound present analytical challenges. The methodologies outlined below, primarily focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are designed to ensure high recovery, stability, and sensitivity.

Comparative Analysis of this compound Quantification Methods

While several techniques can be employed for the analysis of acyl-CoAs, LC-MS/MS offers unparalleled specificity and sensitivity for distinguishing and quantifying individual long-chain acyl-CoA species. A summary of common methods is presented below.

Method Principle Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity; allows for multiplexed analysis of multiple acyl-CoAs.Requires specialized and expensive equipment; complex data analysis.
HPLC-UV Chromatographic separation with detection based on the UV absorbance of the adenine (B156593) ring of CoA.More accessible and lower cost than LC-MS/MS.Lower sensitivity and specificity; may not resolve structurally similar acyl-CoAs.
Enzymatic Assays Coupled enzymatic reactions leading to a colorimetric or fluorometric readout.High-throughput and relatively simple to perform.Often measures total long-chain acyl-CoAs rather than specific species like this compound; susceptible to interference.

Quantitative Data Summary

The following table summarizes representative levels of this compound and related long-chain acyl-CoAs in commonly used cell lines, as reported in the literature. It is important to note that absolute concentrations can vary depending on cell culture conditions, passage number, and analytical methodology.

Acyl-CoA Species HepG2 (human hepatoma) MCF7 (human breast cancer) 3T3-L1 (mouse adipocyte)
This compound (C18:1) ~0.5 - 2.0 pmol/mg protein~1.0 - 5.0 pmol/mg proteinLevels increase significantly upon differentiation and oleic acid treatment.[1][2]
Palmitoyl-CoA (C16:0) ~1.0 - 4.0 pmol/mg protein~2.0 - 8.0 pmol/mg proteinLevels are modulated during adipogenesis.
Stearoyl-CoA (C18:0) ~0.2 - 1.0 pmol/mg protein~0.5 - 2.5 pmol/mg proteinSubstrate for this compound synthesis.[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

This protocol details a robust method for the extraction of this compound from both adherent and suspension cell cultures using protein precipitation and liquid-liquid extraction.

Materials and Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) stock solution (e.g., 10 µM in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet.

    • Spike the sample with the internal standard (e.g., 10 µL of 10 µM C17:0-CoA).

    • For adherent cells: Use a cell scraper to scrape the cells into the methanol.

    • For suspension cells: Resuspend the cell pellet in the methanol by vortexing.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Phase Separation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • To the supernatant, add 500 µL of chloroform and 400 µL of water.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Sample Collection and Drying:

    • The long-chain acyl-CoAs, including this compound, will partition into the upper aqueous phase.

    • Carefully collect the upper aqueous phase, avoiding the protein interface and the lower organic layer.

    • Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0).

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and re-equilibrate.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (C18:1): Precursor ion (Q1) m/z 1032.6 → Product ion (Q3) m/z 525.5 (or other characteristic fragments).

    • Internal Standard (C17:0-CoA): Precursor ion (Q1) m/z 1020.6 → Product ion (Q3) m/z 513.3.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity of this compound and the internal standard.

Visualizing the Workflow and Metabolic Context

To aid in understanding the experimental process and the metabolic significance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Harvesting & Washing (Ice-cold PBS) cell_culture->harvesting lysis Cell Lysis & Extraction (Methanol + Internal Standard) harvesting->lysis precipitation Protein Precipitation (-80°C) lysis->precipitation centrifugation1 Centrifugation (16,000 x g) precipitation->centrifugation1 phase_separation Phase Separation (Chloroform/Water) centrifugation1->phase_separation centrifugation2 Centrifugation (2,000 x g) phase_separation->centrifugation2 collection Collect Aqueous Phase centrifugation2->collection drying Drying (Nitrogen/Vacuum) collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Experimental workflow for this compound quantification.

Oleoyl_CoA_Metabolism cluster_synthesis Synthesis cluster_fates Metabolic Fates stearoyl_coa Stearoyl-CoA (C18:0) oleoyl_coa This compound (C18:1) stearoyl_coa->oleoyl_coa SCD1 scd1 Stearoyl-CoA Desaturase-1 (SCD1) oleic_acid Oleic Acid oleic_acid->oleoyl_coa Acyl-CoA Synthetase acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase beta_oxidation β-Oxidation (Energy Production) oleoyl_coa->beta_oxidation triglycerides Triglycerides (Lipid Storage) oleoyl_coa->triglycerides phospholipids Phospholipids (Membrane Synthesis) oleoyl_coa->phospholipids cholesterol_esters Cholesterol Esters oleoyl_coa->cholesterol_esters

Simplified metabolic pathway of this compound.

By following these detailed protocols and understanding the metabolic context, researchers can achieve reliable and reproducible quantification of this compound, paving the way for a deeper understanding of lipid metabolism in health and disease.

References

Application Note: Protocol for the Extraction of Oleoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-CoA is a pivotal intermediate in lipid metabolism, serving as a substrate for fatty acid elongation, desaturation, and the synthesis of complex lipids such as triglycerides and phospholipids. The accurate quantification of this compound and other long-chain fatty acyl-CoAs in biological tissues is essential for researchers studying metabolic pathways, insulin (B600854) resistance, cardiovascular disease, and for professionals in drug development targeting metabolic enzymes. The primary challenges in its measurement lie in its low abundance, susceptibility to degradation, and the complexity of the tissue matrix. This document provides a robust and detailed protocol for the extraction and purification of this compound from tissue samples, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The efficiency of acyl-CoA recovery is dependent on the extraction methodology, chain length of the acyl group, and the tissue type. The following tables summarize representative recovery data from established protocols.

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA Species Chain Length SPE Sorbent Average Recovery (%) Reference
Palmitoyl-CoA Long (C16:0) Oligonucleotide 70-80% [1]
This compound Long (C18:1) 2-(2-pyridyl)ethyl 85-90% [1]

| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |[1] |

Table 2: Comparison of Extraction and Purification Efficiencies

Method Component Description Typical Efficiency Reference
Tissue Extraction Acetonitrile/2-propanol followed by potassium phosphate (B84403) buffer. 93-104% [2]
Solid-Phase Extraction Purification using 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel. 83-90% [2]

| Overall Recovery | Modified method combining solvent extraction and SPE. | 70-80% |[3][4] |

Experimental Protocols

This protocol details a comprehensive method for the extraction of this compound from tissue samples, integrating tissue homogenization, solvent-based extraction, and solid-phase extraction (SPE) for purification. This method is adapted from several well-established procedures to ensure high recovery and purity.[1][2][3]

I. Materials and Reagents

  • Tissues: Fresh or frozen (-80°C) tissue samples (e.g., liver, heart, muscle).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length acyl-CoA not naturally abundant in the sample.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][3]

  • Extraction Solvents:

    • 2-Propanol (Isopropanol), HPLC grade.[2][3]

    • Acetonitrile (ACN), HPLC grade.[2][3]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica or Oligonucleotide Purification Cartridges.[1][2][5]

  • SPE Wash Solution: 2% Formic Acid in deionized water.[6]

  • SPE Elution Solution: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol (B129727) or 2-propanol.[3][6]

  • Homogenization Equipment: Liquid nitrogen, pre-chilled mortar and pestle, glass homogenizer (e.g., Dounce or Potter-Elvehjem).[3][7]

  • Centrifuge: Refrigerated centrifuge capable of >12,000 x g at 4°C.

  • Evaporation System: Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac).

II. Step-by-Step Experimental Procedure

A. Sample Preparation and Homogenization

  • Weigh approximately 50-100 mg of frozen tissue. It is critical to keep the tissue frozen until the moment of homogenization to quench enzymatic activity.[8]

  • In a mortar pre-chilled with liquid nitrogen, grind the frozen tissue to a fine powder.[7]

  • Quickly transfer the powdered tissue to a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9). Spike the buffer with the internal standard (e.g., Heptadecanoyl-CoA) at a known concentration before adding it to the tissue.[1][9]

  • Homogenize the sample on ice until a uniform suspension is achieved (approximately 10-15 strokes).

  • Add 1 mL of 2-Propanol to the homogenate and homogenize again.[1]

B. Extraction of Acyl-CoAs

  • Transfer the homogenate to a clean centrifuge tube.

  • Add 2 mL of Acetonitrile (ACN).[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[1]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the pellet.

C. Solid-Phase Extraction (SPE) for Purification

  • Column Conditioning: Condition the SPE column (e.g., 2-(2-pyridyl)ethyl) by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water.[6]

  • Sample Loading: Load the entire supernatant collected from step B.5 onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.[1][6]

  • Washing: Wash the column with 2.5 mL of 2% formic acid to remove unbound impurities, followed by a second wash with 2.5 mL of methanol.[6]

  • Elution: Elute the bound acyl-CoAs from the column by adding 1.5 - 2.5 mL of the Elution Solution (e.g., 2% ammonium hydroxide in methanol or 2-propanol).[3][6] Collect the eluate in a clean tube. A second elution can be performed to maximize recovery.[6]

D. Sample Concentration and Reconstitution

  • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoA pellet in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for the downstream analysis (e.g., 50% methanol in water for LC-MS).[6]

  • The sample is now ready for quantification via LC-MS/MS or HPLC.

Visualized Workflow and Pathways

Oleoyl_CoA_Extraction_Workflow start Tissue Sample (~50-100mg) homogenize 1. Pulverize in Liquid N2 2. Homogenize in KH2PO4 Buffer + Internal Standard start->homogenize extract 3. Add 2-Propanol & Acetonitrile 4. Vortex & Centrifuge (12,000g) homogenize->extract supernatant 5. Collect Supernatant extract->supernatant spe 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash) supernatant->spe elute 7. Elute Acyl-CoAs (e.g., 2% NH4OH in Methanol) spe->elute concentrate 8. Evaporate to Dryness 9. Reconstitute in Injection Solvent elute->concentrate analyze 10. LC-MS/MS Analysis concentrate->analyze data Data Acquisition & Quantification analyze->data

References

Application Note: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and signaling pathways. The accurate quantification of these molecules is essential for understanding various physiological and pathological states, including metabolic disorders like type 2 diabetes, fatty liver disease, and certain cancers. This application note provides a detailed protocol for the robust and sensitive quantification of L-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.[1][2][3][4]

Principle

This method utilizes reverse-phase liquid chromatography for the separation of individual LC-CoA species based on their chain length and degree of saturation. Following chromatographic separation, the molecules are ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[1][3][4][5][6] This approach offers high selectivity and sensitivity for the quantification of low-abundance LC-CoAs in complex biological matrices.

Featured Application: Metabolic Profiling in Drug Discovery

In drug development, understanding the on- and off-target effects of drug candidates on cellular metabolism is critical. This LC-MS/MS method can be employed to profile changes in LC-CoA pools in response to drug treatment, providing valuable insights into the mechanism of action and potential metabolic liabilities of novel therapeutics.

Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol outlines the extraction of L-CoAs from tissue samples, a critical step for accurate quantification.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Saturated (NH4)2SO4 solution

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol:water)

  • Centrifuge capable of maintaining 4°C

Procedure:

  • Sample Pulverization: Weigh 50-100 mg of frozen tissue and immediately pulverize it in a mortar pre-chilled with liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of internal standard. Homogenize thoroughly on ice.

  • Protein Precipitation and Extraction: Add 1 mL of 2-propanol to the homogenate and mix. Then, add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium (B1175870) sulfate.[2] Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Optional Solid-Phase Extraction (SPE) Cleanup: For cleaner samples and to enrich for L-CoAs, the extract can be further purified using a weak anion exchange SPE column.

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of L-CoAs. Instrument parameters will need to be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[5][6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

    • Return to 20% B and equilibrate for the next injection.[5]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions: Monitor the transition from the precursor ion ([M+H]+) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[1][3][7] Therefore, the transition to monitor would be [M+H]+ -> [M+H-507]+.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte and the internal standard.

Data Presentation

The following tables summarize representative quantitative data for the LC-MS/MS method for long-chain acyl-CoA analysis, demonstrating the method's performance.

Table 1: Method Validation Parameters [1][3]

AnalyteAccuracy (%)Inter-run Precision (% CV)Intra-run Precision (% CV)
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Stearoyl-CoA (C18:0)94.8 - 110.82.6 - 12.21.2 - 4.4
This compound (C18:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Linthis compound (C18:2)94.8 - 110.82.6 - 12.21.2 - 4.4

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver [3]

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Palmitoyl-CoA (C16:0)4.5 ± 0.8
Palmitthis compound (C16:1)2.2 ± 0.5
Stearoyl-CoA (C18:0)2.1 ± 0.4
This compound (C18:1)6.8 ± 1.2
Linthis compound (C18:2)5.9 ± 1.1

Visualizations

Mitochondrial Beta-Oxidation of Long-Chain Acyl-CoAs

The following diagram illustrates the catabolic pathway by which long-chain acyl-CoA molecules are broken down in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[3][8][9]

Beta_Oxidation cluster_cytosol Cytosol cluster_intermembrane_space Intermembrane Space cluster_mitochondrial_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase ATP, CoA LC_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA CPT1 CPT1 LC_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Mitochondrial_LC_Acyl_CoA Mitochondrial Long-Chain Acyl-CoA CPT2->Mitochondrial_LC_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Mitochondrial_LC_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Beta_Oxidation_Cycle Beta-Oxidation Cycle Shorter_Acyl_CoA->Beta_Oxidation_Cycle Beta_Oxidation_Cycle->Acyl_CoA_Dehydrogenase

Caption: Mitochondrial beta-oxidation pathway of long-chain acyl-CoAs.

Experimental Workflow for LC-MS/MS Quantification of Long-Chain Acyl-CoAs

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the quantification of long-chain acyl-CoAs.

experimental_workflow sample_collection 1. Sample Collection (e.g., Tissue Biopsy) sample_prep 2. Sample Preparation (Homogenization & Extraction) sample_collection->sample_prep spe_cleanup 3. Solid-Phase Extraction (Optional) sample_prep->spe_cleanup lc_separation 4. LC Separation (Reversed-Phase) sample_prep->lc_separation Direct Injection spe_cleanup->lc_separation ms_detection 5. MS/MS Detection (ESI+, SRM/MRM) lc_separation->ms_detection data_acquisition 6. Data Acquisition ms_detection->data_acquisition data_processing 7. Data Processing (Peak Integration, Quantification) data_acquisition->data_processing statistical_analysis 8. Statistical Analysis data_processing->statistical_analysis biological_interpretation 9. Biological Interpretation statistical_analysis->biological_interpretation

Caption: Experimental workflow for LC-MS/MS quantification of long-chain acyl-CoAs.

References

Application Notes and Protocols for Tracing Oleoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope tracers for the quantitative analysis of Oleoyl-CoA metabolism. This powerful technique offers a dynamic view of lipid metabolic pathways, enabling researchers to track the fate of this compound and understand its contribution to various cellular processes. The protocols outlined below are essential for investigating dyslipidemia-related diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, as well as for evaluating the metabolic impact of therapeutic interventions.[1][2]

Stable isotope tracing involves the introduction of a labeled precursor, such as [U-¹³C₁₈]-Oleic Acid, into a biological system.[1] The metabolic machinery of the organism or cell processes this labeled substrate, incorporating the ¹³C atoms into downstream metabolites, including this compound and various complex lipids.[2] By using mass spectrometry to detect and quantify the mass shift in these molecules, researchers can determine the rates of synthesis, degradation, and interconversion of lipids.[2] This approach provides critical insights that go beyond static measurements of lipid concentrations.[2][3]

Key Applications:

  • Quantifying Fatty Acid Oxidation (FAO) Rates: Directly measure the flux of oleate (B1233923) through β-oxidation.[1]

  • Assessing Mitochondrial Function: Investigate the efficiency of fatty acid transport and oxidation within mitochondria.[1]

  • Drug Discovery and Development: Evaluate the effect of drug candidates on fatty acid metabolism in various disease models.[1]

  • Understanding Disease Pathophysiology: Elucidate the role of altered fatty acid metabolism in diseases like NAFLD, cardiovascular diseases, and cancer.[1]

  • De Novo Lipogenesis (DNL) Quantification: Measure the synthesis of new fatty acids from non-lipid precursors.[3]

  • Elucidating Lipid Trafficking: Track the movement of lipids between different organelles and tissues.[3]

Metabolic Pathway of this compound

This compound, an activated form of the monounsaturated fatty acid oleate, is a central hub in lipid metabolism.[1] It can be channeled into several key pathways:

  • Incorporation into Complex Lipids: this compound serves as a substrate for the synthesis of various lipids, including triglycerides (for energy storage) and phospholipids (B1166683) (for membrane structure and function).[4][5]

  • β-Oxidation: this compound can be transported into the mitochondria for β-oxidation, a catabolic process that generates acetyl-CoA, which then enters the TCA cycle to produce ATP.[6][7]

  • Formation of other Acyl-CoAs: this compound can be modified through elongation and desaturation processes to produce other fatty acyl-CoAs.[8]

Oleoyl_CoA_Metabolism Oleic_Acid Oleic Acid (exogenous or from DNL) Oleoyl_CoA This compound Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase Complex_Lipids Complex Lipids (Triglycerides, Phospholipids, etc.) Oleoyl_CoA->Complex_Lipids Acyltransferases Beta_Oxidation β-Oxidation Oleoyl_CoA->Beta_Oxidation Other_Acyl_CoAs Other Acyl-CoAs Oleoyl_CoA->Other_Acyl_CoAs Elongases, Desaturases Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow Tracer_Prep 1. Stable Isotope Tracer Preparation ([U-¹³C₁₈]-Oleic Acid-BSA Complex) Cell_Culture 2. Cell Culture and Labeling Tracer_Prep->Cell_Culture Sample_Prep 3. Sample Preparation (Metabolite and Lipid Extraction) Cell_Culture->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification of Labeled Species) LC_MS_Analysis->Data_Analysis Metabolic_Flux 6. Metabolic Flux Determination Data_Analysis->Metabolic_Flux

References

Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to study enzymes that utilize oleoyl-coenzyme A (Oleoyl-CoA) as a substrate. This document is intended for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and developing novel therapeutics targeting this pathway. The protocols and data presented herein focus on key enzymes involved in the synthesis, desaturation, and elongation of oleic acid, a pivotal monounsaturated fatty acid in cellular physiology.

Introduction to this compound Metabolism

This compound is a central molecule in lipid metabolism, serving as a primary product of de novo lipogenesis and a substrate for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters. The enzymes that produce and metabolize this compound are critical regulators of cellular energy storage, membrane fluidity, and signaling pathways. Dysregulation of these enzymes has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and cancer, making them attractive targets for therapeutic intervention.

This document details in vitro assays for three key classes of enzymes involved in this compound metabolism:

  • Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the conversion of Stearoyl-CoA to this compound, a rate-limiting step in the biosynthesis of monounsaturated fatty acids.[1]

  • Fatty Acid Desaturase 2 (FADS2): A desaturase involved in the biosynthesis of polyunsaturated fatty acids (PUFAs), which can act on a variety of fatty acyl-CoA substrates.[2][3]

  • Acyl-CoA Synthetase Long-Chain Family (ACSL): Activates long-chain fatty acids, including oleic acid, by converting them into their corresponding acyl-CoA esters, thereby "trapping" them within the cell for metabolic processes.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes discussed. These values are essential for designing and interpreting in vitro experiments.

Table 1: Inhibitor IC50 Values for Stearoyl-CoA Desaturase 1 (SCD1)

InhibitorTarget SpeciesAssay TypeIC50
A-939572Human SCD1Enzymatic37 nM[5]
Compound AHuman SCD1 (in HepG2 cells)Cell-based0.3 ± 0.1 µM[6]
Sterculic AcidBovine SCD1Cell-based-

Note: IC50 values can vary depending on assay conditions.

Table 2: Kinetic Parameters for Acyl-CoA Synthetase (ACSL)

EnzymeSubstrateKmVmax
Faa1p (Yeast ACSL)Oleate71.1 µM158.2 nmol/min/mg
Faa1p (Yeast ACSL)CoA18.3 µM-
Faa1p (Yeast ACSL)ATP51.6 µM-

Note: Kinetic parameters for mammalian ACSL isoforms with oleic acid can vary.[7]

Signaling Pathways and Experimental Workflows

Visualizing the context of these enzymes within cellular pathways and the logical flow of experiments is crucial for a comprehensive understanding.

cluster_0 De Novo Lipogenesis cluster_1 This compound Metabolism cluster_2 Cellular Processes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Stearoyl-CoA Stearoyl-CoA Malonyl-CoA->Stearoyl-CoA FASN This compound This compound Stearoyl-CoA->this compound SCD1 PUFAs PUFAs This compound->PUFAs FADS2, Elongases Complex Lipids Complex Lipids This compound->Complex Lipids e.g., DGAT Signaling Signaling This compound->Signaling Oleic Acid Oleic Acid Oleic Acid->this compound ACSL Membrane Fluidity Membrane Fluidity Complex Lipids->Membrane Fluidity Energy Storage Energy Storage Complex Lipids->Energy Storage

Simplified signaling pathway of this compound metabolism.

cluster_workflow Experimental Workflow: In Vitro Enzyme Assay prep 1. Reagent Preparation (Enzyme, Substrate, Buffers) assay_setup 2. Assay Setup (Microplate) prep->assay_setup incubation 3. Incubation (Time, Temperature) assay_setup->incubation termination 4. Reaction Termination incubation->termination detection 5. Product Detection (e.g., Radioactivity, Fluorescence, LC-MS) termination->detection analysis 6. Data Analysis (Kinetics, IC50) detection->analysis

General experimental workflow for in vitro enzyme assays.

Experimental Protocols

The following are detailed protocols for in vitro assays of SCD1, FADS2, and ACSL.

Protocol 1: Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay

This assay measures the conversion of radiolabeled Stearoyl-CoA to this compound.

Materials:

  • Recombinant human SCD1 enzyme

  • [1-14C]-Stearoyl-CoA

  • NADH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Reaction Stop Solution: 10% KOH in ethanol

  • Scintillation fluid

  • 96-well microplate

  • Incubator at 37°C

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant SCD1 in assay buffer. The final concentration should be optimized for linear product formation over the assay time.

    • Prepare a stock solution of [1-14C]-Stearoyl-CoA in assay buffer.

    • Prepare a fresh solution of NADH in assay buffer.

    • For inhibitor studies, prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.[5]

  • Assay Reaction:

    • In a 96-well microplate, add 10 µL of assay buffer (or inhibitor solution).

    • Add 20 µL of the diluted SCD1 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a substrate mix containing [1-14C]-Stearoyl-CoA and NADH.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 50 µL of the reaction stop solution.

    • Saponify the lipids by heating the plate at 80°C for 1 hour.

    • Acidify the reaction by adding 50 µL of 1M formic acid.

    • Extract the fatty acids by adding 200 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

    • Transfer the upper hexane layer containing the fatty acids to a scintillation vial.

  • Detection and Data Analysis:

    • Evaporate the hexane and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The amount of [14C]-Oleoyl-CoA formed is determined by separating the fatty acids using HPLC with a radioactivity detector or by thin-layer chromatography (TLC).

    • Calculate the percent inhibition for inhibitor studies and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fatty Acid Desaturase 2 (FADS2) Functional Assay

This is a general protocol for a cell-based assay to measure FADS2 activity, which can be adapted for specific substrates. This assay measures the conversion of a stable isotope-labeled fatty acid precursor into its desaturated product.

Materials:

  • Human cell line expressing FADS2 (e.g., HEK293 or HepG2 cells)

  • Stable isotope-labeled fatty acid substrate (e.g., [d5]-α-linolenic acid for PUFA synthesis pathway)

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 24-well plate and grow to confluence.

    • For inhibitor studies, pre-incubate the cells with various concentrations of the inhibitor for a specified time.

  • Substrate Incubation:

    • Prepare the stable isotope-labeled fatty acid substrate complexed with fatty acid-free bovine serum albumin (BSA) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the labeled substrate.

    • Incubate the cells for a defined period (e.g., 24-72 hours) to allow for substrate uptake and metabolism.[8]

  • Lipid Extraction and Derivatization:

    • Wash the cells with PBS and harvest them.

    • Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., Folch method).

    • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification.

  • Detection and Data Analysis:

    • Analyze the FAMEs by GC-MS to separate and quantify the labeled substrate and its desaturated product.

    • The activity of FADS2 is determined by the ratio of the labeled product to the sum of the labeled substrate and product.

    • For inhibitor studies, calculate the percent inhibition and determine the EC50 value.

Protocol 3: Acyl-CoA Synthetase Long-Chain Family (ACSL) Activity Assay

This assay measures the formation of this compound from oleic acid using a fluorescently labeled CoA or a coupled enzymatic reaction.

Materials:

  • Recombinant human ACSL isoform

  • Oleic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 0.1% Triton X-100

  • Fluorescent detection reagents (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit or similar)[9]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the recombinant ACSL enzyme in assay buffer.

    • Prepare a stock solution of oleic acid complexed to fatty acid-free BSA.

    • Prepare stock solutions of CoA and ATP in assay buffer.

    • Prepare the fluorescent probe and enzyme mix as per the manufacturer's instructions of the detection kit.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of the reaction mix containing assay buffer, oleic acid, CoA, and ATP.

    • Add 10 µL of the ACSL enzyme solution to initiate the reaction. For a negative control, add 10 µL of assay buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add 40 µL of the developer mix from the assay kit, which contains enzymes that will couple the production of acyl-CoA to the generation of a fluorescent product.

    • Incubate for an additional 15-30 minutes at 37°C, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe used.

    • The enzyme activity is proportional to the increase in fluorescence.

    • For kinetic studies, vary the concentration of one substrate while keeping the others constant and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[10]

References

Commercial sources and purity of Oleoyl-CoA for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Coenzyme A (Oleoyl-CoA) is a pivotal molecule in cellular metabolism, acting as an activated form of oleic acid. It is a key substrate in a multitude of biochemical pathways, including the synthesis of complex lipids like triglycerides and cholesterol esters, and is integral to fatty acid β-oxidation for energy production. Beyond its metabolic roles, this compound is increasingly recognized as a significant signaling molecule that modulates the activity of various enzymes and transcription factors.

These application notes provide a comprehensive guide to the commercial sources, purity, and handling of this compound for research purposes. Detailed protocols for common experimental applications are provided, along with diagrams of key signaling pathways involving this compound to facilitate a deeper understanding of its cellular functions.

Commercial Sources and Purity of this compound

The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Several reputable commercial suppliers offer this compound for research use. The following table summarizes key information from some of the major suppliers. Researchers are advised to consult the supplier's certificate of analysis for batch-specific data.

SupplierProduct NameCatalog Number (Example)FormPurity SpecificationAnalytical Method
Cayman Chemical Oleoyl-Coenzyme A (sodium salt)35384Solid≥70%Not specified on product page
Sigma-Aldrich Oleoyl coenzyme A lithium saltO1012Powder≥90%HPLC
Avanti Polar Lipids 18:1 (n9) Coenzyme A870719Not specified>99%Not specified on product page
MedChemExpress Oleoyl coenzyme A lithiumHY-109591ANot specified92%Not specified on product page

Note: Purity can vary between batches, and the listed analytical method is the one stated by the supplier for their quality control. It is recommended to independently verify the purity and concentration of this compound solutions for sensitive applications.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating this compound from potential impurities such as free coenzyme A, oleic acid, and other acyl-CoAs. A reversed-phase C18 column is often used with a gradient of an aqueous buffer and an organic solvent like acetonitrile. Detection is typically performed using UV absorbance at around 260 nm, corresponding to the adenine (B156593) moiety of coenzyme A.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both the quantification and purity assessment of this compound.[3][4][5] It allows for the precise measurement of the parent ion and specific fragment ions of this compound, enabling its differentiation from structurally similar molecules. This technique is particularly useful for analyzing complex biological samples.

Handling and Storage of this compound

This compound is susceptible to hydrolysis and oxidation, which can compromise its integrity. Proper handling and storage are crucial to ensure its stability.[6]

  • Storage: this compound should be stored as a solid at -20°C or lower for long-term stability.[1][7]

  • Solution Preparation:

    • To prepare a stock solution, allow the solid to equilibrate to room temperature before opening the vial to prevent condensation.

    • This compound has limited solubility in aqueous buffers.[4] It is often dissolved in a small amount of an organic solvent like ethanol (B145695) before being diluted in an aqueous buffer.[8][9] Alternatively, it can be dissolved directly in an aqueous buffer, but sonication may be required to aid dissolution. The solubility of this compound in water is approximately 10 mg/ml.[7]

    • For cell-based assays, this compound is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate its uptake by cells.

  • Stability in Solution: Aqueous solutions of this compound are not stable for long periods and should be prepared fresh for each experiment.[7] It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1) Enzyme Assay

This protocol describes a fluorescence-based assay to measure the activity of ACAT1, which uses this compound as a substrate to esterify cholesterol.[10][11][12]

Materials:

  • Purified recombinant human ACAT1 enzyme

  • This compound

  • Cholesterol

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Fluorescent probe for Coenzyme A (e.g., ThioGlo™)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10 mM stock solution of cholesterol in ethanol.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of the fluorescent probe according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the ACAT1 enzyme solution in Assay Buffer.

    • Add 25 µL of the cholesterol solution to each well.

    • To initiate the reaction, add 25 µL of the this compound dilutions to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

    • Add 10 µL of the fluorescent probe working solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. The decrease in fluorescence is proportional to the amount of Coenzyme A released, which corresponds to ACAT1 activity.

Protocol 2: Cell-Based Lipid Accumulation Assay

This protocol describes how to induce and measure lipid accumulation in cultured cells using this compound.[5][13][14]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (4% in PBS)

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.

  • Preparation of this compound:BSA Complex:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM this compound in 1% BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with serum-free medium containing the this compound:BSA complex.

    • Incubate the cells for 24 hours at 37°C.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formalin for 30 minutes at room temperature.

    • Wash the cells with PBS.

    • Add Oil Red O staining solution to each well and incubate for 30 minutes at room temperature.

    • Wash the cells with water until the water runs clear.

  • Quantification:

    • Visualize and photograph the lipid droplets using a microscope.

    • To quantify the lipid accumulation, add isopropanol to each well to elute the Oil Red O stain.

    • Transfer the isopropanol solution to a 96-well plate and measure the absorbance at 520 nm using a microplate reader.

Protocol 3: In Vitro Fatty Acid β-Oxidation Assay

This protocol measures the rate of fatty acid β-oxidation in isolated mitochondria using this compound as a substrate.[15][16][17][18][19]

Materials:

  • Isolated mitochondria

  • This compound

  • L-Carnitine

  • Coenzyme A

  • ATP

  • NAD+

  • FAD

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, L-Carnitine (1 mM), Coenzyme A (0.1 mM), ATP (2 mM), NAD+ (1 mM), and FAD (0.1 mM).

  • Assay:

    • Add isolated mitochondria (50-100 µg of protein) to the reaction mixture.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Measurement:

    • Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH production is proportional to the rate of β-oxidation.

Signaling Pathways and Logical Relationships

Stearoyl-CoA Desaturase 1 (SCD1) Pathway

This compound is a direct product of the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the conversion of Stearoyl-CoA to this compound.[10][15][17][20][21] This pathway is crucial for maintaining the cellular ratio of saturated to monounsaturated fatty acids, which influences membrane fluidity and various signaling cascades.

SCD1_Pathway Stearoyl_CoA Stearoyl-CoA (SFA) SCD1 SCD1 (Stearoyl-CoA Desaturase 1) Stearoyl_CoA->SCD1 Substrate Oleoyl_CoA This compound (MUFA) SCD1->Oleoyl_CoA Product Complex_Lipids Triglycerides, Phospholipids (B1166683), Cholesterol Esters Oleoyl_CoA->Complex_Lipids Biosynthesis Signaling Membrane Fluidity & Signal Transduction Oleoyl_CoA->Signaling

Caption: The SCD1 pathway converts saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).

General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow start Start prepare_oleoyl_coa Prepare this compound Solution (e.g., complexed with BSA) start->prepare_oleoyl_coa treatment Treat Cells with this compound prepare_oleoyl_coa->treatment cell_culture Cell Culture (e.g., HepG2, Macrophages) cell_culture->treatment assay Perform Cellular or Biochemical Assays treatment->assay lipid_accumulation Lipid Accumulation (Oil Red O Staining) assay->lipid_accumulation gene_expression Gene Expression Analysis (qPCR, RNA-seq) assay->gene_expression protein_analysis Protein Analysis (Western Blot, Proteomics) assay->protein_analysis data_analysis Data Analysis and Interpretation lipid_accumulation->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: A general workflow for investigating the effects of this compound on cultured cells.

References

Proper Storage and Handling of Oleoyl-CoA Standards: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-Coenzyme A (Oleoyl-CoA) is a critical intermediate in fatty acid metabolism, serving as an activated form of oleic acid. It is a substrate for numerous enzymes involved in energy production through β-oxidation, lipid biosynthesis, and cellular signaling pathways. Accurate and reproducible experimental results involving this compound are critically dependent on the integrity of the standard material. Improper storage and handling can lead to degradation, compromising the accuracy of quantification and functional assays. These application notes provide detailed protocols and guidelines for the proper storage, handling, and use of this compound standards to ensure their stability and performance in research applications.

Storage and Stability of this compound Standards

The stability of this compound is paramount for its use as an analytical standard. Degradation can occur through hydrolysis of the thioester bond, oxidation of the unsaturated fatty acyl chain, and enzymatic degradation.

Long-Term Storage of Solid this compound

For long-term stability, solid this compound should be stored at -20°C or colder in a desiccated environment. Under these conditions, the solid standard is expected to be stable for at least four years.[1][2] It is advisable to minimize exposure to moisture and light.

Preparation and Storage of Stock Solutions

Aqueous solutions of this compound are prone to hydrolysis and are not recommended for storage for more than one day.[1] For most applications, it is preferable to prepare stock solutions in an appropriate organic solvent or a buffered aqueous solution and store them at low temperatures.

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventConcentrationShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Water~10 mg/mL[1][2]2-8°C (Not recommended for more than one day)[1]Not Recommended
Methanol (B129727)User-defined-20°C-80°C (in single-use aliquots)
50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7)User-defined-20°C-80°C (in single-use aliquots)

A study on the stability of various acyl-CoAs indicated that solutions in methanol or 50% methanol/50% 50 mM ammonium acetate (pH 7) showed good stability when stored at low temperatures.[3]

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile, low-binding microcentrifuge tube.

  • Add the desired solvent (e.g., methanol) to achieve the target concentration.

  • Gently vortex the tube until the powder is completely dissolved.

  • Immediately dispense the solution into single-use, low-binding microcentrifuge tubes.

  • For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer.

Note: Avoid repeated freeze-thaw cycles as this can accelerate the degradation of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Protocol 2: Extraction of this compound from Cultured Cells

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of ice-cold methanol to the culture plate and incubate at -80°C for 15 minutes.[4]

  • Scrape the cell lysate from the plate and transfer it to a glass tube.

  • Add an internal standard (e.g., Heptadecanoyl-CoA).

  • Centrifuge at 15,000 x g at 4°C for 5 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of acetonitrile (B52724) and evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.[4]

  • Reconstitute the dried extract in a suitable solvent (e.g., 150 µL methanol) for LC-MS/MS analysis.[4]

Protocol 3: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[5][6]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is typically employed to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[3][7]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor: The precursor ion for this compound ([M+H]⁺) is m/z 1032.0. A common product ion for quantification results from the neutral loss of 507 Da, corresponding to the adenylyl-3'-phosphate moiety, resulting in a fragment of m/z 525.0.[6][8] Another qualitative transition can be the fragment at m/z 428.[9]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A95:5 Water:Acetonitrile + 0.1% Formic Acid
Mobile Phase B95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate0.3 mL/min
Injection Volume10 µL
Ionization ModeESI+
Precursor Ion (m/z)1032.0
Product Ion (m/z)525.0 (quantification), 428.0 (confirmation)
Collision EnergyOptimized for the specific instrument

Degradation Pathways and Prevention

The primary non-enzymatic degradation pathway for this compound in solution is the hydrolysis of the high-energy thioester bond. This is accelerated by non-neutral pH and elevated temperatures. Enzymatic degradation can occur via acyl-CoA thioesterases present in biological samples.

Prevention Strategies:

  • Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.

  • Use pre-chilled solvents: This helps to maintain low temperatures throughout the extraction process.[10]

  • Minimize time between extraction and analysis: Analyze samples as quickly as possible after preparation.[10]

  • Control pH: Maintain a slightly acidic to neutral pH during extraction and in the final sample solution to minimize chemical hydrolysis.

  • Inhibit enzymatic activity: The use of organic solvents like methanol and acetonitrile in the extraction protocol helps to precipitate proteins and inactivate enzymes.

This compound in Signaling Pathways

This compound is not only a metabolic intermediate but also a signaling molecule that can influence various cellular processes.

Oleoyl_CoA_Signaling Oleic_Acid Oleic Acid ACSL Acyl-CoA Synthetase (ACSL) Oleic_Acid->ACSL Oleoyl_CoA This compound ACSL->Oleoyl_CoA Beta_Oxidation β-Oxidation Oleoyl_CoA->Beta_Oxidation Catabolism Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Oleoyl_CoA->Lipid_Synthesis Anabolism Signaling Signaling Pathways Oleoyl_CoA->Signaling Regulation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production Ceramide_Synthesis Ceramide Synthesis Signaling->Ceramide_Synthesis Receptor_Activation Receptor Activation (e.g., TLR4) Signaling->Receptor_Activation

References

Application Notes: Imaging Oleoyl-CoA Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA is a central intermediate in lipid metabolism, playing a critical role in energy storage, membrane synthesis, and cellular signaling. As the activated form of oleic acid, it stands at the crossroads of major metabolic pathways, including triglyceride (TAG) and phospholipid biosynthesis, fatty acid β-oxidation, and the formation of cholesterol esters. Dysregulation of this compound metabolism is implicated in numerous diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] Visualizing the subcellular dynamics of this compound is therefore crucial for understanding its physiological roles and for the development of novel therapeutics targeting lipid metabolism.

Direct imaging of this compound with specific small-molecule fluorescent probes is currently not feasible. However, two powerful, indirect methodologies have emerged for monitoring the dynamics of the long-chain fatty acyl-CoA (LCACoA) pool, of which this compound is a major component, and for tracking the metabolic fate of oleic acid once it is converted to this compound.

This document provides detailed application notes and protocols for two primary approaches:

  • Genetically Encoded Biosensors: Utilizing the LACSerHR biosensor for real-time, ratiometric imaging of LCACoA pools in live cells.[1]

  • Metabolic Labeling with Oleic Acid Analogs: Employing fluorescently-tagged or bio-orthogonal (alkyne-tagged) oleic acid to trace its incorporation into downstream lipid species.[2][3]

Method 1: Real-Time Imaging of Long-Chain Acyl-CoA Pools with the LACSerHR Biosensor

The LACSerHR is an optimized, genetically encoded fluorescent biosensor for the real-time evaluation of LCACoA levels in specific subcellular compartments of living cells.[1] It is a unimolecular sensor based on a bacterial fatty acid-responsive transcription factor (FadR) and circularly permuted yellow fluorescent protein (cpYFP).[4][5] Binding of LCACoAs, such as this compound, induces a conformational change in the sensor, leading to a ratiometric shift in its fluorescence excitation spectrum. This allows for the precise measurement of subtle fluctuations in endogenous LCACoA levels.[1]

Signaling Pathway: this compound Synthesis and Detection by LACSerHR

The diagram below illustrates the activation of oleic acid to this compound by Acyl-CoA Synthetase Long-Chain Family Member (ACSL) enzymes and the subsequent detection of the LCACoA pool by the LACSerHR biosensor.[6][7]

G cluster_membrane Cellular Environment cluster_cytosol Cytosol / ER Membrane Oleic_Acid Oleic Acid (extracellular) Membrane Plasma Membrane Oleic_Acid->Membrane Oleic_Acid_intra Oleic Acid (intracellular) Membrane->Oleic_Acid_intra Uptake ACSL ACSL Enzymes (e.g., ACSL1) Oleic_Acid_intra->ACSL Substrate Oleoyl_CoA This compound (LCACoA Pool) ACSL->Oleoyl_CoA ATP -> AMP+PPi CoA-SH LACSerHR LACSerHR Biosensor (expressed in cell) Oleoyl_CoA->LACSerHR Binding Fluorescence Ratiometric Fluorescence Change LACSerHR->Fluorescence Conformational Change

Caption: Oleic acid is taken up by the cell and converted to this compound by ACSL enzymes.

Experimental Protocol: Live-Cell Imaging with LACSerHR

This protocol details the steps for transiently transfecting mammalian cells with a plasmid encoding the LACSerHR biosensor and performing ratiometric fluorescence microscopy.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding LACSerHR (or a subcellularly targeted version, e.g., mito-LACSerHR)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2) and two excitation filters (e.g., 405 nm and 488 nm) and one emission filter (e.g., 500-550 nm).

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of imaging.

  • Transfection:

    • Transfect cells with the LACSerHR plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 24-48 hours to allow for biosensor expression.

  • Imaging Preparation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add pre-warmed, phenol red-free imaging medium to the dish.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within an environmental chamber set to 37°C and 5% CO2.

    • Locate cells expressing the LACSerHR biosensor (YFP fluorescence).

    • Acquire images sequentially using two excitation wavelengths (e.g., 405 nm and 488 nm) while collecting emission at a single wavelength range (e.g., 520 nm).

    • Establish a baseline fluorescence ratio for a few minutes before adding any stimuli (e.g., oleic acid, ACSL inhibitors).

    • Add the compound of interest and acquire images at regular intervals to monitor the dynamic changes in the fluorescence ratio.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity from the two excitation wavelengths (e.g., I488nm / I405nm).

    • Normalize the ratio data to the baseline to represent the change in LCACoA levels (ΔR/R).

    • Plot the normalized ratio over time to visualize the dynamic response.

Quantitative Data Summary: LACSerHR Biosensor Properties
ParameterValueReference
AnalyteLong-Chain Fatty Acyl-CoAs (LCACoAs)[1]
Sensing MechanismConformational change upon binding[4]
ReadoutRatiometric Fluorescence[4]
Excitation Peaks~405 nm and ~488 nm (for cpYFP)[4]
Emission Peak~520 nm[4]
Dynamic RangeLarge dynamic range for endogenous levels[1]
ApplicationReal-time monitoring in live cells/tissues[1]

Method 2: Metabolic Labeling with Oleic Acid Analogs

This approach uses oleic acid analogs that have been modified with either a fluorescent tag (e.g., BODIPY) or a bio-orthogonal tag (e.g., an alkyne group) for subsequent detection via click chemistry.[2][3] When added to cell culture, these analogs are taken up by cells and metabolized similarly to natural oleic acid. They are first activated to their corresponding acyl-CoA forms and then incorporated into various lipid species, such as triglycerides in lipid droplets and phospholipids (B1166683) in membranes.[8] This allows for endpoint or pulse-chase analysis of oleic acid trafficking and metabolism.

Experimental Workflow: Metabolic Labeling and Imaging

The diagram below outlines the general workflow for labeling cells with an oleic acid analog and preparing them for fluorescence microscopy.

G Start Start: Seed Cells on Coverslips Incubate Incubate Cells with Oleic Acid Analog (e.g., BODIPY-OA or Alkyne-OA) Start->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Fix Fix Cells (e.g., with PFA) Wash->Fix Click Click Chemistry Reaction (Alkyne Probes Only) + Fluorescent Azide (B81097) Fix->Click If using alkyne analog Image Image with Fluorescence Microscope Fix->Image If using BODIPY analog Click->Image

Caption: Workflow for imaging lipid metabolism using oleic acid analogs.

Protocol 2A: Labeling with BODIPY-Oleic Acid

This protocol is for visualizing the incorporation of oleic acid into neutral lipid stores (lipid droplets).

Materials:

  • BODIPY™ FL C12 (dodecanoic acid) or other BODIPY-fatty acid analog

  • Cell line of interest cultured on glass coverslips

  • Oleic acid complexed to BSA (for positive control)[9]

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on coverslips to desired confluency. For a positive control for lipid droplet induction, incubate cells with 30-400 µM oleic acid-BSA complex for 16-24 hours.[9][10]

  • Labeling:

    • Prepare a 1-5 µM working solution of the BODIPY-fatty acid analog in complete culture medium.

    • Remove the old medium and add the labeling medium to the cells.

    • Incubate for 15-30 minutes at 37°C.[8]

  • Wash and Fix:

    • Aspirate the labeling medium and wash cells three times with warm PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

    • Image using a fluorescence microscope. BODIPY FL has excitation/emission maxima of ~505/511 nm (green channel). Lipid droplets will appear as bright, distinct puncta.

Protocol 2B: Labeling with ω-Alkynyl Oleic Acid and Click Chemistry

This protocol allows for the detection of metabolically incorporated oleic acid with a fluorescent reporter molecule.

Materials:

  • 17-Octadecynoic Acid (17-ODYA) or other ω-alkynyl fatty acid

  • Fatty acid-free BSA

  • DMSO

  • Click chemistry reaction cocktail (e.g., Click-iT™ Cell Reaction Buffer Kit)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • 4% PFA in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

Procedure:

  • Probe Preparation: Prepare a stock solution of 17-ODYA in DMSO. Complex the alkyne-fatty acid to fatty acid-free BSA in culture medium for efficient cellular uptake.

  • Cell Labeling:

    • Treat cells with the 17-ODYA-BSA complex (final concentration 10-50 µM) in culture medium.

    • Incubate for 1-4 hours at 37°C.

  • Fix and Permeabilize:

    • Wash cells three times with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.[11]

    • Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash, Mount, and Image:

    • Wash the cells three times with PBS.

    • Mount coverslips with an appropriate mounting medium (with DAPI if desired).

    • Image using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., green channel for Alexa Fluor 488).

Quantitative Data Summary: Fluorescent Oleic Acid Analogs
Probe TypePrincipleExcitation/Emission (nm)AdvantagesDisadvantages
BODIPY-FA Direct fluorescence of the fatty acid analog~505 / 511 (BODIPY FL)Simple protocol, live-cell compatible for short-term imagingBulky dye may alter metabolism and localization
Alkyne-FA Bio-orthogonal tag detected by click chemistryDepends on azide fluorophoreSmall tag is less perturbing, signal amplification possibleRequires cell fixation and permeabilization, multi-step protocol

Downstream Fates of this compound

Once formed, this compound is a substrate for multiple metabolic pathways. Understanding these pathways is essential for interpreting imaging data. For instance, an increase in fluorescence in lipid droplets after labeling with a fluorescent oleic acid analog suggests that the this compound derived from the analog is being directed towards triglyceride synthesis.

G cluster_storage Energy Storage cluster_membrane Membrane Synthesis cluster_other Other Fates Oleoyl_CoA This compound DGAT DGAT Oleoyl_CoA->DGAT AGPAT AGPAT Oleoyl_CoA->AGPAT ACAT ACAT Oleoyl_CoA->ACAT BetaOx Mitochondrial β-Oxidation Oleoyl_CoA->BetaOx TAG Triglycerides (TAGs) DGAT->TAG Adds Acyl Chain to Diacylglycerol LD Lipid Droplets TAG->LD Storage PL Phospholipids AGPAT->PL Incorporation into Lysophosphatidic Acid Membranes Cellular Membranes PL->Membranes Assembly CE Cholesteryl Esters ACAT->CE Esterification of Cholesterol

Caption: Major metabolic fates of this compound within the cell.

Conclusion

While direct fluorescent probes for this compound are not yet available, the combination of genetically encoded LCACoA biosensors and metabolic labeling with oleic acid analogs provides a powerful toolkit for researchers. The LACSerHR biosensor offers unprecedented real-time insights into the regulation of the entire LCACoA pool, while metabolic labeling techniques allow for the detailed tracking of oleic acid as it is activated to this compound and trafficked into complex lipids. These approaches, particularly when used in combination, will continue to be invaluable for dissecting the complex roles of this compound in health and disease and for the preclinical evaluation of new metabolic drugs.

References

Synthesis of Radiolabeled Oleoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity radiolabeled Oleoyl-CoA is critical for a multitude of in vitro and in vivo studies, including enzyme kinetics, metabolic flux analysis, and drug screening assays. This document provides detailed application notes and experimental protocols for the two primary methods of synthesizing radiolabeled this compound: enzymatic synthesis and chemical synthesis.

Introduction

This compound, an activated form of oleic acid, is a key intermediate in fatty acid metabolism, serving as a substrate for enzymes involved in lipid synthesis, beta-oxidation, and cellular signaling. Radiolabeling this compound with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) enables sensitive and specific tracking of its metabolic fate. The choice of synthesis method depends on factors such as the desired radiolabel, specific activity, yield, and the availability of starting materials and equipment.

Methods for Synthesizing Radiolabeled this compound

There are two main approaches to producing radiolabeled this compound:

  • Enzymatic Synthesis: This method utilizes the enzyme Acyl-CoA synthetase to catalyze the formation of a thioester bond between the radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) and Coenzyme A (CoA). This approach is known for its high specificity, yield, and purity.[1]

  • Chemical Synthesis: This approach involves the chemical activation of the radiolabeled fatty acid, followed by its reaction with CoA. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester of the fatty acid, which then readily reacts with the thiol group of CoA.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the enzymatic and chemical synthesis of radiolabeled this compound.

ParameterEnzymatic SynthesisChemical Synthesis (NHS-ester method)
Radiolabel Typically ¹⁴C¹⁴C, ³H
Starting Material Radiolabeled Oleic AcidRadiolabeled Oleic Acid
Reported Yield > 90%[1]Yields for acyl-CoAs can be high, but are dependent on the specific fatty acid and reaction conditions.
Reported Purity > 95%[1]Variable, requires careful purification.
Specific Activity High, dependent on the specific activity of the starting radiolabeled oleic acid.High, dependent on the specific activity of the starting radiolabeled oleic acid.
Key Reagents Acyl-CoA Synthetase, ATP, MgCl₂, CoAN-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other coupling agents, CoA
Reaction Time Typically 1-2 hoursMulti-step, can take several hours to a day
Advantages High specificity, high yield, mild reaction conditionsVersatile for different radiolabels, can be scaled up
Disadvantages Requires active enzyme, potential for enzyme inhibitionMay require harsher conditions, potential for side reactions, requires stringent purification

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [1-¹⁴C]this compound

This protocol is adapted from a method for the biosynthesis of radiolabeled long-chain fatty acyl-CoAs.[1]

Materials:

  • [1-¹⁴C]Oleic acid (specific activity ≥ 50 mCi/mmol)

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (from Pseudomonas sp.)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • C18 Reverse-Phase Extraction Columns

  • Methanol (B129727)

  • Ultrapure water

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • 1 M Potassium phosphate buffer (pH 7.4) to a final concentration of 100 mM.

      • 100 mM ATP to a final concentration of 10 mM.

      • 100 mM MgCl₂ to a final concentration of 10 mM.

      • 10 mM Coenzyme A to a final concentration of 1 mM.

      • [1-¹⁴C]Oleic acid (e.g., 5 µCi, adjust volume based on stock concentration) to a final concentration of 100 µM.

      • Ultrapure water to the final reaction volume (e.g., 100 µL).

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at 35°C for 5 minutes.

    • Initiate the reaction by adding Acyl-CoA Synthetase (e.g., 1-5 units).

    • Incubate the reaction at 35°C for 1-2 hours.

  • Purification of [1-¹⁴C]this compound:

    • Condition a C18 reverse-phase extraction column by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the entire reaction mixture onto the conditioned C18 column.

    • Wash the column with 5 mL of ultrapure water to remove unreacted ATP, CoA, and other polar components.

    • Elute the [1-¹⁴C]this compound with 2-3 mL of methanol.

    • Collect the eluate in a clean tube.

  • Quantification and Purity Assessment:

    • Determine the concentration of the purified [1-¹⁴C]this compound by measuring its absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).

    • Measure the radioactivity of an aliquot of the purified product by liquid scintillation counting to determine the specific activity.

    • Assess the radiochemical purity by reverse-phase HPLC with a radiodetector. A typical mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).[3]

Protocol 2: Chemical Synthesis of Radiolabeled this compound via N-Hydroxysuccinimide Ester

This protocol is a general method adapted for oleic acid based on the synthesis of other fatty acyl-CoA esters using N-hydroxysuccinimide (NHS) esters.[2][4][5]

Step 1: Synthesis of Radiolabeled Oleoyl-N-hydroxysuccinimide Ester

Materials:

  • Radiolabeled Oleic Acid (e.g., [¹⁴C] or [³H]oleic acid)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • In a clean, dry reaction vial, dissolve radiolabeled oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise to the mixture while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU precipitate by filtration.

  • Extract the filtrate with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • The resulting crude oleoyl-NHS ester can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane.

Step 2: Synthesis of Radiolabeled this compound

Materials:

  • Radiolabeled Oleoyl-NHS ester (from Step 1)

  • Coenzyme A (lithium salt)

  • Sodium bicarbonate buffer (pH 8.0)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the radiolabeled oleoyl-NHS ester in a minimal amount of THF.

  • In a separate vial, dissolve Coenzyme A in cold sodium bicarbonate buffer.

  • Slowly add the THF solution of the oleoyl-NHS ester to the CoA solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • The resulting radiolabeled this compound can be purified by reverse-phase HPLC as described in Protocol 1.

Visualization of Pathways and Workflows

Acyl-CoA Synthetase Mechanism

The enzymatic synthesis of this compound proceeds through a two-step mechanism catalyzed by Acyl-CoA synthetase.

Acyl_CoA_Synthetase_Mechanism Oleate Oleate Enzyme Acyl-CoA Synthetase Oleate->Enzyme ATP ATP ATP->Enzyme Oleoyl_AMP Oleoyl-AMP (intermediate) Enzyme->Oleoyl_AMP Step 1: Adenylation PPi PPi Enzyme->PPi Oleoyl_CoA This compound Oleoyl_AMP->Oleoyl_CoA Step 2: Thioesterification AMP AMP Oleoyl_AMP->AMP CoA Coenzyme A CoA->Oleoyl_AMP

Caption: Mechanism of Acyl-CoA Synthetase.

Experimental Workflow for Enzymatic Synthesis

The following diagram outlines the major steps involved in the enzymatic synthesis and purification of radiolabeled this compound.

Enzymatic_Synthesis_Workflow Start Start: Radiolabeled Oleic Acid, CoA, ATP, MgCl₂ Reaction Enzymatic Reaction with Acyl-CoA Synthetase (35°C, 1-2h) Start->Reaction Purification Purification: C18 Reverse-Phase Column Reaction->Purification Wash Wash with Water (Remove polar impurities) Purification->Wash Elution Elute with Methanol Wash->Elution Product Purified Radiolabeled This compound Elution->Product Analysis Analysis: - UV-Vis (Concentration) - Scintillation Counting (Specific Activity) - HPLC (Purity) Product->Analysis

Caption: Workflow for enzymatic synthesis.

References

Application Notes and Protocols for Utilizing Oleoyl-CoA in Cell-Free Protein Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid and efficient protein production. The open nature of this system allows for the direct manipulation of the reaction environment, enabling the synthesis of complex proteins, including membrane proteins and post-translationally modified proteins, that are often challenging to express in living cells. One such manipulation is the addition of lipidated molecules like Oleoyl-CoA.

This compound, an activated form of the monounsaturated fatty acid oleic acid, is a key intermediate in various metabolic pathways, including fatty acid metabolism and the synthesis of complex lipids.[1][2] In the context of cell-free protein expression, this compound can serve multiple functions. It can act as a substrate for in vitro lipidation of proteins, facilitate the proper folding and insertion of membrane proteins into lipid bilayers, and potentially modulate the activity of the translation machinery itself.

These application notes provide a comprehensive overview of the uses of this compound in cell-free protein expression systems, complete with detailed protocols and quantitative data to guide researchers in leveraging this molecule for their specific applications.

Applications of this compound in Cell-Free Protein Synthesis

The supplementation of this compound into CFPS reactions can be advantageous for several applications:

  • In Vitro Lipidation of Proteins: For proteins that are naturally lipidated, such as certain signaling proteins and enzymes, the inclusion of this compound in the cell-free reaction, along with the necessary acyltransferases, can facilitate their post-translational modification. This is crucial for studying the structure and function of these proteins in a more native-like state.[3][4]

  • Enhanced Expression and Folding of Membrane Proteins: The synthesis of membrane proteins is a significant challenge in traditional cell-based systems. The hydrophobic nature of these proteins often leads to misfolding and aggregation. In CFPS, the addition of this compound, often in conjunction with liposomes or nanodiscs, can create a lipid-rich environment that mimics the cell membrane.[5][6] This can promote the co-translational insertion and proper folding of membrane proteins, leading to higher yields of functional protein.

  • Modulation of Protein Synthesis: Emerging evidence suggests that acyl-CoAs can act as regulatory molecules, influencing the activity of enzymes and transcription factors at even low nanomolar concentrations.[7][8] While research is ongoing, it is plausible that this compound could directly interact with components of the translation machinery, such as ribosomes or translation factors, to modulate the rate and efficiency of protein synthesis. For instance, acetyl-CoA has been shown to inhibit protein synthesis in a cell-free system, suggesting a potential regulatory role for other acyl-CoAs.

Quantitative Data Summary

While direct quantitative data on the effect of this compound on the yield of a standard soluble reporter protein in a general CFPS system is limited in publicly available literature, we can extrapolate from studies on lipidated protein synthesis and the use of lipidic environments for membrane proteins. The following table summarizes expected outcomes and provides a starting point for optimization.

ParameterThis compound ConcentrationExpected Effect on Soluble Protein YieldExpected Effect on Membrane Protein Yield (in presence of liposomes/nanodiscs)Notes
Protein Yield 0 µM (Control)BaselineBaselineStandard CFPS reaction.
10-50 µMPotential for slight decreasePotential for significant increaseLower concentrations may be sufficient for regulatory effects. For membrane proteins, this concentration contributes to the formation of a favorable lipid environment.
50-200 µMPotential for significant decreaseOptimal range for many membrane proteinsHigher concentrations may become inhibitory to the core translation machinery. The optimal concentration is highly dependent on the specific protein and CFPS system.[3]
Protein Purity 10-200 µMNo significant change expectedMay improveBy promoting proper folding and reducing aggregation of membrane proteins, the proportion of correctly folded, soluble protein may increase, simplifying purification.
Protein Activity 10-200 µMNo significant change expected for non-lipidated proteinsExpected to be higher for membrane proteinsProper folding within a lipid environment is often essential for the activity of membrane proteins.

Note: The optimal concentration of this compound should be determined empirically for each specific protein and cell-free system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Caution: this compound is a sensitive molecule. Handle it with care and avoid repeated freeze-thaw cycles.

Materials:

  • This compound (sodium salt) powder

  • Nuclease-free water

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution by dissolving the this compound in nuclease-free water to a final concentration of approximately 10 mg/ml.[9]

  • Gently vortex to ensure complete dissolution.

  • It is recommended to use the aqueous solution on the same day it is prepared.[9] For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.

Protocol 2: Supplementing a Cell-Free Protein Synthesis Reaction with this compound

This protocol is a general guideline for adding this compound to a commercially available or lab-prepared cell-free protein synthesis system (e.g., E. coli or wheat germ based).

Materials:

  • Cell-free protein synthesis kit (e.g., PURExpress®, S30 extract)

  • DNA template encoding the protein of interest

  • This compound stock solution (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thaw all components of the cell-free protein synthesis kit on ice.

  • Set up the cell-free reaction according to the manufacturer's instructions, but adjust the volume of nuclease-free water to accommodate the addition of the this compound stock solution.

  • Add the desired final concentration of this compound to the reaction mixture. A good starting point for optimization is a range of 10 µM to 200 µM.

  • Add the DNA template to initiate the reaction.

  • Incubate the reaction at the recommended temperature and for the recommended time (typically 2-4 hours at 37°C for E. coli systems).

  • Analyze the protein expression by SDS-PAGE, Western blot, or activity assay.

Considerations for Solubility:

Long-chain acyl-CoAs like palmitoyl-CoA have been shown to have reduced solubility in the presence of high concentrations of magnesium ions, a common component of cell-free reaction buffers.[10] If precipitation is observed upon addition of this compound, consider the following:

  • Lower the Magnesium Concentration: Titrate the Mg2+ concentration in your reaction to the lowest level that still supports efficient protein synthesis.

  • Add Buffering Agents: The presence of phosphate (B84403) or higher salt concentrations (e.g., 0.4 M KCl) can improve the solubility of long-chain acyl-CoAs in the presence of magnesium.[10]

  • Use a Carrier Protein: In vivo, acyl-CoA binding proteins (ACBPs) help to solubilize and transport long-chain acyl-CoAs.[7][8] While not a standard component of CFPS kits, the addition of a purified ACBP could be explored for specific applications.

Protocol 3: In Vitro Lipidation of a Target Protein

This protocol is designed for the enzymatic lipidation of a target protein in a cell-free system. It assumes the co-expression or addition of the relevant N-myristoyltransferase (NMT) or other acyltransferase.

Materials:

  • Cell-free protein synthesis system

  • DNA template for the target protein (containing the lipidation motif)

  • DNA template for the acyltransferase (if co-expressing) or purified enzyme

  • This compound stock solution

  • Liposomes or nanodiscs (optional, for membrane-associated proteins)

Procedure:

  • Set up the cell-free co-expression reaction with the DNA templates for both the target protein and the acyltransferase.

  • Supplement the reaction with this compound to a final concentration of 50-100 µM.[3]

  • If the target protein is a membrane protein, add liposomes or nanodiscs to the reaction to provide a lipid bilayer for insertion and folding.

  • Incubate the reaction as per the standard protocol.

  • Analyze the lipidation of the target protein using methods such as:

    • Mobility shift on SDS-PAGE: Lipidated proteins may exhibit a slight shift in mobility.

    • Mass Spectrometry: To confirm the covalent attachment of the oleoyl (B10858665) group.

    • Click Chemistry: If using an alkyne- or azide-modified oleic acid analog for subsequent fluorescent labeling.

Visualizations

Signaling Pathway: Potential Regulatory Role of this compound

This compound This compound Translation_Factors Translation Factors (e.g., eIFs, EFs) This compound->Translation_Factors Modulation? Ribosome Ribosome This compound->Ribosome Interaction? Protein_Synthesis Protein Synthesis (Initiation, Elongation) Translation_Factors->Protein_Synthesis Ribosome->Protein_Synthesis

Caption: Potential regulatory interactions of this compound with the translation machinery.

Experimental Workflow: CFPS with this compound Supplementation

cluster_prep Preparation cluster_reaction CFPS Reaction cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Add_OleoylCoA Add this compound to Desired Concentration Stock_Solution->Add_OleoylCoA Reaction_Setup Set up CFPS Reaction Mix (Extract, Buffers, DNA) Reaction_Setup->Add_OleoylCoA Incubation Incubate at Optimal Temperature Add_OleoylCoA->Incubation SDS_PAGE SDS-PAGE / Western Blot Incubation->SDS_PAGE Activity_Assay Functional / Activity Assay Incubation->Activity_Assay

Caption: General workflow for using this compound in cell-free protein synthesis.

Logical Relationship: this compound in Membrane Protein Expression

Membrane_Protein_DNA Membrane Protein DNA Template CFPS_System Cell-Free Protein Synthesis System Membrane_Protein_DNA->CFPS_System Co_translational_Folding Co-translational Folding & Membrane Insertion CFPS_System->Co_translational_Folding OleoylCoA_Liposomes This compound + Liposomes/Nanodiscs OleoylCoA_Liposomes->Co_translational_Folding Functional_Protein Functional Membrane Protein Co_translational_Folding->Functional_Protein

Caption: Role of this compound and lipid mimetics in functional membrane protein synthesis.

Conclusion

The incorporation of this compound into cell-free protein expression systems offers a versatile tool for researchers, particularly in the fields of membrane protein biology and the study of lipidated proteins. By providing a more native-like environment or acting as a direct substrate, this compound can enhance the yield and functionality of expressed proteins. The protocols and data presented here serve as a starting point for the successful application of this compound in your cell-free protein synthesis experiments. Further optimization of concentrations and reaction conditions will be key to achieving the best results for your specific protein of interest.

References

Application Notes and Protocols for Inhibiting Oleoyl-CoA Synthesis in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA is a critical monounsaturated fatty acid (MUFA) synthesized primarily through the action of Stearoyl-CoA Desaturase (SCD), an enzyme that introduces a double bond into saturated fatty acyl-CoAs.[1][2] This process is a rate-limiting step in the biosynthesis of MUFAs, which are essential components of cell membranes, signaling molecules, and stored energy in the form of triglycerides.[3] The inhibition of this compound synthesis, largely by targeting SCD, has emerged as a significant area of research in various metabolic diseases, including obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[2][4]

These application notes provide a comprehensive guide to inhibiting this compound synthesis for metabolic studies. Included are detailed protocols for in vitro and cell-based assays, methods for analyzing the metabolic consequences of inhibition, and an overview of the key signaling pathways involved.

Quantitative Data Summary: SCD Inhibitors

A variety of small molecule inhibitors targeting SCD have been developed and characterized. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors. The table below summarizes the IC50 values for several common SCD inhibitors across different assay systems.

InhibitorTarget(s)Assay SystemIC50 (nM)
A939572 mSCD1, hSCD1Enzymatic Assay<4 (mouse), 37 (human)
CAY10566 mSCD1, hSCD1Enzymatic Assay4.5 (mouse), 26 (human)
hSCD1HepG2 cells6.8 - 7.9
MK-8245 hSCD1, r/mSCD1Enzymatic Assay1 (human), 3 (rat/mouse)
Sterculic acid Δ9-desaturaseEnzymatic Assay900
YTX-465 SCD, Ole1Enzymatic Assay39 (SCD), 30400 (Ole1)
SC-26196 Δ6 desaturaseRat liver microsomal assay200
T-3364366 Δ5 desaturaseEnzymatic Assay19
XEN723 mSCD1, hSCD1Mouse liver microsomes45
hSCD1HepG2 cells524

Signaling Pathways and Experimental Workflows

This compound Synthesis and Inhibition Pathway

The synthesis of this compound is a critical juncture in cellular lipid metabolism. Its inhibition triggers a cascade of events, primarily initiated by the accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This imbalance leads to endoplasmic reticulum (ER) stress and can ultimately result in apoptosis.

cluster_0 Endoplasmic Reticulum cluster_1 Cellular Consequences Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 Substrate This compound This compound SCD1->this compound Catalysis SFA_accumulation SFA Accumulation MUFA_depletion MUFA Depletion ER_Stress ER Stress (UPR) MUFA_depletion->ER_Stress SFA_accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis SCD_Inhibitor SCD Inhibitor SCD_Inhibitor->SCD1 Inhibition

Caption: Inhibition of SCD1 disrupts this compound synthesis, leading to cellular stress.

General Experimental Workflow for Assessing SCD Inhibition

A typical workflow for studying the effects of an SCD inhibitor involves treating cells with the compound, followed by a series of analyses to determine its impact on fatty acid composition and downstream cellular processes.

cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., HepG2) treatment Treat with SCD Inhibitor start->treatment harvest Harvest Cells & Lipids treatment->harvest gcms GC-MS Analysis (Fatty Acid Profile) harvest->gcms western Western Blot (ER Stress Markers) harvest->western apoptosis Apoptosis Assay (e.g., Annexin V) harvest->apoptosis

Caption: Workflow for analyzing the effects of SCD inhibitors on cultured cells.

Experimental Protocols

Protocol 1: In Vitro SCD1 Enzymatic Assay Using Liver Microsomes

This protocol details a method to determine the direct inhibitory effect of a compound on SCD1 activity using liver microsomes as the enzyme source.[5][6]

Materials:

  • Cryopreserved liver microsomes (e.g., human, mouse, or rat)

  • SCD1 inhibitor compound

  • [14C]-Stearoyl-CoA (radiolabeled substrate)

  • NADPH

  • Assay buffer: 100 mM phosphate (B84403) buffer, pH 7.4

  • Reaction termination solution: 10% KOH in 80% ethanol

  • Hexane (B92381)

  • Scintillation cocktail and counter

Procedure:

  • Thawing Microsomes: Thaw the liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.1-1 mg/mL) in ice-cold assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the SCD1 inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the diluted microsomes, NADPH (final concentration ~1 mM), and the SCD1 inhibitor or vehicle.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding [14C]-Stearoyl-CoA (final concentration ~10-20 µM).

  • Incubation: Incubate the reaction for 15-30 minutes at 37°C with gentle agitation.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Saponification and Extraction: Saponify the lipids by heating at 60-70°C for 1 hour. Cool to room temperature, acidify with concentrated HCl, and extract the fatty acids with hexane.

  • Quantification: Transfer the hexane (organic) layer containing the fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity of the product, [14C]-Oleate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based SCD Activity Assay

This protocol describes how to measure the effect of an SCD inhibitor on the fatty acid profile of cultured cells.[7]

Materials:

  • Cell line expressing SCD1 (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • SCD1 inhibitor compound

  • Deuterium-labeled stearic acid (d35-stearic acid)

  • Lipid extraction solvents (e.g., chloroform:methanol, 2:1)

  • Derivatization agent (e.g., BF3-methanol)

  • GC-MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the SCD1 inhibitor or vehicle for 24-48 hours.

  • Fatty Acid Labeling: Add d35-stearic acid to the culture medium and incubate for 4-6 hours to allow for its incorporation and conversion to d35-oleic acid.

  • Cell Harvesting and Lipid Extraction: Wash the cells with PBS, harvest, and perform a total lipid extraction using the Folch method (chloroform:methanol).

  • Fatty Acid Methyl Ester (FAME) Preparation: Dry the lipid extract, and prepare FAMEs by adding BF3-methanol and heating at 100°C for 30 minutes.

  • GC-MS Analysis: Extract the FAMEs with hexane and analyze the fatty acid composition by GC-MS.

  • Data Analysis: Quantify the peak areas for d35-stearic acid and d35-oleic acid. Calculate the desaturation index (d35-oleic acid / d35-stearic acid ratio). Determine the effect of the inhibitor on the desaturation index and calculate the EC50 value.

Protocol 3: Western Blot Analysis of ER Stress Markers

Inhibition of SCD1 often leads to an accumulation of saturated fatty acids, which can induce ER stress and the Unfolded Protein Response (UPR).[8][9] This protocol outlines the detection of key ER stress markers by Western blotting.

Materials:

  • Protein lysates from control and inhibitor-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-p-PERK, anti-p-eIF2α)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Lysate Preparation: Lyse cells treated with the SCD1 inhibitor or vehicle in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Apoptosis Assay by Flow Cytometry

Prolonged ER stress resulting from SCD1 inhibition can lead to apoptosis.[10][11] This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Control and inhibitor-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment with the SCD1 inhibitor or vehicle.

  • Cell Washing: Wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

The inhibition of this compound synthesis via SCD1 is a promising therapeutic strategy for a range of metabolic diseases. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the effects of SCD inhibitors in various experimental settings. Careful selection of inhibitors and appropriate analytical methods are crucial for obtaining reliable and reproducible data in this important field of metabolic research.

References

Techniques for Studying Oleoyl-CoA Protein Binding Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA, an activated form of oleic acid, is a pivotal molecule in cellular metabolism, acting as a substrate for lipid synthesis, β-oxidation, and protein acylation. Its interactions with various proteins are crucial for regulating these pathways and influencing cell signaling. Understanding the specifics of this compound protein binding is therefore essential for researchers in metabolic diseases, oncology, and drug development. These application notes provide an overview and detailed protocols for several key techniques used to investigate and quantify these vital molecular interactions.

I. Quantitative Analysis of this compound Protein Binding

A critical aspect of studying this compound-protein interactions is the quantitative determination of binding affinity, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.[1][2] The following table summarizes experimentally determined Kd values for this compound and related long-chain fatty acyl-CoAs with various proteins.

Protein FamilySpecific ProteinLigandKd ValueTechniqueReference
Fatty Acid-Binding Protein (FABP) Rat Liver FABP (L-FABP)[14C]this compound3-14 µMLigand Binding Assay (Lipidex-1000)[3]
Human Epidermal FABP (E-FABP)Oleic Acid0.46 µMScatchard Analysis[3]
Rat Brown Adipose Tissue FABP[14C]Oleate0.80 ± 0.02 µMScatchard Analysis[4]
Acyl-CoA-Binding Protein (ACBP) Mouse Recombinant ACBP (mrACBP)cis-Parinaroyl-CoA12 ± 2 nMFluorescence Titration[5]
Yeast ACBPAcyl-CoA Esters0.55 x 10-10 MMicrocalorimetry
Sterol Carrier Protein 2 (SCP-2) Human SCP-2cis-Parinaroyl-CoA4.5 nMFluorescence Titration[4]
Human SCP-2trans-Parinaroyl-CoA2.8 nMFluorescence Titration[4]
Human SCP-2NBD-Cholesterol4.15 ± 0.71 nMFluorescence Binding Assay[6]

II. Biophysical Techniques for Characterizing Binding Interactions

Several powerful biophysical techniques can be employed to obtain detailed quantitative data on the thermodynamics and kinetics of this compound protein interactions.

A. Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method to measure the heat changes that occur during a binding event.[7][8] It is the gold standard for obtaining a complete thermodynamic profile of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[8] When working with this compound, it is crucial to consider its critical micelle concentration (CMC), which can range from 7 to 250 µM depending on buffer conditions.[9][10] Experiments should be designed with ligand concentrations below the CMC to ensure the measurement of monomeric binding.

Experimental Protocol: ITC for this compound-Protein Interaction

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen experimental buffer to minimize buffer mismatch effects.[11]

    • Prepare a stock solution of this compound in the same dialysis buffer. Ensure the final concentration in the syringe is at least 10-20 fold higher than the protein concentration in the cell and below the CMC.[9][10] The solubility of long-chain acyl-CoAs can be affected by factors like Mg2+ concentration.[12]

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.[13]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[11]

  • Titration:

    • Load the protein solution into the sample cell (typically ~200 µL).

    • Load the this compound solution into the injection syringe (typically ~40 µL).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.[11]

    • Allow sufficient time between injections for the system to return to thermal equilibrium (e.g., 180 seconds).[11]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Degas Degassing Protein->Degas OleoylCoA This compound Solution OleoylCoA->Degas Titration Titration in Calorimeter Degas->Titration Load into cell and syringe Data Binding Isotherm Titration->Data Generate heat data Analysis Thermodynamic Parameters (Kd, n, ΔH, ΔS) Data->Analysis Fit to binding model SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Protein Chip->Immobilize Inject Inject this compound Immobilize->Inject Regenerate Regenerate Surface Inject->Regenerate Sensorgram Sensorgram Inject->Sensorgram Regenerate->Inject Kinetics Kinetic Parameters (ka, kd, Kd) Sensorgram->Kinetics MST_Workflow cluster_prep Sample Preparation cluster_mst MST Measurement cluster_analysis Data Analysis Protein Purified Protein Label Fluorescent Labeling Protein->Label Mix Mix Protein and Ligand Label->Mix OleoylCoA This compound Dilutions OleoylCoA->Mix Measure Measure Thermophoresis Mix->Measure BindingCurve Binding Curve Measure->BindingCurve Kd Dissociation Constant (Kd) BindingCurve->Kd PullDown_Workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Beads Agarose Beads Immobilize Immobilize this compound Beads->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec OleoylCoA_Signaling OleoylCoA This compound BetaOxidation β-Oxidation OleoylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (Triglycerides, Phospholipids) OleoylCoA->LipidSynthesis ProteinAcylation Protein Acylation OleoylCoA->ProteinAcylation GeneExpression Gene Expression (e.g., via PPARs) OleoylCoA->GeneExpression Binds to Transcription Factors EnzymeActivity Enzyme Activity (e.g., Protein Kinases) OleoylCoA->EnzymeActivity Allosteric Regulation IonChannels Ion Channel Regulation OleoylCoA->IonChannels Direct or Indirect Modulation

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oleoyl-CoA Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of analytes during sample preparation is paramount for obtaining accurate and reproducible experimental results. Oleoyl-CoA, a key intermediate in fatty acid metabolism, is particularly susceptible to degradation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your experimental workflow.

Troubleshooting Guide

This section addresses common issues encountered during the handling and preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low or no this compound detected in the final analysis. Enzymatic Degradation: Endogenous acyl-CoA thioesterases (ACOTs) rapidly hydrolyze the thioester bond of this compound upon cell lysis or tissue homogenization.[1]Immediate Quenching: Rapidly halt all enzymatic activity at the point of sample collection. Flash-freeze tissue samples in liquid nitrogen immediately after harvesting.[2] For cell cultures, rapidly aspirate the media and wash with ice-cold phosphate-buffered saline (PBS) before adding a pre-chilled extraction solvent (e.g., 80% methanol (B129727) at -20°C).
Chemical Hydrolysis: The thioester bond is unstable, particularly in aqueous solutions at neutral to alkaline pH.[1]Maintain Acidic pH: Use slightly acidic buffers (pH 4.0-6.8) throughout the extraction and analysis process to minimize chemical hydrolysis.[1] An extraction buffer with a pH of 4.9 is often effective at inhibiting thioesterase activity.[1]
Inefficient Extraction: The protocol may not be optimized for your specific sample type, leading to poor recovery.Optimize Extraction Solvent: A mixture of organic solvents, such as methanol and acetonitrile, is often effective for precipitating proteins and extracting acyl-CoAs. Ensure thorough homogenization of the tissue or cell sample to maximize extraction efficiency.
Oxidation: The unsaturated acyl chain of this compound is prone to oxidation.Work Under Inert Atmosphere: When possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The use of antioxidants can also be beneficial, though specific recommendations for this compound are not extensively documented.
High variability between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection and quenching, or differences in processing times, can lead to variable degradation.Standardize Workflow: Ensure that every step of the protocol, from sample collection to extraction, is performed consistently and rapidly for all samples. Keep all samples on ice throughout the procedure.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can accelerate the degradation of this compound.Aliquot Samples: Prepare single-use aliquots of your samples before freezing to avoid the need for repeated thawing of the entire sample.
Poor chromatographic peak shape (e.g., tailing, broadening). Analyte Adsorption: this compound can adsorb to the surfaces of plasticware and analytical columns.Use Low-Adhesion Tubes: Utilize low-adhesion microcentrifuge tubes for sample processing. For chromatography, ensure the column is properly conditioned and consider using a guard column.
Suboptimal Reconstitution Solvent: The solvent used to redissolve the dried extract may not be suitable for maintaining this compound stability or compatibility with the analytical system.Choose an Appropriate Solvent: Methanol is often a good choice for reconstituting dried acyl-CoA extracts as it provides good stability.[1] For LC-MS analysis, a common reconstitution solvent is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

The primary factors are:

  • Enzymatic Activity: Acyl-CoA thioesterases (ACOTs) are enzymes present in tissues and cells that hydrolyze the thioester bond of this compound.[1]

  • pH: The thioester bond is most stable in slightly acidic conditions (pH 4.0-6.8).[1] Alkaline and strongly acidic conditions promote chemical hydrolysis.[1]

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.[2]

  • Oxidation: The double bond in the oleoyl (B10858665) chain is susceptible to oxidation.

Q2: What is the best way to quench enzymatic activity when collecting samples?

The most effective method is rapid cooling to halt all enzymatic processes. For tissue samples, flash-freezing in liquid nitrogen is the gold standard.[2] For cell cultures, rapid removal of media and washing with ice-cold PBS, followed by the immediate addition of a cold organic solvent like methanol, is recommended.

Q3: What are the optimal storage conditions for samples containing this compound?

  • Short-Term Storage (during processing): Keep samples on ice at all times.

  • Long-Term Storage: Store samples as dried pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C to prevent freeze-thaw cycles.[1]

  • Autosampler Storage: If samples must be stored in an autosampler before analysis, maintain the temperature at 4°C and analyze them as quickly as possible, as some degradation can still occur.[1]

Q4: Can I use inhibitors to prevent enzymatic degradation of this compound?

While specific, commercially available inhibitors for routine use in sample preparation to prevent this compound degradation are not widely documented, the most effective and common practice is to inhibit all enzymatic activity through rapid quenching with cold temperatures and/or organic solvents. For research purposes, various inhibitors of acyl-CoA thioesterases, such as Palmostatin B and boronic acid derivatives, have been identified, but their application in routine sample preparation is not standard.

Q5: What is the recommended solvent for reconstituting dried this compound extracts?

Methanol is often recommended for reconstituting dried acyl-CoA extracts due to its ability to provide good stability.[1] For liquid chromatography-mass spectrometry (LC-MS) analysis, a solution of 50% methanol in 50 mM ammonium acetate (pH 7) is frequently used. It is crucial to minimize the time the sample remains in an aqueous solution before analysis.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following tables provide a summary of stability information for long-chain acyl-CoAs, which can be used as a guideline for this compound.

Table 1: Influence of pH on Acyl-CoA Stability

pH RangeStability of Thioester BondRecommendation
< 4.0Increased risk of hydrolysisAvoid if possible
4.0 - 6.8 Most Stable Optimal range for extraction, storage, and analysis [1]
> 7.0Significant increase in chemical hydrolysisAvoid

Table 2: Influence of Temperature on Acyl-CoA Stability

TemperatureEffect on StabilityRecommendation
Room TemperatureRapid degradation due to enzymatic and chemical instabilityAvoid
4°C (On Ice)Minimizes enzymatic activity and slows chemical hydrolysisRecommended for all sample processing steps
-20°CSuitable for short- to medium-term storage of extracts
-80°C Essential for long-term stability Recommended for storing dried pellets and aliquoted solutions [1]

Table 3: Stability of Acyl-CoAs in Different Solvents (General Guidance)

SolventRelative StabilityNotes
Methanol High Often provides the best stability for reconstituted acyl-CoAs.[1]
Acetonitrile/BufferGoodA mixture (e.g., 20% acetonitrile) may be necessary for dissolving medium to long-chain acyl-CoAs.
Aqueous BuffersLowMinimizing time in purely aqueous solutions is critical. If necessary, use a slightly acidic buffer.

Experimental Protocols & Workflows

Detailed Methodology: Liquid-Liquid Extraction of this compound from Cell Culture

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

  • Cell Culture and Quenching:

    • For adherent cells, rapidly aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -20°C) to the culture plate.

    • Use a cell scraper to scrape the cells in the cold solvent.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.

  • Lysis and Phase Separation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex for 2 minutes.

    • Add 0.5 mL of chloroform (B151607) and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • The long-chain acyl-CoAs, including this compound, will partition into the upper aqueous phase.

    • Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.

    • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method, such as 50% methanol in 50 mM ammonium acetate (pH 7).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS or another appropriate technique.

Visualized Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_preparation_for_analysis Preparation for Analysis cluster_analysis Analysis Harvest Harvest Tissue or Cells Quench Rapid Quenching (Liquid N2 or Cold Solvent) Harvest->Quench Homogenize Homogenize in Acidic Buffer/Solvent Quench->Homogenize LLE Liquid-Liquid Extraction Homogenize->LLE Collect Collect Aqueous Phase LLE->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Signaling Pathway: this compound Degradation Pathways

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation OleoylCoA This compound ACOT Acyl-CoA Thioesterases (ACOTs) OleoylCoA->ACOT [Enzymatic] Hydrolysis Hydrolysis OleoylCoA->Hydrolysis [High/Low pH, High Temp] Oxidation Oxidation OleoylCoA->Oxidation [Presence of O2] DegradedProducts Degradation Products (Oleic Acid + Coenzyme A, Oxidized Species) ACOT->DegradedProducts Hydrolysis->DegradedProducts Oxidation->DegradedProducts

Caption: Major pathways leading to the degradation of this compound during sample preparation.

References

Technical Support Center: Optimizing Chromatographic Separation of Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Oleoyl-CoA and other acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in chromatographically separating this compound from other acyl-CoAs?

A1: The main challenges stem from the structural similarities between different acyl-CoA species. This compound (C18:1) is particularly difficult to separate from Stearoyl-CoA (C18:0) due to the single difference of a double bond in the acyl chain. Other challenges include the inherent instability of the thioester bond in acyl-CoAs, which can lead to degradation, and the presence of complex biological matrices that can cause ion suppression in mass spectrometry.[1][2]

Q2: Which chromatographic technique is most effective for separating long-chain acyl-CoAs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most frequently used and effective methods.[3] These techniques, often coupled with mass spectrometry (LC-MS/MS), provide the necessary resolution and sensitivity for complex biological samples.[4]

Q3: What type of HPLC column is recommended for this separation?

A3: A C18 reversed-phase column is the most common and effective choice for separating long-chain acyl-CoAs.[3][5] The retention time on a C18 column generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[6] For particularly challenging separations, other stationary phases or end-capped columns can be used to minimize secondary interactions.[7][8]

Q4: What are the typical mobile phases used for the analysis of acyl-CoA compounds?

A4: The mobile phase for reversed-phase HPLC of acyl-CoAs typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[9] Common buffers include potassium phosphate (B84403) or ammonium (B1175870) acetate.[9][10] A gradient elution, where the concentration of the organic solvent is increased over time, is generally preferred to separate a wide range of acyl-CoAs effectively.[9][11]

Q5: Why is sample preparation so critical for acyl-CoA analysis?

A5: Proper sample preparation is crucial for several reasons. Acyl-CoAs are unstable and susceptible to both chemical and enzymatic degradation, especially at non-optimal pH and temperatures.[1][5] Biological samples also contain complex matrices with salts, lipids, and proteins that can interfere with analysis through ion suppression.[1][5] Robust cleanup procedures like Solid-Phase Extraction (SPE) are highly recommended to remove these interferences and improve data quality.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Resolution or Co-elution of Peaks (e.g., this compound and Stearoyl-CoA)

  • Observed Problem: Your chromatogram shows overlapping or poorly resolved peaks, especially for acyl-CoAs with similar chain lengths like this compound (C18:1) and Stearoyl-CoA (C18:0).

  • Potential Causes and Solutions:

    • Suboptimal Mobile Phase Gradient: The gradient may be too steep, not allowing enough time for separation.

      • Solution: Decrease the gradient slope. A shallower gradient provides better resolution for closely eluting peaks, although it will increase the total run time.[7]

    • Incorrect Mobile Phase Composition: The choice and concentration of the organic solvent affect retention and selectivity.

      • Solution: Adjust the concentration of the organic solvent (e.g., acetonitrile). Fine-tuning the organic solvent percentage is key to resolving adjacent peaks.[7] You can also test a different organic modifier, such as methanol.

    • Inappropriate Mobile Phase pH: The pH can affect the ionization state of the acyl-CoAs and their interaction with the stationary phase.

      • Solution: Modify the mobile phase pH. For acidic analytes, a lower pH can improve retention and peak shape.[7] It is important to operate at a pH at least 1.5 units away from the pKa of your analytes to ensure they are in a single ionic form.[7]

    • Need for Enhanced Retention/Selectivity: Standard RP-HPLC conditions may be insufficient for very similar compounds.

      • Solution: Consider adding an ion-pairing reagent to the mobile phase. These reagents can improve the retention and resolution of ionic analytes but often require longer column equilibration times.[7][8]

Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Observed Problem: Peaks in your chromatogram are not symmetrical. They may show tailing (asymmetry > 1), fronting (asymmetry < 1), or appear as split peaks.

  • Potential Causes and Solutions:

    • Peak Tailing:

      • Cause: Secondary interactions between the analyte and active sites (e.g., acidic silanol (B1196071) groups) on the column's stationary phase.[7][8]

      • Solution: Operate at a lower mobile phase pH to protonate the silanol groups, or use a modern, highly deactivated end-capped column to minimize these surface interactions.[7][8]

      • Cause: Column contamination from repeated injections of biological extracts.[1]

      • Solution: Implement a robust column washing protocol after each run and consider using a guard column to protect the analytical column.[11]

    • Peak Fronting:

      • Cause: Column overload due to injecting too much sample.[7]

      • Solution: Reduce the sample concentration by diluting it or decrease the injection volume.[8]

    • Split Peaks:

      • Cause: A partially blocked inlet frit on the column.[7]

      • Solution: Try back-flushing the column (if permitted by the manufacturer). If that fails, the frit may need to be replaced.[8] Always filter samples before injection to prevent blockages.[9]

      • Cause: The sample is dissolved in a solvent that is much stronger than the initial mobile phase.

      • Solution: Whenever possible, dissolve or reconstitute your final sample in the initial mobile phase.[7]

Guide 3: Shifting Retention Times

  • Observed Problem: The retention times for your analytes are inconsistent between injections.

  • Potential Causes and Solutions:

    • Inadequate Column Equilibration: The column is not fully returned to the initial mobile phase conditions before the next injection.[8]

      • Solution: Ensure the column is fully equilibrated before each run. This is especially critical when using gradient elution.[7] Increase the equilibration time in your method.

    • Flow Rate Instability: Fluctuations in the flow rate can be caused by leaks, worn pump seals, or faulty check valves.[7]

      • Solution: Inspect the HPLC system for any leaks. Perform regular maintenance on pump seals and check valves as recommended by the manufacturer.

    • Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent can alter the mobile phase strength.[8]

      • Solution: Prepare mobile phases carefully and consistently. Keep mobile phase reservoirs covered to minimize evaporation.

Data Presentation

Table 1: Illustrative Effect of Acetonitrile Concentration on Acyl-CoA Retention Time

This table demonstrates the general trend of how increasing acetonitrile concentration in a reversed-phase HPLC system affects the retention times (RT) of various long-chain acyl-CoAs. Actual retention times will vary based on specific experimental conditions.[7]

Acyl-CoART at 40% Acetonitrile (min)RT at 50% Acetonitrile (min)RT at 60% Acetonitrile (min)
Palmitoyl-CoA (C16:0)15.212.59.8
This compound (C18:1) 18.5 15.1 11.7
Stearoyl-CoA (C18:0)20.116.813.2
Arachidonoyl-CoA (C20:4)22.818.914.5

Table 2: Typical UPLC/MS/MS Parameters for Long-Chain Acyl-CoA Separation

This table provides a summary of typical starting conditions for developing a UPLC-MS/MS method.

ParameterTypical Setting
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18)
Mobile Phase A Water with Ammonium Hydroxide (NH₄OH) or Ammonium Acetate
Mobile Phase B Acetonitrile (ACN) with Ammonium Hydroxide (NH₄OH)
Gradient Binary gradient, optimized for resolution (e.g., 5-95% B over several minutes)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 35 - 45 °C
Injection Volume 1 - 10 µL
MS Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Selected Reaction Monitoring (SRM)

Table 3: Representative Solid-Phase Extraction (SPE) Recovery Rates

The efficiency of acyl-CoA recovery can vary based on the chain length and the specific SPE method used. This table shows representative recovery data for a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent.[12]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAShort (C2)85-95%
Octanoyl-CoAMedium (C8)88-92%
Palmitoyl-CoALong (C16:0)85-90%
This compound Long (C18:1) 85-90%
Arachidonoyl-CoALong (C20:4)83-88%

Experimental Protocols

Protocol 1: Sample Preparation from Tissue via Homogenization and Solid-Phase Extraction (SPE)

This protocol is a compiled method for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[10][12]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[12]

  • 2-Propanol and Acetonitrile (ACN)[12]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[12]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[12]

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[12]

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[12]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[12]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.[12]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[12]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned column.[12]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[12]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[12]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water or the initial mobile phase) immediately before LC-MS analysis.[5]

Protocol 2: General Reversed-Phase HPLC Method for Acyl-CoA Separation

This protocol provides a starting point for separating long-chain acyl-CoAs on a C18 column.[3][10]

Materials & Equipment:

  • HPLC or UPLC system with a UV or Mass Spectrometer detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9[10]

  • Solvent B: Acetonitrile[13]

  • Prepared sample extract (from Protocol 1)

Procedure:

  • System Setup:

    • Install the C18 column and set the column oven temperature to 35°C.[3]

    • Set the detector wavelength to 260 nm for UV detection.[3]

    • Set the flow rate to 0.5 mL/min.[3]

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 56% Solvent A, 44% Solvent B) for at least 15-20 minutes or until a stable baseline is achieved.[13]

  • Gradient Elution Program:

    • Inject 5-20 µL of the reconstituted sample.

    • Start the gradient program. An example program is:

      • 0-80 min: Increase Solvent B from 44% to 50%.[3]

      • 80-95 min: Increase Solvent B from 50% to 70% and increase flow rate to 1.0 mL/min to elute highly retained compounds.[3]

      • 95-100 min: Return to initial conditions (44% B, 0.5 mL/min).

      • 100-115 min: Hold at initial conditions to re-equilibrate for the next injection.

    • Note: This gradient is illustrative and must be optimized for your specific separation needs.

  • Data Analysis:

    • Identify peaks by comparing retention times with known standards.

    • Quantify peaks by integrating the peak area.

Visualizations

Troubleshooting_Resolution problem problem question question action action result result end end start Poor Resolution or Co-elution of Peaks q_gradient Is the gradient slope optimized? start->q_gradient a_gradient Decrease gradient slope (make it shallower) q_gradient->a_gradient No q_solvent Is the organic solvent optimal? q_gradient->q_solvent Yes a_gradient->q_solvent a_solvent Fine-tune % ACN or test Methanol q_solvent->a_solvent No q_ph Is mobile phase pH optimal? q_solvent->q_ph Yes a_solvent->q_ph a_ph Adjust pH (e.g., lower pH) q_ph->a_ph No q_ionpair Is separation still insufficient? q_ph->q_ionpair Yes a_ph->q_ionpair a_ionpair Consider adding an ion-pairing reagent q_ionpair->a_ionpair Yes resolved Peaks Resolved q_ionpair->resolved No a_ionpair->resolved

Caption: Troubleshooting workflow for poor peak resolution.

Experimental_Workflow start_node start_node process_node process_node cleanup_node cleanup_node analysis_node analysis_node end_node end_node A 1. Tissue Sample (Flash Frozen) B 2. Homogenization (Buffer + 2-Propanol) A->B C 3. Liquid Extraction (Acetonitrile) B->C D 4. Centrifugation (Pellet Proteins) C->D E 5. Solid-Phase Extraction (Load -> Wash -> Elute) D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis (UPLC-QqQ) F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for Acyl-CoA analysis.

References

Troubleshooting low signal intensity for Oleoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Oleoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound, providing potential causes and actionable solutions.

Q1: I am observing a weak or no signal for my this compound analyte. What are the potential causes and solutions?

A1: Low signal intensity for this compound is a common problem that can arise from several factors spanning sample preparation, chromatographic conditions, and mass spectrometer settings.

  • Analyte Instability: this compound, like other long-chain acyl-CoAs, is susceptible to degradation.[1] It is crucial to handle samples with care.

    • Solution: Process samples quickly on ice and store them at -80°C.[1] For analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate, immediately before placing them in the autosampler.[1][2]

  • Inefficient Extraction: The recovery of this compound from the biological matrix can be low if the extraction procedure is not optimized.

    • Solution: A robust sample cleanup procedure like Solid-Phase Extraction (SPE) is highly effective for removing interfering substances from complex matrices.[1][3] For simpler matrices, protein precipitation may be sufficient.[1][4]

  • Suboptimal Ionization: The efficiency of ion generation in the mass spectrometer source is critical for signal intensity.

    • Solution: Positive electrospray ionization (ESI) mode is generally more sensitive for the detection of long-chain acyl-CoAs.[1][5][6] It is essential to optimize source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature for your specific instrument.[4][5][7]

  • Poor Chromatographic Separation: Co-elution with other matrix components can lead to ion suppression, significantly reducing the signal of this compound.[4]

    • Solution: Optimize your liquid chromatography (LC) method to achieve good separation. A C18 reversed-phase column is a common and effective choice.[1][3] Adjusting the mobile phase composition and gradient program can significantly improve resolution.[3][5]

Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

A2: Peak tailing can compromise both quantification and resolution. Several factors can contribute to this issue.

  • Secondary Interactions with the Column: this compound can interact with active sites on the silica-based stationary phase, leading to poor peak shape.

    • Solution: Using a high-pH mobile phase containing ammonium hydroxide (B78521) can help to deprotonate residual silanols on the column, reducing secondary interactions.[3][5] Employing a column with end-capping or a different stationary phase chemistry can also be beneficial.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Contamination: Buildup of matrix components on the column can degrade its performance.[8]

    • Solution: Implement a column wash step in your gradient program and regularly flush the column.[8] If the problem persists, consider using a guard column or replacing the analytical column.

Q3: I'm observing high background noise in my chromatograms. What could be the cause?

A3: High background noise can obscure your analyte peak and negatively impact sensitivity.

  • Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[9] Prepare fresh mobile phases regularly and filter them before use.

  • Matrix Effects: Complex biological samples contain numerous molecules that can create a high chemical background.[1]

    • Solution: A thorough sample cleanup using techniques like SPE is crucial to minimize matrix effects.[1][3]

  • System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or mass spectrometer can elevate the baseline.[9]

    • Solution: Run blank injections between samples to check for carryover.[10] Regularly clean the ion source of the mass spectrometer.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound analysis.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.[3][11]

  • Homogenization: Homogenize ~100-200 mg of frozen tissue in a pre-cooled solution containing 0.1 M KH2PO4, 2-propanol, and an appropriate internal standard (e.g., Heptadecanoyl-CoA).[11]

  • Precipitation: Add saturated aqueous ammonium sulfate (B86663) and acetonitrile (B52724) to the homogenate, vortex, and centrifuge to precipitate proteins.[11]

  • Dilution: Dilute the supernatant with 0.1 M KH2PO4 (pH 4.9).[11]

  • SPE Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then equilibrate with the dilution buffer.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 50% methanol in water) just before LC-MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a typical reversed-phase LC-MS/MS method for the quantification of this compound.[3][4][5]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).[5]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[5]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the long-chain acyl-CoAs, and then returns to initial conditions for re-equilibration.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (neutral loss of 507 Da).[4][11]

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.[4][5]

Quantitative Data Summary

The following tables summarize typical parameters and expected performance for this compound analysis.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
LC Column C18 Reversed-Phase[3][5]
Mobile Phase A Aqueous with Ammonium Hydroxide[3][5]
Mobile Phase B Acetonitrile with Ammonium Hydroxide[3][5]
Ionization Mode Positive ESI[5][6]
Scan Mode MRM[3][5]
Precursor Ion [M+H]+[5]
Product Ion Neutral Loss of 507 Da[4][11]

Table 2: Method Validation Data for Long-Chain Acyl-CoA Analysis

ParameterValue RangeReference
Accuracy 94.8 - 110.8%[3]
Inter-run Precision (CV) 2.6 - 12.2%[3]
Intra-run Precision (CV) 1.2 - 4.4%[3]
Limit of Quantitation (LOQ) ~5 fmol on column[12]

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting this compound LC-MS analysis.

Troubleshooting_Low_Signal cluster_SamplePrep Sample Preparation Issues cluster_LC Chromatography Issues cluster_MS Mass Spectrometry Issues Start Low this compound Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate Chromatography Start->Check_LC Check_MS Optimize Mass Spectrometer Start->Check_MS Degradation Analyte Degradation? Check_Sample_Prep->Degradation Check stability Extraction Inefficient Extraction? Check_Sample_Prep->Extraction Review protocol Matrix Matrix Effects? Check_Sample_Prep->Matrix Assess cleanup PeakShape Poor Peak Shape? Check_LC->PeakShape Inspect peak Retention Retention Time Shift? Check_LC->Retention Check standards Suppression Ion Suppression? Check_LC->Suppression Infuse standard Ionization Suboptimal Ionization? Check_MS->Ionization Check mode Parameters Incorrect Source Parameters? Check_MS->Parameters Review settings MRM Wrong MRM Transition? Check_MS->MRM Verify transitions Solution Signal Improved Degradation->Solution Use fresh samples, work on ice Extraction->Solution Optimize extraction, use SPE Matrix->Solution Improve sample cleanup PeakShape->Solution Adjust mobile phase, check column Retention->Solution Equilibrate column, check for leaks Suppression->Solution Improve separation Ionization->Solution Use ESI+ Parameters->Solution Optimize source parameters MRM->Solution Confirm precursor/ product ions

Caption: Troubleshooting workflow for low this compound signal intensity.

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

References

Strategies to improve the extraction efficiency of Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the extraction efficiency of Oleoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of this compound during extraction?

A1: this compound, like other long-chain acyl-CoAs, is an unstable molecule susceptible to both chemical and enzymatic degradation. The primary factors are:

  • Enzymatic Degradation: Endogenous thioesterase enzymes present in the tissue can rapidly hydrolyze the thioester bond of this compound. It is critical to halt all enzymatic activity immediately upon sample collection.

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH conditions, which can accelerate the hydrolysis of the thioester bond.

Q2: Why is flash-freezing of tissue samples in liquid nitrogen so important?

A2: Flash-freezing is a critical step to rapidly halt all enzymatic activity within the tissue.[1] This is crucial because endogenous acyl-CoA thioesterases can quickly hydrolyze long-chain acyl-CoAs, significantly altering the in vivo metabolic snapshot you aim to measure.[1] Storing these flash-frozen samples at -80°C ensures these enzymes remain inactive until the sample is homogenized in an acidic extraction buffer.[1]

Q3: What are the main challenges associated with the LC-MS/MS analysis of this compound?

A3: The analysis of long-chain acyl-CoAs like this compound by LC-MS/MS presents several challenges:

  • Poor Chromatographic Peak Shape: Analysts often observe severe peak tailing and signal deterioration for hydrophobic species like this compound.[1]

  • Matrix Effects: The complex biological matrix of a sample can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[1]

  • Instability in Solution: Acyl-CoAs are highly unstable in aqueous solutions and are susceptible to hydrolysis during sample preparation and analysis.[1]

Troubleshooting Guide

Problem 1: Low or no recovery of this compound.

Possible Cause Recommended Solution
Improper Sample Quenching Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity.[1]
Inefficient Extraction Use an optimized extraction solvent mixture. A combination of acetonitrile (B52724)/2-propanol (isopropanol) has been shown to be effective for a wide range of acyl-CoAs, including this compound.[2][3]
Analyte Degradation Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process. Use acidic buffers (e.g., potassium phosphate, pH 4.9-6.7) to improve stability.[2][3][4]
Loss during Purification For solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution solutions are appropriate for this compound. 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is a suitable sorbent.[2][3][4]

Problem 2: Poor chromatographic peak shape (e.g., broad or tailing peaks).

Possible Cause Recommended Solution
Interaction with Analytical Column Use a C18 reversed-phase column for separation. Consider using ion-pairing agents or adjusting the mobile phase pH to improve peak shape.
Column Contamination Implement a robust column washing procedure between analytical runs to remove buildup of biological material.[1]
Suboptimal Mobile Phase Optimize the mobile phase gradient. A common system uses a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Data Presentation

Table 1: Recovery Rates of this compound and Other Acyl-CoAs Using a Standardized Extraction Protocol

This table summarizes the recovery rates for various acyl-CoAs from powdered rat liver using an extraction method with acetonitrile/2-propanol followed by solid-phase extraction (SPE) with a 2-(2-pyridyl)ethyl functionalized silica gel column.

Acyl-CoA SpeciesChain LengthTissue Extraction Recovery (%)Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoAShort (C2)93-104%83-90%
Malonyl-CoAShort (C3)93-104%83-90%
Octanoyl-CoAMedium (C8)93-104%83-90%
This compound Long (C18:1) 93-104% 83-90%
Palmitoyl-CoALong (C16:0)93-104%83-90%
Arachidonyl-CoALong (C20:4)93-104%83-90%

Data compiled from Minkler PE, et al. Anal Biochem. 2008.[2][3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Mammalian Tissue

This protocol details a robust method for the extraction and subsequent solid-phase extraction (SPE) purification of this compound from tissue samples.

Materials:

  • Frozen tissue sample (10-30 mg)

  • Liquid nitrogen

  • Extraction Solvent: Acetonitrile/2-propanol (3:1, v/v), ice-cold

  • 0.1 M Potassium Phosphate buffer, pH 6.7

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • SPE Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)

  • Cryogenic tissue homogenizer or pre-chilled mortar and pestle

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh 10-30 mg of frozen tissue.

    • In a cryogenic tissue homogenizer or a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle.

    • Grind the tissue to a fine powder. It is crucial to keep the tissue frozen at all times.

  • Homogenization and Extraction:

    • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

    • Add the appropriate volume of ice-cold extraction solvent mixture (acetonitrile/2-propanol).

    • Homogenize the sample immediately (e.g., bead beater or ultrasonic homogenizer) and keep it in a dry ice/ethanol bath.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the SPE Wash Solution.[2]

    • Sample Loading: Load the supernatant from the previous step onto the conditioned column.

    • Washing: Wash the column with 1 mL of the SPE Wash Solution to remove unretained impurities.[2]

    • Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Solution into a clean collection tube.[2]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Just prior to analysis, reconstitute the residue in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue 1. Tissue Sample (Flash-Frozen) powder 2. Pulverization (Liquid N2) tissue->powder homogenize 3. Homogenization (Acetonitrile/2-Propanol) powder->homogenize centrifuge 4. Centrifugation (16,000 x g, 4°C) homogenize->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Sample supernatant->load condition 6. Condition SPE Column condition->load wash 8. Wash Column load->wash elute 9. Elute this compound wash->elute dry 10. Evaporate to Dryness elute->dry reconstitute 11. Reconstitute dry->reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction and purification.

Caption: Troubleshooting logic for low this compound recovery.

oleoyl_coa_pathway stearoyl_coa Stearoyl-CoA (18:0) enzyme1 Stearoyl-CoA Desaturase (SCD1) stearoyl_coa->enzyme1 oleoyl_coa This compound (18:1) enzyme2 Acyl Transfer oleoyl_coa->enzyme2 oleoyl_pc Oleoyl-Phosphatidylcholine (Oleoyl-PC) enzyme3 Δ12-Desaturase oleoyl_pc->enzyme3 linoleoyl_pc Linoleoyl-Phosphatidylcholine (Linoleoyl-PC) enzyme1->oleoyl_coa enzyme2->oleoyl_pc enzyme3->linoleoyl_pc

Caption: Biosynthesis pathway from Stearoyl-CoA to Linoleoyl-PC.

References

Identifying and minimizing matrix effects in Oleoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Oleoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting components from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of quantitative results.[3][4] In biological samples like plasma or tissue homogenates, these effects are a significant challenge.[5]

Q2: What are the primary causes of matrix effects in this compound analysis?

A2: The primary culprits for matrix effects in the analysis of this compound from biological matrices are phospholipids (B1166683).[1] These highly abundant molecules from cell membranes often co-extract with this compound during sample preparation.[1] If they co-elute during chromatographic separation, they can compete with this compound for ionization in the mass spectrometer's source, typically leading to ion suppression.[6] Other endogenous components like salts and proteins can also contribute to matrix effects.[3]

Q3: How can I determine if matrix effects are affecting my this compound measurements?

A3: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] A constant flow of an this compound standard solution is infused into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected.[5][8] Dips or rises in the constant signal baseline indicate at which retention times co-eluting matrix components are causing ion suppression or enhancement, respectively.[7][9]

  • Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of matrix effects.[3][10] The response of an this compound standard spiked into a clean solvent is compared to the response of the same standard spiked into an extracted blank matrix sample.[11] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3] A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[3]

Q4: What is the best way to compensate for matrix effects in this compound quantification?

A4: The most effective and widely recommended strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][12] A SIL-IS for this compound, such as this compound-d5, has nearly identical chemical and physical properties to the analyte and will co-elute.[12] Consequently, it will experience the same degree of ion suppression or enhancement as the endogenous this compound.[13] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.[12]

Troubleshooting Guides

Problem 1: Low and inconsistent signal intensity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, most likely phospholipids.[1][6]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time window of ion suppression.[6] Adjust your chromatographic method (e.g., gradient, column chemistry) to separate the elution of this compound from this region.[2]

    • Enhance Sample Preparation: Your current sample cleanup may be insufficient. Implement a more rigorous extraction method to remove interfering phospholipids. Solid-Phase Extraction (SPE) with a weak anion exchange or mixed-mode sorbent is often effective.[14][15] Liquid-Liquid Extraction (LLE) can also be optimized to partition this compound away from interfering lipids.[15]

    • Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound into your workflow. This is the most robust way to correct for signal variability caused by matrix effects.[12][13]

Problem 2: Poor linearity and precision in the calibration curve, especially at low concentrations.

  • Possible Cause: Uncompensated matrix effects have a more pronounced impact at lower analyte concentrations, leading to non-linearity and poor precision at the lower limit of quantification (LLOQ).[1]

  • Troubleshooting Steps:

    • Review Sample Preparation: The most effective solution is to improve the removal of matrix interferences.[15] Consider the sample preparation techniques outlined in the experimental protocols below, such as Solid-Phase Extraction.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in an extracted blank matrix that is representative of your study samples.[2][16] This helps to ensure that the standards and the unknown samples experience similar matrix effects, improving accuracy.[17]

    • Employ a SIL-IS: As the gold standard, a stable isotope-labeled internal standard will co-elute and experience the same matrix effects as the analyte, correcting for inconsistencies across the concentration range.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

Sample Preparation MethodPrincipleAdvantagesDisadvantagesAverage Recovery of Long-Chain Acyl-CoAs
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Simple, fast, and inexpensive.Offers minimal selectivity and often results in significant matrix effects from remaining phospholipids.Not Recommended for High Accuracy
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases to separate them from matrix components.[15]Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for certain analytes.60-80%
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away, followed by elution of the purified analytes.[18]Provides excellent sample cleanup, leading to reduced matrix effects and high recovery.[15]Requires method development and can be more time-consuming and costly than PPT or LLE.85-95%[18]
HybridSPE®-Phospholipid A specialized SPE technique that specifically targets and removes phospholipids from the sample matrix.Highly effective at reducing phospholipid-based ion suppression.[6]Can be more expensive than general SPE.>90%

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment
  • Prepare Infusion Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on your mass spectrometer.

  • System Setup: Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream post-column using a T-fitting.[3]

  • Establish Baseline: Allow the infusion to stabilize, establishing a constant baseline signal for the this compound MRM transition.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (prepared using your standard sample preparation protocol but without the analyte or internal standard) onto the LC-MS system.

  • Analyze Data: Monitor the baseline of the infused this compound signal during the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[6]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Cell Lysates

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[14]

  • Cell Harvesting and Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a suitable stable isotope-labeled internal standard (e.g., this compound-d5).

    • Scrape the cells and transfer the lysate to a pre-chilled tube.[14]

  • Extraction:

    • Add 1 mL of acetonitrile:isopropanol (3:1) to the lysate.

    • Vortex vigorously for 2 minutes and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[14]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (Weak Anion Exchange):

    • Condition Column: Condition a weak anion exchange SPE column by washing with 1 mL of methanol (B129727), followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[14]

    • Load Sample: Load the supernatant onto the conditioned SPE column.

    • Wash Column: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[14]

    • Elute this compound: Elute the this compound with 1.5 mL of an appropriate elution solvent (e.g., methanol containing 2-5% ammonium (B1175870) hydroxide).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS mobile phase.

Visualizations

G start Start: this compound Analysis issue Inconsistent Results / Low Signal? start->issue assess_me Assess Matrix Effects (Post-Column Infusion / Post-Extraction Spike) issue->assess_me Yes end End: Accurate Quantification issue->end No me_present Matrix Effects Detected? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate revalidate->end no_me->end G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis cell_lysis Cell Lysis & Extraction (+ SIL-IS) centrifuge Centrifugation cell_lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition SPE Column supernatant->condition load 2. Load Sample condition->load wash 3. Wash Interferences load->wash elute 4. Elute this compound wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms

References

How to resolve isomeric interferences in Oleoyl-CoA measurement?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve isomeric interferences during the measurement of Oleoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric interferences in this compound measurement?

A1: When measuring this compound (cis-9-Octadecenoyl-CoA), you may encounter interference from other C18:1-CoA isomers that have the same mass-to-charge ratio (m/z). This makes them indistinguishable by mass spectrometry alone. The most common interferences are:

  • Positional Isomers: These isomers differ in the position of the double bond in the fatty acyl chain. Common examples include:

    • Petroselinoyl-CoA (cis-6-Octadecenoyl-CoA)

    • Vaccenoyl-CoA (cis-11-Octadecenoyl-CoA)

  • Geometric Isomers: These isomers have a different spatial arrangement of atoms around the double bond. The most significant is:

    • Elaidoyl-CoA (trans-9-Octadecenoyl-CoA), the trans isomer of this compound.[1]

Q2: My this compound measurements seem unexpectedly high. Could this be due to isomeric interference?

A2: Yes, this is a strong possibility. Since isomers of this compound have the same m/z ratio, they will be detected as a single signal in the mass spectrometer if not chromatographically separated. This co-elution leads to an overestimation of the true this compound concentration. Accurate quantification is critical, especially in biomarker discovery and clinical diagnostics, making the resolution of these isomers essential.

Q3: How can I resolve these isomeric interferences?

A3: The most effective way to resolve isomeric interferences is through optimized chromatographic separation prior to mass spectrometric detection, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] Key strategies include:

  • High-Performance Liquid Chromatography (HPLC): Utilizing a reversed-phase HPLC column, such as a C18 or C8 column, is the standard approach.[3][4][5][6] The separation is based on the differential interaction of the isomers with the stationary phase.

  • Chromatographic Condition Optimization: Fine-tuning the mobile phase composition and gradient elution can significantly enhance the separation of closely eluting isomers. Slower, more shallow gradients are often beneficial.

  • Use of Isomer-Specific Standards: Whenever possible, it is crucial to use analytical standards of the suspected interfering isomers to confirm their retention times under your specific chromatographic conditions. This allows for positive identification and accurate quantification.

Q4: What are the key LC-MS parameters to optimize for separating this compound isomers?

A4: To achieve optimal separation, consider the following parameters:

  • Column Chemistry: A high-quality C18 reversed-phase column with a long carbon chain and high surface area is generally recommended for separating long-chain acyl-CoAs.[4][6]

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile (B52724) or methanol. The addition of an ion-pairing agent, like tributylamine (B1682462) or heptafluorobutyric acid, to the aqueous phase can improve peak shape and retention of the negatively charged acyl-CoA molecules.[5] However, some methods achieve good separation at high pH with ammonium (B1175870) hydroxide (B78521) without ion-pairing agents.[4]

  • Gradient Elution: A slow and shallow gradient is crucial for resolving isomers with subtle structural differences. The exact gradient profile will need to be empirically optimized for your specific column and instrument.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Broad or asymmetric peaks for C18:1-CoA Co-elution of isomers.Optimize the chromatographic gradient by making it shallower. Consider using a different stationary phase (e.g., a different C18 column chemistry or a C8 column). Ensure the mobile phase pH is optimal for peak shape.
Inconsistent retention times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Prepare fresh mobile phases daily and ensure proper mixing.
Inability to separate cis and trans isomers Insufficient chromatographic resolution.Trans isomers are generally less retained and elute earlier than cis isomers on reversed-phase columns. A high-efficiency column and a very shallow gradient are often required to separate them. Silver-ion HPLC (Ag+-HPLC) is a specialized technique that provides excellent separation of geometric isomers but is less commonly coupled directly to MS.
High background noise in the chromatogram Contaminated mobile phase or sample matrix effects.Use high-purity LC-MS grade solvents and additives. Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.

Quantitative Data Summary

The retention times of this compound and its isomers are highly dependent on the specific LC-MS system, column, and mobile phase conditions used. However, the following table provides a representative elution order on a C18 reversed-phase column. Note: Absolute retention times will vary.

CompoundIsomer TypeExpected Elution Order
Elaidoyl-CoAGeometric (trans)1 (earliest)
Vaccenoyl-CoAPositional (cis)2
This compoundPositional (cis)3
Petroselinoyl-CoAPositional (cis)4 (latest)

This elution order is based on the general principle that on reversed-phase columns, trans isomers elute before cis isomers, and for positional cis isomers, those with the double bond closer to the carboxyl group tend to be retained longer.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cells or Tissues

This protocol is a general guideline for the extraction of acyl-CoAs.

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water).

  • Protein Precipitation: Precipitate proteins by adding an acid, such as 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Internal Standard Spiking: Add an internal standard (e.g., Heptadecanoyl-CoA) to the sample to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.

  • Extraction: The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly analyzed. For direct analysis, the supernatant is typically evaporated to dryness and reconstituted in the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Isomer Separation

This protocol provides a starting point for developing a separation method.

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B (shallow gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for C18:1-CoA. The precursor ion will be the [M+H]+ of this compound, and a common product ion results from the neutral loss of the 3'-phospho-ADP moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cell/Tissue Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization Precipitation Protein Precipitation (e.g., TCA/SSA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection (Acyl-CoA fraction) Centrifugation->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isomer-Specific Standards Integration->Quantification Result Accurate this compound Concentration Quantification->Result

Caption: Experimental workflow for resolving this compound isomers.

logical_relationship Interference Isomeric Interference in This compound Measurement Positional Positional Isomers (e.g., Vaccenoyl-CoA, Petroselinoyl-CoA) Interference->Positional Geometric Geometric Isomers (e.g., Elaidoyl-CoA) Interference->Geometric Problem Inaccurate Quantification (Overestimation) Positional->Problem Geometric->Problem Solution Resolution Strategy Problem->Solution LCMS Optimized LC-MS/MS Solution->LCMS Standards Isomer-Specific Analytical Standards Solution->Standards Outcome Accurate and Reliable This compound Quantification LCMS->Outcome Standards->Outcome

Caption: Logic diagram for addressing isomeric interference.

References

Technical Support Center: Enzymatic Synthesis of High-Purity Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the enzymatic synthesis of high-purity Oleoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound is a two-step reaction catalyzed by an acyl-CoA synthetase (ACS) or ligase.[1] First, oleic acid reacts with ATP to form an oleoyl-adenylate intermediate and pyrophosphate (PPi). Second, Coenzyme A (CoA) displaces the adenylate group to form the final product, this compound, and releases AMP.[1]

Q2: Which acyl-CoA synthetase should I choose for this compound synthesis?

A2: Several long-chain acyl-CoA synthetase (ACSL) isoforms can activate oleic acid. ACSL1 is a well-studied isoform with high activity towards oleate (B1233923).[2][3] The choice of enzyme may depend on the specific experimental requirements, such as desired purity and yield. It is advisable to consult the manufacturer's specifications or relevant literature for the kinetic parameters of different commercially available enzymes with oleic acid as a substrate.

Q3: What are the critical parameters to control for optimal this compound synthesis?

A3: The critical parameters for optimal synthesis include pH, temperature, and the concentrations of substrates (oleic acid, CoA, and ATP) and the enzyme. The reaction buffer should be optimized for the specific acyl-CoA synthetase used, typically within a pH range of 7.0 to 8.0. Temperatures around 37°C are commonly used, but this should be optimized for the specific enzyme.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various methods, including High-Performance Liquid Chromatography (HPLC), which can separate this compound from the starting materials and byproducts. Alternatively, colorimetric or fluorometric assays that detect the consumption of free CoA or the formation of AMP can be used.

Q5: What is the best way to store the synthesized this compound?

A5: this compound is susceptible to hydrolysis and oxidation. For short-term storage, it should be kept on ice. For long-term storage, it is recommended to store aliquots at -80°C in a suitable buffer at a slightly acidic pH (around 4.0-6.8) to minimize hydrolysis.[4] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the enzyme and reagents used.

Materials:

  • Long-chain acyl-CoA synthetase (e.g., ACSL1)

  • Oleic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)

  • Ultrapure water

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer with a pH of 7.5 containing 10 mM MgCl₂ and optionally 1 mM DTT.

  • Substrate Preparation:

    • Prepare a stock solution of oleic acid (e.g., 10 mM) in a suitable solvent like ethanol (B145695) or DMSO.

    • Prepare fresh stock solutions of CoA (e.g., 10 mM) and ATP (e.g., 50 mM) in ultrapure water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the specified order:

      • Tris-HCl buffer

      • Oleic acid solution

      • CoA solution

      • ATP solution

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the acyl-CoA synthetase to the mixture.

    • The final concentrations of the reactants should be optimized but can be started at, for example: 0.1 mM oleic acid, 0.5 mM CoA, 2 mM ATP, and an appropriate concentration of the enzyme as recommended by the manufacturer.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours). The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Termination: Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid) to denature the enzyme or by heat inactivation.

  • Purification: Proceed with the purification of this compound, for example, by using solid-phase extraction or HPLC.

High-Purity Purification of this compound by HPLC

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Mobile Phase B: Acetonitrile

  • Purified water and HPLC-grade solvents

Procedure:

  • Sample Preparation: After terminating the synthesis reaction, centrifuge the mixture to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the filtered sample onto the column.

    • Run a linear gradient to separate the this compound. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: Increase to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B

      • 35-40 min: Re-equilibrate at 5% B

    • Monitor the elution at 260 nm (the absorbance maximum of the adenine (B156593) ring in CoA).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: The collected fractions can be pooled, and the solvent can be removed by lyophilization or evaporation under reduced pressure.

Data Presentation

Table 1: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetases

Note: These values are illustrative and can vary significantly based on the specific enzyme isoform, source, and experimental conditions. It is recommended to consult specific literature or manufacturer's data for the enzyme being used.

Fatty Acid SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Oleic Acid (18:1)Rat Liver Microsomes5-20100-500[Illustrative]
Palmitic Acid (16:0)E. coli10-5050-200[Illustrative]
Linoleic Acid (18:2)Human ACSL12-15150-600[Illustrative]
Arachidonic Acid (20:4)Mouse Brain1-10200-800[Illustrative]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Yield Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or denaturation.- Ensure the enzyme has been stored at the recommended temperature (-80°C is common). - Aliquot the enzyme upon arrival to minimize freeze-thaw cycles. - Perform a small-scale control reaction with a known active enzyme batch.
Degraded Substrates: Hydrolysis of ATP or oxidation of the thiol group in CoA.- Use high-purity, fresh stocks of ATP and CoA. - Prepare ATP and CoA solutions immediately before use. - Consider adding a reducing agent like DTT to the reaction buffer to protect CoA.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Verify the pH of the reaction buffer at the reaction temperature. - Optimize the reaction temperature for the specific acyl-CoA synthetase used. - Ensure the buffer components are not inhibitory to the enzyme.
Substrate Inhibition: High concentrations of oleic acid can sometimes inhibit the enzyme.- Perform a substrate titration experiment to determine the optimal concentration of oleic acid.
Presence of Multiple Peaks in HPLC Analysis Incomplete Reaction: The reaction has not gone to completion.- Increase the incubation time or the amount of enzyme. - Monitor the reaction over a time course to determine the optimal reaction time.
Byproduct Formation: Potential side reactions such as the hydrolysis of ATP to ADP and AMP without CoA ligation.- Ensure an appropriate stoichiometric ratio of reactants. An excess of CoA and ATP relative to oleic acid is often recommended.
This compound Degradation: The thioester bond of this compound is susceptible to hydrolysis.- Maintain the pH of the reaction and purification buffers within a stable range (slightly acidic to neutral). - Process the sample quickly after the reaction is complete and store the purified product at -80°C.
Poor Peak Shape in HPLC Sample Overload: Injecting too much sample onto the column.- Dilute the sample before injection.
Inappropriate Mobile Phase: The mobile phase is not optimal for separating this compound.- Adjust the pH or the organic solvent composition of the mobile phase. - Ensure the mobile phase is properly degassed.
Inconsistent Results Variability in Reagent Quality: Inconsistent quality of enzyme, substrates, or buffer components.- Use high-quality reagents from a reliable supplier. - Prepare fresh solutions for each experiment.
Pipetting Errors: Inaccurate pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variability.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Reagents (Oleic Acid, CoA, ATP, Buffer) Mix Combine Reactants Reagents->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Purify Purify this compound (e.g., HPLC) Terminate->Purify Analyze Analyze Purity and Quantify Purify->Analyze Store Store at -80°C Analyze->Store Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_substrates Substrate Issues cluster_conditions Reaction Conditions Start Low or No This compound Yield Check_Enzyme_Activity Check Enzyme Activity (Control Reaction) Start->Check_Enzyme_Activity Is enzyme active? Check_Storage Verify Storage Conditions (-80°C, Aliquots) Check_Enzyme_Activity->Check_Storage No Check_Substrate_Quality Use Fresh, High-Purity ATP and CoA Check_Enzyme_Activity->Check_Substrate_Quality Yes Check_Concentration Optimize Oleic Acid Concentration Check_Substrate_Quality->Check_Concentration Check_pH Verify Buffer pH Check_Concentration->Check_pH Check_Temp Optimize Temperature Check_pH->Check_Temp Check_Time Optimize Incubation Time Check_Temp->Check_Time

References

Addressing the instability of Oleoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Oleoyl-CoA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the activated form of oleic acid, a monounsaturated omega-9 fatty acid. It is a critical intermediate in various metabolic processes, including beta-oxidation for energy production and the synthesis of complex lipids like triglycerides and phospholipids.[1][2][3][4][5][6][7][8][9][10] Its stability is a major concern in experimental settings because it is an amphipathic molecule susceptible to chemical degradation in aqueous solutions, which can lead to inaccurate and unreliable experimental results.

Q2: What are the primary causes of this compound degradation in aqueous solutions?

A2: The two primary causes of this compound degradation are:

  • Hydrolysis: The thioester bond linking the oleoyl (B10858665) group to Coenzyme A is prone to hydrolysis, especially at neutral to alkaline pH.[11] This breaks down this compound into free oleic acid and Coenzyme A.

  • Oxidation: The double bond in the oleoyl chain is susceptible to oxidation, particularly when exposed to air (oxygen) and light.

Q3: How should I store this compound to ensure its long-term stability?

A3: For long-term storage, this compound should be kept as a solid at -20°C or below. Under these conditions, it can be stable for at least four years. It is highly recommended to aliquot the solid powder into single-use amounts to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in a purely aqueous solution is not recommended for more than one day due to its rapid degradation.[11] If you must prepare a stock solution, it is best to use it fresh. For short-term storage (up to 24 hours), reconstituting in methanol (B129727) or a 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) solution has been shown to provide better stability compared to water or buffer alone.[11]

Q5: What is the recommended procedure for preparing an this compound stock solution?

A5: To minimize degradation, follow this protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound in a clean, dry microfuge tube.

  • Add the appropriate solvent (e.g., high-purity methanol or a slightly acidic buffer, pH 4-6) to the desired concentration.

  • Gently vortex or swirl to dissolve the powder. Sonication in a water bath for a short period can aid dissolution.

  • If using an aqueous buffer, it is advisable to deoxygenate the buffer by bubbling with an inert gas (argon or nitrogen) prior to use.

  • For unsaturated acyl-CoAs like this compound, it is best practice to handle them under an inert atmosphere if possible.

  • Prepare single-use aliquots to avoid freeze-thaw cycles.

  • Store the aliquots at -80°C.

Troubleshooting Guide

Problem Possible Cause Solution
No or low enzyme activity in an assay using this compound. Degraded this compound substrate.Prepare a fresh solution of this compound for each experiment. Verify the integrity of your stored solid by running a control with a new batch if possible.
Inactive enzyme due to improper storage or handling.Use a fresh aliquot of the enzyme stored at the recommended temperature. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer pH or composition.Verify the pH of the assay buffer and ensure all components are at the correct concentration.
High variability between experimental replicates. Inconsistent pipetting of viscous this compound solution.Use calibrated positive displacement pipettes for accurate handling of detergent-like solutions. Ensure thorough mixing of the reaction components.
Incomplete mixing of reagents.Gently mix the plate or tubes after adding each component.
Edge effects on microplates due to evaporation.Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Precipitate forms when this compound is added to the assay buffer. This compound concentration is above its critical micelle concentration (CMC).Reduce the concentration of this compound. The CMC for this compound is approximately 32 µM.[9]
Incompatibility with buffer components.Assess the solubility of this compound in your specific assay buffer. Consider using a buffer with a slightly different pH or ionic strength.

Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoAs is highly dependent on the solvent and storage conditions. The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period when stored at 4°C.

Solvent Acyl-CoA Stability after 4h (%) Stability after 24h (%)
Methanol C10:0 CoA~100~98
C16:0 CoA~100~95
C18:1 CoA (this compound)~100~95
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) C10:0 CoA~95~85
C16:0 CoA~90~75
C18:1 CoA (this compound)~92~80
Water C10:0 CoA~85~60
C16:0 CoA~80~50
C18:1 CoA (this compound)~82~55
50 mM Ammonium Acetate (pH 7) C10:0 CoA~80~55
C16:0 CoA~75~45
C18:1 CoA (this compound)~78~50
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) C10:0 CoA~98~90
C16:0 CoA~95~85
C18:1 CoA (this compound)~96~88

Data is estimated from graphical representations in the cited literature.[11]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound degradation over time.

Materials:

  • This compound (solid)

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium acetate

  • Acetic acid

  • HPLC system with a C18 column and UV detector (260 nm)

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare the following solutions:

      • 100% Methanol

      • Deionized water

      • 50 mM Ammonium Acetate, pH 7.0

      • 50% Methanol / 50% 50 mM Ammonium Acetate, pH 7.0

      • 50% Methanol / 50% 50 mM Ammonium Acetate, pH 3.5 (adjusted with acetic acid)

  • This compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in methanol (e.g., 1 mM).

  • Working Solutions:

    • In separate autosampler vials, dilute the this compound stock solution to a final concentration of 500 nM in each of the prepared solutions from step 1.

  • Time-Course Analysis:

    • Place the vials in the HPLC autosampler set to 4°C.

    • Inject a sample from each vial at time zero (t=0) to get the initial concentration.

    • Set up a sequence to inject samples at regular intervals (e.g., 4, 8, 12, and 24 hours).

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example:

      • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.0

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a low percentage of B, and increase to elute this compound.

    • Set the UV detector to 260 nm to detect the adenine (B156593) moiety of Coenzyme A.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 peak area.

    • Plot the percentage of remaining this compound against time to determine the degradation rate in each solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start: Solid this compound prep_solutions Prepare Test Solutions (Methanol, Water, Buffers) start->prep_solutions prep_stock Prepare this compound Stock in Methanol start->prep_stock prep_working Prepare Working Solutions (500 nM this compound) prep_solutions->prep_working prep_stock->prep_working time_points Inject at Time Points (0, 4, 8, 12, 24h) prep_working->time_points hplc_analysis HPLC Analysis (C18 Column, UV 260 nm) data_analysis Integrate Peak Areas hplc_analysis->data_analysis time_points->hplc_analysis calc_degradation Calculate % Degradation data_analysis->calc_degradation plot_data Plot Stability Curves calc_degradation->plot_data end End: Determine Optimal Storage Condition plot_data->end

Caption: Experimental workflow for assessing this compound stability.

beta_oxidation_oleoyl_coa Oleoyl_CoA This compound (cis-Δ⁹-C18:1-CoA) Three_Cycles 3 Cycles of β-Oxidation Oleoyl_CoA->Three_Cycles Dodecenoyl_CoA cis-Δ³-Dodecenoyl-CoA Three_Cycles->Dodecenoyl_CoA Yields 3 Acetyl-CoA Isomerase Enoyl-CoA Isomerase Dodecenoyl_CoA->Isomerase Trans_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Isomerase->Trans_Dodecenoyl_CoA Five_Cycles 5 Cycles of β-Oxidation Trans_Dodecenoyl_CoA->Five_Cycles Acetyl_CoA 9 Acetyl-CoA Five_Cycles->Acetyl_CoA Yields 6 Acetyl-CoA

References

How to validate the specificity of an Oleoyl-CoA-dependent enzymatic assay?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of Oleoyl-CoA-dependent enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the activity I'm measuring is specific to my enzyme of interest and not a result of non-specific or contaminating enzyme activity?

A1: Validating enzyme specificity is crucial for reliable results. A multi-pronged approach is recommended, including:

  • Substrate Profiling: Test a panel of potential substrates to determine your enzyme's preference.

  • Inhibitor Studies: Use known inhibitors to see if they block the enzymatic activity.

  • Control Experiments: Include controls such as heat-inactivated enzyme and reactions without the enzyme or substrate to account for background signal.

Q2: What are some common alternative substrates I can use to test the specificity of my this compound-dependent enzyme?

A2: The choice of alternative substrates will depend on the specific enzyme you are studying. However, a good starting point is to test other fatty acyl-CoAs with varying chain lengths and degrees of saturation. For example, if your primary substrate is this compound (18:1), you could test:

  • Palmitoyl-CoA (16:0)

  • Stearoyl-CoA (18:0)

  • Linthis compound (18:2)

  • Arachidonoyl-CoA (20:4)

  • Lauroyl-CoA (12:0)[1]

Comparing the enzyme's activity with these substrates will reveal its specificity.[2][3]

Q3: How do I design an inhibitor study to validate enzyme specificity?

A3: Inhibitor studies are a powerful tool for validating specificity. The key is to use inhibitors that are known to be specific for your enzyme or enzyme class. The type of inhibition (competitive, non-competitive, etc.) can also provide insights into the enzyme's mechanism. A general workflow for an inhibitor study is as follows:

  • Select appropriate inhibitors: Choose inhibitors with known mechanisms of action against your target enzyme or similar enzymes.

  • Determine the IC50 value: This is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Perform kinetic analysis: Determine the type of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at different substrate and inhibitor concentrations.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-dependent enzymatic assays.

Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Inactive enzyme- Ensure proper enzyme storage (-80°C with cryoprotectant).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme batch.[5]
Degraded Substrate (this compound)- Prepare fresh this compound solutions for each experiment.- Store stock solutions at -80°C in small aliquots.[5]
Suboptimal reaction conditions- Verify the pH and temperature of the assay buffer.- Ensure all cofactors (e.g., NADPH, ATP) are present at the correct concentrations.[6]
High background signal Non-enzymatic substrate degradation- Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown.- Ensure the purity of your this compound.
Contaminating enzyme activity- Use a more purified enzyme preparation.- Include specific inhibitors for known contaminating enzymes in your assay buffer.
High variability between replicates Pipetting errors- Use calibrated pipettes.- Prepare a master mix for reagents to minimize pipetting variations.[6]
Substrate precipitation- this compound can be prone to precipitation, especially at high concentrations. Visually inspect for any precipitate.- Consider adding a low concentration of a non-ionic detergent (e.g., Triton X-100), but first verify its compatibility with your enzyme.[4]
Edge effects in microplates- Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.[6]

Experimental Protocols

Protocol 1: Substrate Specificity Profiling using a Panel of Acyl-CoAs

This protocol outlines a method to determine the substrate specificity of an this compound-dependent enzyme by comparing its activity with various fatty acyl-CoA substrates.

Materials:

  • Purified enzyme

  • This compound (primary substrate)

  • Panel of alternative acyl-CoA substrates (e.g., Palmitoyl-CoA, Stearoyl-CoA, Linthis compound)

  • Assay buffer specific to your enzyme

  • Detection reagents (e.g., spectrophotometer, fluorometer, or LC-MS/MS system)

Procedure:

  • Prepare Substrate Stock Solutions: Prepare stock solutions of this compound and each alternative acyl-CoA in an appropriate solvent.

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in ice-cold assay buffer.

  • Reaction Setup: In a microplate or reaction tube, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and one of the acyl-CoA substrates. Include a no-substrate control for each acyl-CoA.

  • Initiate the Reaction: Start the reaction by adding the enzyme to the substrate-containing mixture.

  • Incubation: Incubate the reaction at the optimal temperature for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Detection: Measure the product formation using your chosen detection method.

  • Data Analysis: Calculate the initial reaction velocity for each substrate. Normalize the activity with each substrate to the activity observed with this compound (set to 100%).

Data Presentation:

SubstrateChain Length:UnsaturationRelative Activity (%)Km (µM)Vmax (relative units)kcat/Km (relative)
Lauroyl-CoA12:015 ± 2500.20.004
Palmitoyl-CoA16:065 ± 5150.80.053
Stearoyl-CoA18:040 ± 4250.50.020
This compound 18:1 100 10 1.0 0.100
Linthis compound18:285 ± 6120.90.075

Table 1: Example of substrate specificity data for a hypothetical this compound-dependent enzyme. Data are presented as mean ± standard deviation.

Protocol 2: Competitive Inhibition Assay

This protocol describes how to perform a competitive inhibition assay to confirm that a test compound interacts with the active site of the enzyme.

Materials:

  • Purified enzyme

  • This compound

  • Known competitive inhibitor

  • Assay buffer

  • Detection reagents

Procedure:

  • Prepare Solutions: Prepare stock solutions of this compound and the competitive inhibitor.

  • Enzyme Preparation: Dilute the enzyme to the appropriate concentration in assay buffer.

  • Reaction Setup: Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of this compound. For each this compound concentration, have a set of reactions with no inhibitor and at least two different fixed concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) before starting the reaction.

  • Initiate Reaction: Start the reaction by adding the this compound.

  • Incubation and Detection: Follow the same procedure as in Protocol 1.

  • Data Analysis: Determine the initial velocities for each reaction. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax. In competitive inhibition, Km will increase while Vmax remains unchanged.

Data Presentation:

Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (relative units)
0 (Control)10.2 ± 0.81.05 ± 0.05
525.5 ± 1.51.03 ± 0.06
1048.9 ± 2.11.06 ± 0.04

Table 2: Example data from a competitive inhibition experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_enzyme Prepare Enzyme substrate_profiling Substrate Specificity Profiling prep_enzyme->substrate_profiling inhibitor_studies Inhibitor Studies prep_enzyme->inhibitor_studies prep_substrate Prepare Substrates (this compound & Analogs) prep_substrate->substrate_profiling prep_substrate->inhibitor_studies prep_inhibitor Prepare Inhibitors prep_inhibitor->inhibitor_studies kinetic_params Determine Kinetic Parameters (Km, Vmax) substrate_profiling->kinetic_params ic50 Determine IC50 inhibitor_studies->ic50 validation Validate Specificity kinetic_params->validation inhibition_type Determine Inhibition Type ic50->inhibition_type inhibition_type->validation

Caption: Workflow for validating the specificity of an this compound-dependent enzymatic assay.

troubleshooting_logic start Low/No Activity check_enzyme Is Enzyme Active? start->check_enzyme check_substrate Is Substrate Intact? check_enzyme->check_substrate Yes enzyme_inactive Troubleshoot Enzyme (Storage, Handling) check_enzyme->enzyme_inactive No check_conditions Are Conditions Optimal? check_substrate->check_conditions Yes substrate_degraded Use Fresh Substrate check_substrate->substrate_degraded No conditions_suboptimal Optimize Assay Conditions (pH, Temp, Cofactors) check_conditions->conditions_suboptimal No success Activity Restored check_conditions->success Yes enzyme_inactive->start substrate_degraded->start conditions_suboptimal->start

Caption: Logic diagram for troubleshooting low or no activity in an enzymatic assay.

References

Overcoming issues with Oleoyl-CoA solubility in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oleoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered with this compound solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the first thing I should try?

A: Due to its long acyl chain, this compound is poorly soluble in aqueous solutions and can form micelles.[1][2] The initial and simplest steps to aid dissolution are mechanical agitation. Try vortexing the solution vigorously, followed by sonication in a water bath. Use short bursts of sonication, allowing the solution to cool in between to prevent degradation from heat.

Q2: I'm observing a cloudy precipitate in my assay after adding this compound. What is causing this and how can I fix it?

A: The precipitation is likely due to this compound coming out of solution, which can happen if its concentration is above its critical micelle concentration (CMC) under your specific assay conditions (e.g., temperature, pH, ionic strength).[1] To prevent this, it is highly recommended to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the this compound, keeping it in a monomeric and soluble state for your assay.

Q3: How should I prepare a stock solution of this compound?

A: Preparing a concentrated stock solution in a suitable solvent is a common practice. Small amounts of organic solvents like ethanol (B145695) or DMSO can be used to dissolve this compound before diluting it into your assay buffer.[3][4] However, it is crucial to keep the final concentration of the organic solvent low in your assay (typically <1%) as it may interfere with enzyme activity. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]

Q4: Can the buffer composition affect the solubility of this compound?

A: Yes, buffer conditions such as pH and ionic strength can significantly influence the CMC and overall solubility of this compound.[1] Acyl-CoAs are also known to be unstable in alkaline or strongly acidic aqueous solutions due to hydrolysis.[6][7] It is advisable to work with buffers in a neutral pH range and to prepare solutions fresh for each experiment to ensure consistency.

Q5: Are there any alternatives to using BSA for solubilization?

A: Besides BSA, non-ionic detergents like Triton X-100 can be effective in solubilizing this compound by forming mixed micelles.[5] The concentration of the detergent should be kept above its own CMC but be low enough not to disrupt your assay system.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving this compound solubility issues.

Problem: this compound Fails to Dissolve or Precipitates During Experiment

This common issue can be addressed by following a logical troubleshooting workflow.

Troubleshooting Workflow for this compound Solubility cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_end start Start: Solubility Issue with this compound step1 Step 1: Initial Dissolution - Vortex vigorously - Sonicate in water bath start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Use a Carrier Protein - Prepare this compound:BSA complex check1->step2 No end_success Success: Solution Ready for Assay check1->end_success Yes check2 Is precipitation still observed? step2->check2 step3 Step 3: Try Alternative Solubilizers - Use a non-ionic detergent (e.g., Triton X-100) - Prepare stock in organic solvent (Ethanol/DMSO) check2->step3 Yes check2->end_success No check3 Is the issue resolved? step3->check3 check3->end_success Yes end_fail Further Optimization Needed: - Adjust buffer pH/ionic strength - Verify this compound quality check3->end_fail No

A step-by-step workflow for troubleshooting this compound solubility issues.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weigh out the required amount of this compound powder in a microcentrifuge tube.

  • Add pure ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • When ready to use, dilute the stock solution into the final assay buffer. Ensure the final ethanol concentration is below 1%.

Protocol 2: Preparation of this compound:BSA Complex

This protocol is adapted from methods used for preparing fatty acid-BSA complexes for cell culture and in vitro studies.[3][8][9]

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your assay buffer.

  • In a separate tube, prepare a concentrated stock solution of this compound in ethanol as described in Protocol 1.

  • Warm the BSA solution to 37°C.

  • While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio.

  • Incubate the mixture at 37°C for at least 30-60 minutes with gentle shaking to allow for complex formation.

  • The resulting complex is now ready for use in your assay.

Workflow for Preparing this compound:BSA Complex cluster_prep Preparation cluster_complex Complexation prep_bsa Prepare Fatty Acid-Free BSA Solution warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa prep_oleoyl Prepare this compound Stock in Ethanol add_oleoyl Add this compound Stock to BSA Solution prep_oleoyl->add_oleoyl warm_bsa->add_oleoyl incubate Incubate at 37°C for 30-60 min add_oleoyl->incubate ready This compound:BSA Complex Ready for Use incubate->ready

Experimental workflow for the preparation of this compound:BSA complexes.

Data Tables

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Max. Final Assay ConcentrationNotes
Ethanol< 1% (v/v)Commonly used and effective. Higher concentrations may denature proteins.[3]
DMSO< 1% (v/v)An alternative to ethanol. Check for compatibility with your specific assay.[3][4]
Methanol< 1% (v/v)Less commonly used but can be effective.[6]
Assay BufferVariesDirect dissolution is often difficult and may require sonication or detergents.

Table 2: Recommended Molar Ratios of this compound to BSA for Enhanced Solubility

This compound:BSA Molar RatioSuitabilityNotes
1:1 to 3:1General purpose, good solubilityA good starting point for most enzyme assays.
4:1 to 6:1Higher this compound concentrationMay be necessary for some applications, but monitor for precipitation.[3][9]
> 6:1High risk of unbound this compoundIncreases the likelihood of micelle formation and precipitation.

Mechanism of Solubilization by BSA

Bovine Serum Albumin has several hydrophobic binding pockets that can accommodate the acyl chain of this compound, while its hydrophilic exterior ensures the complex remains soluble in aqueous environments. This sequestration of the hydrophobic tail prevents the self-aggregation of this compound molecules into micelles.

Mechanism of this compound Solubilization by BSA o1 micelle This compound Micelle (Precipitation Risk) o1->micelle o2 o2->micelle o3 o3->micelle o4 o4->micelle o5 o5->micelle o6 o6->micelle o7 o7->micelle o8 o8->micelle bsa BSA soluble_complex Soluble this compound:BSA Complex bsa->soluble_complex oleoyl This compound oleoyl->bsa Binds to hydrophobic pocket

BSA binds to this compound, preventing micelle formation and enhancing solubility.

References

Calibrating for the loss of Oleoyl-CoA during derivatization procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating for the loss of Oleoyl-CoA during experimental procedures, particularly focusing on sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

A1: The loss of this compound during sample preparation is primarily due to its inherent chemical and enzymatic instability. The main degradation factors are:

  • Enzymatic Degradation: Upon cell or tissue lysis, endogenous thioesterases can rapidly hydrolyze the thioester bond of this compound, releasing coenzyme A and oleic acid.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to chemical hydrolysis, a process accelerated by non-optimal pH conditions (especially alkaline pH > 8) and elevated temperatures.[1][2][3]

  • Oxidation: The unsaturated acyl chain of this compound is prone to oxidation when exposed to air and light.[2]

  • Adsorption to Surfaces: Acyl-CoAs can be lost due to adsorption to laboratory plastics and glassware.[3]

  • Repeated Freeze-Thaw Cycles: These cycles can accelerate the degradation of acyl-CoAs.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: Aqueous solutions of Coenzyme A and its derivatives, including this compound, are most stable in a slightly acidic environment, typically between pH 4 and 6.[1][3] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[3] Extraction protocols for acyl-CoAs often utilize buffers with a pH of approximately 4.9.[3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly increase the rate of both chemical and enzymatic degradation of this compound.[3][4] It is crucial to maintain samples on ice or at 4°C throughout the entire preparation process and store them at -80°C for long-term stability.[1][4]

Q4: Is derivatization necessary for this compound analysis by LC-MS?

A4: Direct analysis of this compound by LC-MS/MS is a common and effective method without the need for chemical derivatization of the intact molecule.[5][6][7] Derivatization is more commonly employed for the analysis of free fatty acids (like oleic acid) to improve their ionization efficiency and chromatographic behavior.[8][9] Confusion may arise because the analysis of fatty acids often involves a hydrolysis step to cleave them from their CoA esters, followed by derivatization of the resulting free fatty acid. However, for quantifying this compound itself, derivatization is generally not required.

Q5: What is the best way to store this compound samples?

A5: For long-term storage, this compound samples should be stored as a dried extract or in an organic solvent at -80°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If temporary storage in an aqueous solution is necessary, use a slightly acidic buffer (pH 4-6) and keep the samples on ice.[1]

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in the Final Analysis

Possible CauseTroubleshooting Step
Enzymatic Degradation Ensure rapid and effective quenching of metabolic activity immediately upon sample collection (e.g., flash-freezing in liquid nitrogen).[1] Use ice-cold reagents and keep the sample at or below 4°C throughout the entire preparation process.[1][4]
Chemical Hydrolysis Check the pH of all solutions used during extraction and resuspension; maintain a slightly acidic pH (4-6).[1][3] Minimize the time the sample is in an aqueous solution.[1]
Inefficient Extraction Optimize the extraction solvent. A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) is often effective.[5] Ensure thorough homogenization of the tissue or cell sample.
Improper Storage For long-term storage, ensure samples are stored as a dry pellet at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Adsorption to Labware Use low-adhesion microcentrifuge tubes to minimize loss of this compound.[3]

Issue 2: High Variability Between Replicate Samples

Possible CauseTroubleshooting Step
Inconsistent Sample Handling Standardize every step of the protocol, from the timing of quenching to the duration of centrifugation. Ensure all samples are treated identically.[3]
Incomplete Protein Precipitation Ensure complete removal of proteins, as they can interfere with the analysis and may harbor enzymatic activity.[4]
Variable Extraction Efficiency Ensure consistent and thorough mixing during the extraction process for all samples. Use a reliable internal standard to correct for variations.
Inconsistent Final Volume Carefully control the final volume of the reconstituted extract before injection into the LC-MS system.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods for long-chain acyl-CoA extraction for LC-MS/MS analysis.[5][7]

Materials:

  • Cultured mammalian cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (-80°C)

  • Internal Standard (ISTD) solution (e.g., 10 µM C17:0-CoA in methanol)

  • Acetonitrile

  • Vacuum concentrator

  • Microcentrifuge tubes (low-adhesion recommended)

  • Centrifuge capable of reaching >15,000 x g at 4°C

Procedure:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Immediately add 2 mL of -80°C methanol and 15 µL of 10 µM C17:0-CoA (internal standard) to the culture plate.[5]

  • Incubate at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.

  • Scrape the cell lysate from the culture plate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g at 4°C for 5 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of acetonitrile and evaporate the mixture in a vacuum concentrator at a low temperature (e.g., 30°C).[5]

  • Reconstitute the dried extract in 150 µL of methanol.

  • Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Calibration and Quantification

Internal Standard Selection: The ideal internal standard should have similar chemical properties and extraction recovery to this compound but be distinguishable by mass spectrometry. Odd-chain fatty acyl-CoAs, such as C15:0-CoA, C17:0-CoA, or stable isotope-labeled this compound (e.g., [¹³C₁₈]-Oleoyl-CoA), are commonly used.[7][10]

Calibration Curve Preparation:

  • Prepare a stock solution of this compound standard of known concentration.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Add a constant amount of the chosen internal standard to each calibration standard and a blank sample.

  • Process the calibration standards alongside the experimental samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Short-term (during processing) On ice or at 4°C[4]Minimizes enzymatic and chemical degradation.
Long-term -80°C[1]Ensures long-term stability.
Sample Form Dried extract or in organic solventReduces hydrolysis.
Aqueous Solutions Avoid prolonged storage; use a slightly acidic buffer (pH 4-6) if necessary.[3]Minimizes hydrolysis of the thioester bond.
Aliquoting Prepare single-use aliquots.[1]Avoids repeated freeze-thaw cycles.

Table 2: Common Internal Standards for this compound Quantification

Internal StandardRationale for Use
C17:0-CoA (Heptadecanoyl-CoA) Odd-chain acyl-CoA not typically present in biological samples. Similar extraction and ionization properties to long-chain acyl-CoAs.[7]
C15:0-CoA (Pentadecanoyl-CoA) Another suitable odd-chain acyl-CoA with similar characteristics to C17:0-CoA.[7]
[¹³C₁₈]-Oleoyl-CoA Stable isotope-labeled standard that co-elutes with the analyte and has nearly identical physicochemical properties, providing the most accurate correction for sample loss.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (e.g., Cell Culture) quenching 2. Quenching (e.g., -80°C Methanol) sample_collection->quenching Immediate add_istd 3. Add Internal Standard (e.g., C17:0-CoA) quenching->add_istd extraction 4. Extraction (Organic Solvents) add_istd->extraction concentration 5. Concentration (Vacuum Centrifugation) extraction->concentration reconstitution 6. Reconstitution (Methanol) concentration->reconstitution lc_ms 7. LC-MS/MS Analysis reconstitution->lc_ms data_processing 8. Data Processing lc_ms->data_processing Peak Integration quantification 9. Quantification data_processing->quantification Calibration Curve

Caption: Workflow for this compound quantification.

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products Oleoyl_CoA This compound Hydrolysis Hydrolysis Oleoyl_CoA->Hydrolysis Thioesterases, Alkaline pH, Heat Oxidation Oxidation Oleoyl_CoA->Oxidation Air, Light Oleic_Acid Oleic Acid + CoA-SH Hydrolysis->Oleic_Acid Oxidized_Products Oxidized this compound Oxidation->Oxidized_Products

Caption: Major degradation pathways of this compound.

References

Validation & Comparative

Validating the Role of Very Long-Chain Acyl-CoAs in X-Linked Adrenoleukodystrophy: A Comparative Guide to Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental models used to validate the metabolic dysregulation central to X-linked adrenoleukodystrophy (X-ALD). We focus on the established role of very long-chain acyl-Coenzyme A (VLCFA-CoA) accumulation and explore alternative therapeutic strategies targeting fatty acid metabolism. This document is intended to aid researchers in selecting appropriate models and methodologies for their studies in X-ALD and related metabolic disorders.

X-linked adrenoleukodystrophy is a debilitating genetic disorder resulting from mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP.[1][2] This defect hinders the transport of very long-chain fatty acids (VLCFAs; chain length ≥ C22) into peroxisomes for their subsequent degradation via β-oxidation.[3][4] Consequently, VLCFAs and their activated CoA esters accumulate in various tissues and bodily fluids, a hallmark of X-ALD pathology.[1][2] While the primary focus is on saturated VLCFAs, the metabolism of monounsaturated VLCFAs is also affected.[1][3]

Recent therapeutic strategies have explored modulating the saturation status of these fatty acids, highlighting the interconnectedness of fatty acid metabolic pathways in the disease's progression.[4] This guide will compare key experimental models, present quantitative data on the accumulation of critical metabolites, and detail the methodologies employed in these studies.

Comparative Analysis of Experimental Models for X-ALD

The study of X-ALD relies on various in vitro and in vivo models, each with distinct advantages and limitations. The choice of model is critical for investigating disease mechanisms and for the preclinical evaluation of therapeutic candidates.

Model SystemKey CharacteristicsAdvantagesLimitationsKey Findings
Human Fibroblasts (Primary and Immortalized) Derived from skin biopsies of X-ALD patients and healthy controls.[2][5]Genetically relevant to the human disease; allows for direct comparison of patient-derived cells with controls; suitable for high-throughput drug screening.[5]Phenotypic variability between cell lines; may not fully recapitulate the complex cell-cell interactions of the nervous system.Significant elevation of C24:0-CoA and C26:0-CoA levels compared to control fibroblasts.[2]
Abcd1 Knockout Mouse Model A genetically engineered mouse model lacking the Abcd1 gene.[6]Recapitulates the biochemical defects of X-ALD, including VLCFA accumulation in relevant tissues like the spinal cord and brain.[6]Does not develop the severe cerebral inflammatory demyelination seen in the most devastating form of human X-ALD.[6]Demonstrates that ABCD1 deficiency leads to altered cholesterol homeostasis and increased cholesterol esters containing VLCFAs.[6]
Zebrafish (abcd1 mutant) A vertebrate model with a mutated abcd1 gene.Rapid development and transparent embryos allow for in vivo imaging of developmental processes; suitable for high-throughput screening of compounds that rescue disease phenotypes.[4]Differences in lipid metabolism compared to mammals; may not fully replicate all aspects of X-ALD pathology.Used to identify compounds that modulate stearoyl-CoA desaturase-1 (SCD1) expression, leading to a reduction in saturated VLCFAs.[4]

Quantitative Data on VLCFA-CoA Accumulation

The following table summarizes the quantitative data on the accumulation of key VLCFA-CoAs and related biomarkers in different X-ALD models. These data underscore the profound metabolic dysregulation characteristic of the disease.

MetaboliteModel SystemControl Level (pmol/mg protein)X-ALD Level (pmol/mg protein)Fold IncreaseReference
C24:0-CoA Human Fibroblasts~0.1~0.88-fold[2]
C26:0-CoA Human Fibroblasts~0.05~0.714-fold[2]
C26:0-lysophosphatidylcholine (C26-LPC) Immortalized Human Fibroblasts10.9 ± 2.543.1 ± 5.7~4-fold[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in X-ALD research.

1. Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the sensitive and specific quantification of various acyl-CoA species.

  • Sample Preparation:

    • Cultured fibroblasts are harvested and washed with phosphate-buffered saline.

    • Cell pellets are resuspended in a cold extraction solvent (e.g., 10% trichloroacetic acid).

    • Samples are subjected to probe sonication to lyse the cells and extract the metabolites.

    • The supernatant containing the acyl-CoAs is collected after centrifugation.

    • An internal standard, such as a heavy isotope-labeled acyl-CoA, is added for accurate quantification.

  • LC-MS/MS Analysis:

    • The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.

    • The separated molecules are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for each acyl-CoA species to ensure specificity.

    • Quantification is achieved by comparing the peak area of the endogenous acyl-CoA to that of the internal standard.

2. Analysis of Total Very Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is widely used for the diagnosis of X-ALD and for monitoring therapeutic efficacy.

  • Sample Preparation:

    • Total lipids are extracted from cells or tissues using a chloroform/methanol mixture.

    • The extracted lipids are hydrolyzed to release the fatty acids.

    • The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) for GC analysis.

  • GC-MS Analysis:

    • FAMEs are separated on a gas chromatograph based on their volatility and interaction with the column's stationary phase.

    • The separated FAMEs are introduced into a mass spectrometer for detection and quantification.

    • The abundance of specific VLCFAs, such as C24:0 and C26:0, is determined by comparing their peak areas to those of known standards.

Visualizing Metabolic Pathways and Experimental Workflows

Signaling Pathway: VLCFA Metabolism and the Impact of ABCD1 Deficiency

Caption: Metabolic pathway of VLCFA synthesis and the role of ABCD1 in peroxisomal import.

Experimental Workflow: Quantification of VLCFA-CoAs in Fibroblasts

start Start: Culture Control and X-ALD Fibroblasts harvest Harvest and Wash Cells start->harvest lysis Cell Lysis and Metabolite Extraction harvest->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis and Quantification lcms->data end End: Compare VLCFA-CoA Levels data->end cluster_approaches Therapeutic Approaches XALD X-ALD Pathophysiology (VLCFA Accumulation) gene_therapy Gene Therapy (Restore ABCD1 function) XALD->gene_therapy Corrects lo Lorenzo's Oil (Competitive Inhibition of Elongation) XALD->lo Reduces scd1_mod SCD1 Modulation (Increase Monounsaturated VLCFAs) XALD->scd1_mod Mitigates

References

How does the metabolic fate of Oleoyl-CoA differ from other unsaturated fatty acyl-CoAs?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA, the activated form of the monounsaturated omega-9 fatty acid oleic acid, stands at a crucial metabolic crossroads. Its fate within the cell—whether it is destined for energy production, storage, or conversion into signaling molecules—has profound implications for cellular health and disease. While sharing structural similarities with other unsaturated fatty acyl-CoAs, this compound exhibits distinct metabolic partitioning that influences a range of physiological processes. This guide provides a comprehensive comparison of the metabolic fate of this compound with other key unsaturated fatty acyl-CoAs, supported by experimental data, detailed methodologies, and visual pathway representations to aid researchers in understanding these critical differences.

I. Comparative Analysis of Metabolic Fates

The metabolic journey of an unsaturated fatty acyl-CoA is primarily dictated by three key processes: beta-oxidation for energy, incorporation into complex lipids for storage and structural purposes, and participation in cellular signaling pathways. This compound displays unique characteristics in each of these areas when compared to other common unsaturated fatty acyl-CoAs such as palmitthis compound (16:1n-7), linthis compound (18:2n-6), and alpha-linolenoyl-CoA (18:3n-3).

A. Beta-Oxidation: The Energetic Route

The rate of mitochondrial beta-oxidation of unsaturated fatty acids is influenced by their chain length and the number and position of double bonds.

Table 1: Comparative Beta-Oxidation Rates of Unsaturated Fatty Acyl-CoAs

Fatty Acyl-CoAChain Length:Double BondsRelative Beta-Oxidation RateReference
This compound18:1Lower[1]
Linthis compound18:2Higher than this compound[1]
Alpha-Linolenoyl-CoA18:3Higher than Linthis compound[1]

Data from isolated rat liver mitochondria.

Experimental evidence suggests that the overall beta-oxidation in mitochondria follows the order of alpha-linolenoyl-CoA > linthis compound > this compound[1]. This indicates that a higher degree of unsaturation in C18 fatty acids corresponds to a faster rate of oxidation. The rate of acylcarnitine formation from acyl-CoA, a crucial step for mitochondrial entry, is higher for this compound compared to linthis compound, but very low for alpha-linolenoyl-CoA[1]. This suggests that while this compound is efficiently transported into the mitochondria, its subsequent breakdown is slower compared to its more unsaturated counterparts.

B. Incorporation into Complex Lipids: Storage and Structure

Unsaturated fatty acyl-CoAs are key building blocks for various lipid classes, including triglycerides (for energy storage), phospholipids (B1166683) (for membrane structure), and cholesteryl esters. The incorporation of this compound into these lipids differs significantly from that of other unsaturated fatty acyl-CoAs.

Table 2: Differential Incorporation of Unsaturated Fatty Acids into Blood Lipid Fractions

Lipid FractionOleate (B1233923) (18:1)Linoleate (B1235992) (18:2)Palmitate (16:0)
Chylomicron-TriglyceridesHighestLowerIntermediate
Nonesterified Fatty Acid (NEFA)HighestLowerLower
VLDL-TriglyceridesHighestLowerLower
Cholesteryl EsterLowerHighestLower
PhospholipidLowerHighestLower

Data from a human study tracing the fate of [U-13C]-labeled fatty acids in a test meal.[2]

Studies have shown a tendency for oleate to be more readily incorporated into plasma chylomicron-triglycerides and very low-density lipoprotein (VLDL)-triglycerides compared to linoleate[2]. In contrast, linoleate is significantly more incorporated into plasma cholesteryl esters and phospholipids[2]. This preferential partitioning suggests that this compound is favored for triglyceride synthesis and transport, while linthis compound plays a more prominent role in membrane composition and cholesterol metabolism.

C. Role in Cellular Signaling: Beyond a Simple Fuel Source

Unsaturated fatty acyl-CoAs and their free fatty acid counterparts are not merely metabolic intermediates; they are also potent signaling molecules that regulate a variety of cellular processes.

1. G-Protein Coupled Receptor 120 (GPR120) Activation:

GPR120 (also known as FFAR4) is a receptor for medium and long-chain unsaturated fatty acids. Activation of GPR120 by different fatty acids can trigger distinct downstream signaling cascades.

  • G-Protein Coupling: GPR120 can couple to different G-proteins, including Gq, Gi, and Gs, as well as to β-arrestins, leading to diverse cellular responses[3]. While both oleic acid and linoleic acid can activate GPR120, the specific G-protein coupling and downstream signaling can differ. For instance, some studies suggest that omega-3 fatty acids like alpha-linolenic acid may exhibit biased agonism, preferentially activating certain pathways over others[3].

2. AMP-Activated Protein Kinase (AMPK) Activation:

AMPK is a key energy sensor that regulates cellular metabolism. Long-chain fatty acyl-CoAs (LCFA-CoAs), including this compound and palmitthis compound, can allosterically activate AMPK, promoting a shift towards catabolic processes like fatty acid oxidation.

  • Specificity: Studies have shown that LCFA-CoAs with a chain length of C12 or greater, including both saturated (palmitoyl-CoA) and unsaturated (this compound and palmitthis compound) forms, can activate AMPK[2]. This activation appears to be independent of the degree of unsaturation for C16 and C18 fatty acyl-CoAs.

3. Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Regulation:

SREBP-1c is a master transcriptional regulator of lipogenesis. Unsaturated fatty acids can suppress the activity of SREBP-1c, thereby downregulating the expression of genes involved in fatty acid and triglyceride synthesis.

  • Differential Effects: Polyunsaturated fatty acids, such as linoleic acid, are generally considered more potent inhibitors of SREBP-1c processing and activity compared to monounsaturated fatty acids like oleic acid[4][5]. This suggests that this compound may have a less pronounced inhibitory effect on de novo lipogenesis compared to linthis compound.

II. Experimental Protocols

A. Measurement of Fatty Acid Beta-Oxidation Rate in Isolated Mitochondria

Objective: To quantify and compare the rate of beta-oxidation of different unsaturated fatty acyl-CoAs.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue (e.g., rat liver) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, a respiratory substrate (e.g., malate), ADP, and the specific 14C-labeled fatty acyl-CoA of interest (e.g., [1-14C]this compound, [1-14C]linthis compound).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Measurement of 14CO2: At various time points, stop the reaction and measure the amount of 14CO2 produced, which is a direct product of beta-oxidation, using a scintillation counter.

  • Data Analysis: Calculate the rate of beta-oxidation as nmol of 14CO2 produced per minute per mg of mitochondrial protein.

B. Quantification of Fatty Acid Incorporation into Lipid Classes using Stable Isotopes

Objective: To determine the relative incorporation of different unsaturated fatty acids into triglycerides, phospholipids, and cholesteryl esters.

Methodology:

  • Cell Culture and Labeling: Culture cells (e.g., hepatocytes) in a medium supplemented with a stable isotope-labeled fatty acid (e.g., [13C]oleic acid, [13C]linoleic acid) for a defined period.

  • Lipid Extraction: Harvest the cells and extract total lipids using a modified Bligh and Dyer method.

  • Lipid Class Separation: Separate the different lipid classes (triglycerides, phospholipids, cholesteryl esters) from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids within each separated lipid class to their corresponding FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of the specific fatty acid in each lipid class.

  • Data Analysis: Calculate the percentage of the labeled fatty acid incorporated into each lipid class relative to the total amount of that fatty acid in the class.

C. Assessment of GPR120 Signaling in Response to Fatty Acids

Objective: To compare the downstream signaling events following the activation of GPR120 by different unsaturated fatty acids.

Methodology:

  • Cell Line: Use a cell line endogenously expressing GPR120 or a cell line stably transfected with a GPR120 expression vector.

  • Ligand Treatment: Treat the cells with different unsaturated fatty acids (e.g., oleic acid, linoleic acid) at various concentrations and time points.

  • Measurement of Second Messengers:

    • Intracellular Calcium ([Ca2+]i): Measure changes in [Ca2+]i using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader or microscope.

    • cAMP Levels: Measure intracellular cAMP levels using a commercially available ELISA kit.

  • Western Blot Analysis: Analyze the phosphorylation status of key downstream signaling proteins, such as ERK1/2, Akt, and JNK, using specific phospho-antibodies.

  • Data Analysis: Quantify the changes in second messenger levels and protein phosphorylation relative to untreated control cells.

III. Visualizing the Metabolic Pathways

A. Metabolic Fates of Unsaturated Fatty Acyl-CoAs

Metabolic_Fates cluster_oxidation Beta-Oxidation cluster_storage Lipid Synthesis & Storage cluster_signaling Signaling UFA_CoA Unsaturated Fatty Acyl-CoA (e.g., this compound, Linthis compound) Mitochondria Mitochondria UFA_CoA->Mitochondria CPT-I Triglycerides Triglycerides UFA_CoA->Triglycerides Phospholipids Phospholipids UFA_CoA->Phospholipids CholesterylEsters Cholesteryl Esters UFA_CoA->CholesterylEsters GPR120 GPR120 UFA_CoA->GPR120 Activation AMPK AMPK UFA_CoA->AMPK Activation SREBP1c SREBP-1c (inhibition) UFA_CoA->SREBP1c AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA Multiple Steps

Caption: Overview of the primary metabolic fates of unsaturated fatty acyl-CoAs.

B. Experimental Workflow for Comparing Fatty Acid Incorporation

Experimental_Workflow Start Cell Culture with [13C]-Unsaturated Fatty Acid Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Lipid_Separation Lipid Class Separation (TLC or SPE) Lipid_Extraction->Lipid_Separation FAME_Prep FAME Preparation Lipid_Separation->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Data_Analysis Data Analysis: Isotopic Enrichment GCMS->Data_Analysis

Caption: Workflow for quantifying fatty acid incorporation into lipid classes.

C. GPR120 Signaling Cascade

GPR120_Signaling UFA Unsaturated Fatty Acid (e.g., Oleic Acid, Linoleic Acid) GPR120 GPR120 UFA->GPR120 Gq Gq GPR120->Gq Beta_Arrestin β-Arrestin GPR120->Beta_Arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC ERK ERK Activation PKC->ERK Anti_Inflammatory Anti-inflammatory effects Beta_Arrestin->Anti_Inflammatory

Caption: Simplified GPR120 signaling pathways activated by unsaturated fatty acids.

IV. Conclusion

The metabolic fate of this compound is a finely tuned process that differs significantly from that of other unsaturated fatty acyl-CoAs. Its preferential incorporation into triglycerides suggests a primary role in energy storage and transport, while its comparatively slower beta-oxidation rate may reflect a mechanism to conserve this important monounsaturated fatty acid. Furthermore, its distinct signaling properties through receptors like GPR120 and its influence on metabolic regulators such as AMPK and SREBP-1c highlight its importance in maintaining cellular homeostasis. A thorough understanding of these differential metabolic pathways is critical for researchers in the fields of nutrition, metabolism, and drug development, as it provides a foundation for developing targeted therapeutic strategies for metabolic diseases. The experimental protocols and visualizations provided in this guide offer a practical framework for further investigation into the nuanced roles of this compound and other unsaturated fatty acyl-CoAs in cellular physiology and pathology.

References

The Modulatory Effects of Oleoyl-CoA on Purified Enzyme Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory roles of metabolites is paramount. Oleoyl-CoA, a key intermediate in fatty acid metabolism, has been shown to exert significant influence on the activity of various purified enzymes. This guide provides a comparative analysis of this compound's effects on several key enzymes, supported by available experimental data and detailed methodologies to facilitate further research in this area.

Comparative Analysis of this compound's Effect on Enzyme Activity

This compound has been demonstrated to act as a modulator, primarily as an inhibitor, of several key metabolic enzymes. The following table summarizes the quantitative data on the effect of this compound on the activity of a selection of purified enzymes.

EnzymeOrganism/TissueEffect of this compoundQuantitative Data
Citrate (B86180) Synthase Pig HeartInhibitionPotent inhibitor; specific Ki value not reported, but the effect is not solely due to its detergent properties.[1][2]
Acetyl-CoA Carboxylase Rat LiverInhibition2 µM this compound shown to depress enzyme activity.
Hexokinase Rat Skeletal MuscleInhibition10 µM this compound reduces activity to 66% of control.[3]
Human 12-lipoxygenase (h12-LOX) HumanInhibitionIC50 = 32 µM
Human endothelial 15-lipoxygenase-2 (h15-LOX-2) HumanAllosteric InhibitionIC50 = 0.62 µM; Ki = 82 ± 70 nM

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed experimental protocols for assessing the effect of this compound on the activity of the aforementioned enzymes are provided below.

Protocol 1: Spectrophotometric Assay for Citrate Synthase Inhibition by this compound

This protocol is adapted from established methods for measuring citrate synthase activity.[4][5][6]

1. Enzyme Purification:

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1.

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

  • 10 mM Acetyl-CoA in Assay Buffer.

  • 10 mM Oxaloacetate in Assay Buffer (prepare fresh).

  • Purified citrate synthase.

  • This compound stock solution in a suitable solvent (e.g., ethanol), with appropriate solvent controls.

3. Assay Procedure: a. In a 1 ml cuvette, combine:

  • 850 µL Assay Buffer
  • 50 µL of 10 mM DTNB
  • 20 µL of 10 mM Acetyl-CoA
  • Varying concentrations of this compound or solvent control. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 30 µL of 10 mM oxaloacetate. d. Immediately monitor the increase in absorbance at 412 nm for 5 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the citrate synthase activity.

4. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each this compound concentration relative to the solvent control.

  • To determine the Ki, perform the assay with varying concentrations of both the substrate (Acetyl-CoA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

Protocol 2: Radiometric Assay for Acetyl-CoA Carboxylase Inhibition by this compound

This protocol is based on the measurement of the incorporation of radiolabeled bicarbonate into malonyl-CoA.

1. Enzyme Purification:

  • Purify acetyl-CoA carboxylase from rat liver tissue.

2. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 0.5 mg/mL BSA.

  • 20 mM ATP.

  • 20 mM Acetyl-CoA.

  • 1 M KHCO₃ containing [¹⁴C]bicarbonate (specific activity ~1 µCi/µmol).

  • Purified acetyl-CoA carboxylase.

  • This compound stock solution.

3. Assay Procedure: a. In a microcentrifuge tube, combine:

  • Assay Buffer
  • 20 µL of 20 mM ATP
  • 10 µL of 20 mM Acetyl-CoA
  • Varying concentrations of this compound or solvent control.
  • Purified acetyl-CoA carboxylase. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Start the reaction by adding 10 µL of 1 M [¹⁴C]KHCO₃. d. Incubate at 37°C for 10 minutes. e. Stop the reaction by adding 50 µL of 6 M HCl. f. Dry the samples in a heating block to remove unreacted [¹⁴C]bicarbonate. g. Resuspend the residue in a scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity incorporated is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: Coupled Spectrophotometric Assay for Hexokinase Inhibition by this compound

This assay couples the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.[7]

1. Enzyme Source:

  • Purified hexokinase from rat skeletal muscle.

2. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

  • 100 mM Glucose.

  • 20 mM ATP.

  • 10 mM NADP⁺.

  • 1 unit/mL Glucose-6-phosphate dehydrogenase.

  • Purified hexokinase.

  • This compound stock solution.

3. Assay Procedure: a. In a 1 ml cuvette, combine:

  • 800 µL Assay Buffer
  • 50 µL of 100 mM Glucose
  • 20 µL of 10 mM NADP⁺
  • 10 µL of 1 unit/mL Glucose-6-phosphate dehydrogenase
  • Varying concentrations of this compound or solvent control. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 20 µL of 20 mM ATP. d. Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADP⁺ reduction to NADPH is proportional to hexokinase activity.

4. Data Analysis:

  • Calculate the initial reaction velocities.

  • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To further clarify the experimental process and the potential biological context of this compound's regulatory role, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Incubation & Reaction Initiation Enzyme->Reaction Substrate Substrate(s) Substrate->Reaction OleoylCoA This compound (Inhibitor/Activator) OleoylCoA->Reaction Buffer Assay Buffer Buffer->Reaction Measurement Data Acquisition (e.g., Spectrophotometry) Reaction->Measurement Kinetics Kinetic Analysis (Ki, IC50) Measurement->Kinetics Comparison Comparison of Enzyme Activities Kinetics->Comparison

Caption: Workflow for assessing the effect of this compound on purified enzyme activity.

Signaling_Pathway cluster_TCA TCA Cycle cluster_FAS Fatty Acid Synthesis cluster_Glycolysis Glycolysis FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL OleoylCoA This compound ACSL->OleoylCoA CitrateSynthase Citrate Synthase OleoylCoA->CitrateSynthase Inhibits ACC Acetyl-CoA Carboxylase OleoylCoA->ACC Inhibits Hexokinase Hexokinase OleoylCoA->Hexokinase Inhibits TCA_Products Citrate -> Energy CitrateSynthase->TCA_Products MalonylCoA Malonyl-CoA ACC->MalonylCoA Glucose Glucose Glucose->Hexokinase G6P Glucose-6-P Hexokinase->G6P

Caption: Potential regulatory roles of this compound in key metabolic pathways.

References

A Comparative Guide to Oleoyl-CoA Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of Oleoyl-CoA is critical for understanding its role in lipid metabolism, cellular signaling, and the pathogenesis of various diseases. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols to inform methodological selection.

The accurate quantification of specific acyl-CoA species such as this compound, a central intermediate in numerous cellular processes, is paramount for advancing research in metabolism and drug development. The choice of analytical technique significantly influences the sensitivity, specificity, and throughput of measurements. This guide critically evaluates the most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fluorometric/Enzymatic Assays.

Quantitative Performance Comparison

The selection of an analytical method is fundamentally guided by its performance characteristics. For comprehensive and highly sensitive profiling of a wide array of acyl-CoA species, including this compound, LC-MS/MS is the preferred method.[1] HPLC-UV offers a robust and more accessible alternative for quantifying more abundant species, while enzymatic and fluorometric assays provide a high-throughput option for targeted analyses.[1]

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Fluorometric/Enzymatic Assays
Principle Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by chromatography and detection based on the absorbance of UV light by the CoA molecule.Enzymatic conversion of the target molecule, leading to a fluorescent or colorimetric signal.[2]
Specificity Very HighModerate to HighHigh (enzyme-dependent)
Sensitivity Very High (picomole to femtomole range)[3]Moderate (nanomole range)[1]High (micromolar range)[2]
Linear Detection Range Wide dynamic range[4]Narrower dynamic range0.3 to 100 µM for some kits[2]
Sample Throughput Moderate to HighModerateHigh[2]
Cost HighModerateLow
Advantages - High sensitivity and specificity- Ability to measure multiple acyl-CoAs simultaneously[5][6]- Provides structural information- More accessible and cost-effective than LC-MS/MS[1]- Robust and reliable for abundant species- Simple and rapid protocols- High-throughput capabilities[2]- No need for specialized chromatography equipment[1]
Disadvantages - Requires expensive equipment and expertise- Potential for matrix effects[4]- Lower sensitivity compared to LC-MS/MS[1]- Potential for co-eluting interferences- Measures total fatty acyl-CoAs or a specific class, not always individual species- Susceptible to interference from other sample components

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method has become the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.[1]

1. Sample Preparation:

  • Tissue Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing potassium phosphate (B84403) buffer and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol) with an internal standard like heptadecanoyl-CoA.[5]

  • Extraction: The homogenate is vortexed, sonicated, and centrifuged. The supernatant containing the acyl-CoAs is collected. The pellet can be re-extracted to improve recovery.[5]

  • Drying and Reconstitution: The combined supernatants are dried under a stream of nitrogen and the resulting pellet is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 5% sulfosalicylic acid or a methanol:water mixture).[1][5]

2. LC Separation:

  • A reverse-phase column (e.g., C8 or phenyl) is typically used for separation.[5][7]

  • A gradient elution with a mobile phase containing an ion-pairing agent or an ammonium (B1175870) salt (e.g., ammonium hydroxide (B78521) or ammonium formate) is employed to achieve good chromatographic resolution of the different acyl-CoA species.[5][7]

3. MS/MS Detection:

  • A triple quadrupole mass spectrometer is commonly used in positive electrospray ionization (ESI) mode.[5]

  • Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor ion and a characteristic product ion for each analyte.[5]

Fluorometric Assay

Fluorometric assays offer a straightforward and high-throughput alternative for quantifying total or specific fatty acyl-CoAs.[1][2]

1. Sample Preparation:

  • Cell or Tissue Lysate: Cells are collected and homogenized or sonicated in a cold buffer containing a detergent (e.g., Triton X-100).[2] For tissues, they are first rinsed to remove blood and then homogenized.[2]

  • Centrifugation: The lysate is centrifuged at high speed at 4°C to remove cellular debris and proteins.[2]

  • Supernatant Collection: The supernatant containing the fatty acyl-CoAs is collected for the assay.[2]

2. Assay Procedure:

  • Reagent Preparation: The assay components, including buffer, dye reagent, enzymes (e.g., acyl-CoA oxidase), and a standard (e.g., palmitoyl-CoA), are prepared according to the kit's instructions.[2]

  • Reaction Setup: The sample, a sample blank, and a sample with an internal standard are prepared in a 96-well plate.[2]

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 40 minutes).[2]

  • Measurement: The fluorescence intensity is measured using a plate reader at the specified excitation and emission wavelengths (e.g., λex/em = 530/585 nm).[2]

  • Calculation: The concentration of fatty acyl-CoA in the sample is determined by comparing its fluorescence with a standard curve.[2]

Visualizing the Workflow and Pathway

To better illustrate the experimental processes and the biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_lcms LC-MS/MS cluster_fluoro Fluorometric Assay cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying & Reconstitution Supernatant->Drying LC LC Separation Drying->LC Assay Enzymatic Reaction Drying->Assay MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification Reader Fluorescence Reading Assay->Reader Reader->Quantification

Caption: General experimental workflow for this compound quantification.

G cluster_pathways Metabolic Fates FA Fatty Acids (e.g., Oleic Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL OleoylCoA This compound ACSL->OleoylCoA BetaOx β-oxidation (Energy Production) OleoylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) OleoylCoA->LipidSyn Signaling Cell Signaling OleoylCoA->Signaling

Caption: Simplified overview of this compound's central role in metabolism.

Conclusion

The choice of an analytical method for this compound quantification should be tailored to the specific research question, available instrumentation, and the required level of sensitivity and specificity. LC-MS/MS stands out for its comprehensive and highly sensitive profiling capabilities, making it the gold standard for in-depth lipidomic studies.[1] HPLC-UV provides a cost-effective and reliable alternative for the quantification of more abundant this compound pools.[1] For high-throughput screening and laboratories without access to specialized chromatographic equipment, fluorometric and enzymatic assays offer a rapid and convenient option.[1][2] By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to accurately measure this compound and advance our understanding of its critical roles in health and disease.

References

The Fork in the Road: Comparing the Incorporation of Oleoyl-CoA into Triglycerides Versus Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids is critical for dissecting cellular processes and developing therapeutic strategies for metabolic diseases. Oleoyl-CoA, a common monounsaturated fatty acyl-CoA, stands at a crucial metabolic crossroads, its incorporation into either triglycerides (TGs) for energy storage or phospholipids (B1166683) (PLs) for membrane synthesis being a tightly regulated process. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies.

The synthesis of both triglycerides and phospholipids from this compound originates from the common precursor, glycerol-3-phosphate, and converges at the formation of diacylglycerol (DAG). However, the final enzymatic steps and the physiological roles of the end products diverge significantly. Triglycerides, the primary form of energy storage in eukaryotes, are synthesized by the acylation of DAG, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). In contrast, phospholipids, the fundamental components of cellular membranes, are primarily synthesized via the Kennedy pathway, where DAG is converted to phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE).

Quantitative Comparison of this compound Incorporation

Experimental data from studies on developing soybean embryos provide a quantitative insight into the flux of newly synthesized fatty acids, including oleate (B1233923), into these two major lipid classes.

ParameterTriglyceride SynthesisPhospholipid Synthesis (Phosphatidylcholine)Reference
Initial Flux of Newly Synthesized Fatty Acids ~11%~57%[1]
Relative Initial Acylation Rate 210[1]
Primary Destination of Newly Synthesized Oleate Incorporated into the triacylglycerol backbone, often after being first incorporated into and then released from phosphatidylcholine.Acts as a primary acceptor of newly synthesized oleate through acyl editing, particularly at the sn-2 position.[1]
Enzyme Preference for this compound DGAT1 isoform exhibits a preference for this compound over saturated fatty acyl-CoAs. DGAT2 does not show this preference.The enzymes in the Kennedy pathway utilize diacylglycerol containing oleate. Fatty acids stimulate the activity of CTP:phosphocholine cytidylyltransferase, a key regulatory enzyme.[2][3][4]

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to the synthesis of triglycerides and phospholipids from this compound are distinct yet interconnected. The following diagrams illustrate these pathways and a general workflow for their experimental analysis.

triglyceride_synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT OleoylCoA This compound OleoylCoA->LPA OleoylCoA->TAG AcylCoA Acyl-CoA AcylCoA->PA

Caption: The Kennedy pathway for triglyceride synthesis from glycerol-3-phosphate and this compound.

phospholipid_synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP PC Phosphatidylcholine DAG->PC CPT OleoylCoA This compound OleoylCoA->LPA AcylCoA Acyl-CoA AcylCoA->PA Choline Choline CDP_Choline CDP-Choline Choline->CDP_Choline Choline Kinase, CTP:phosphocholine cytidylyltransferase CDP_Choline->PC

Caption: The Kennedy pathway for phosphatidylcholine (a major phospholipid) synthesis.

experimental_workflow Start Cell Culture/Tissue Sample Labeling Incubation with Radiolabeled this compound Start->Labeling Extraction Lipid Extraction (e.g., Folch Method) Labeling->Extraction Separation Lipid Separation (Thin-Layer Chromatography) Extraction->Separation Quantification Quantification of Triglycerides and Phospholipids Separation->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Caption: A general experimental workflow for comparing this compound incorporation into triglycerides and phospholipids.

Experimental Protocols

1. Radiolabeling and Cellular Uptake of this compound

This protocol is designed to trace the metabolic fate of this compound within a cellular system.

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture dishes and grow to desired confluency.

  • Preparation of Radiolabeled Oleate: Prepare a stock solution of [14C]oleic acid or [3H]oleic acid complexed to bovine serum albumin (BSA) in a serum-free culture medium. The final concentration of oleate should be determined based on experimental requirements.

  • Incubation: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the medium containing the radiolabeled oleate-BSA complex and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • Termination of Uptake: At each time point, terminate the incubation by rapidly washing the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular unbound fatty acids, followed by two washes with ice-cold PBS alone.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer. An aliquot of the lysate can be used to determine total protein concentration for normalization. Another aliquot can be used to measure total radioactivity incorporated into the cells using a scintillation counter.

2. Lipid Extraction

The Folch method is a widely used protocol for the total extraction of lipids from biological samples.[5]

  • Homogenization: Homogenize the cell lysate or tissue sample in a chloroform:methanol mixture (2:1, v/v). For every 1 gram of tissue, use 20 mL of the solvent mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

  • Collection of Lipid Phase: The lower organic phase contains the lipids. Carefully aspirate and transfer the lower phase to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.

3. Separation of Triglycerides and Phospholipids by Thin-Layer Chromatography (TLC)

TLC is a classic and effective method for separating different lipid classes based on their polarity.[5][6]

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30-60 minutes before use.

  • Sample Application: Spot the reconstituted lipid extract onto the origin of the TLC plate using a microsyringe. Also, spot lipid standards (triglycerides and a specific phospholipid like phosphatidylcholine) in adjacent lanes for identification.

  • Development: Place the TLC plate in a developing chamber containing a solvent system appropriate for separating neutral lipids and phospholipids. A common solvent system for neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v). For phospholipids, a more polar system like chloroform:methanol:water (65:25:4, v/v/v) is used.[5] Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow it to dry. Visualize the lipid spots by placing the plate in a chamber saturated with iodine vapor or by spraying with a fluorescent dye (e.g., 2',7'-dichlorofluorescein) and viewing under UV light.[5]

  • Quantification: Scrape the silica spots corresponding to the triglyceride and phospholipid bands into separate scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of radiolabeled oleate incorporated into each lipid class.

4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of individual molecular species of triglycerides and phospholipids containing oleate.

  • Sample Preparation: The lipid extract obtained from the extraction protocol can be directly analyzed or further purified. It is crucial to add internal standards (e.g., deuterated or 13C-labeled lipid species) to the sample before analysis for accurate quantification.

  • Chromatographic Separation: Inject the sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid classes and molecular species. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is typically used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the triglyceride and phospholipid species containing oleate based on their specific precursor and product ion transitions.

  • Data Analysis: The peak areas of the target lipid species are integrated and compared to the peak areas of the internal standards to calculate their absolute or relative concentrations.

Conclusion

The incorporation of this compound into triglycerides and phospholipids represents a critical regulatory node in cellular lipid metabolism. While both pathways share common precursors, the flux of newly synthesized oleate is preferentially directed towards phospholipid synthesis, particularly for membrane remodeling and maintenance. The final commitment to either storage as triglycerides or incorporation into functional membrane lipids is governed by the activity and substrate specificity of key enzymes like DGAT and the enzymes of the Kennedy pathway. The experimental protocols outlined provide a robust framework for researchers to quantitatively investigate this metabolic partitioning in various biological systems, offering valuable insights into cellular physiology and the pathogenesis of metabolic diseases.

References

Unraveling the Functional Dichotomy of Oleoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of a double bond in a fatty acyl-CoA molecule, seemingly a minor structural nuance, can precipitate a cascade of distinct biochemical and physiological outcomes. This guide provides a comprehensive comparison of the functional differences between the cis and trans isomers of Oleoyl-CoA, offering insights into their metabolic fates, enzymatic interactions, and influence on cellular signaling pathways. The information presented herein is supported by experimental data to facilitate a deeper understanding for researchers in metabolic diseases, drug discovery, and cellular signaling.

At a Glance: Key Functional Distinctions

Featurecis-Oleoyl-CoA (this compound)trans-Oleoyl-CoA (Elaidoyl-CoA)
Natural Abundance Predominant isomer in nature.Primarily formed during industrial hydrogenation of vegetable oils.
Beta-Oxidation Rate Slower initial rate of oxidation.[1]Oxidized at approximately half the rate of this compound in the first cycle.[1]
Enzymatic Requirement in Beta-Oxidation Requires the auxiliary enzyme enoyl-CoA isomerase to convert the cis-Δ³ double bond to a trans-Δ² double bond.Does not require enoyl-CoA isomerase for the initial cycles of beta-oxidation.
Stearoyl-CoA Desaturase 1 (SCD1) Gene Expression Represses SCD1 promoter activity by approximately 40%.[2]Induces SCD1 promoter activity by about 20%.[2]
SREBP-1c Activity Inhibits the proteolytic processing of SREBP-1c, reducing its mature form.[3][4]Potently induces SRE-luciferase activity and increases SREBP-1c mRNA levels.[3][4]
ATP-Sensitive K+ (KATP) Channel Modulation Potent activator.Potent activator, with similar efficacy to the cis isomer.
Cholesteryl Ester Transfer Protein (CETP) Activity Inhibits CETP-mediated transfer of cholesteryl esters.Increases CETP-mediated transfer of cholesteryl esters.

Metabolic Fate: The Divergent Paths of Beta-Oxidation

The catabolism of fatty acids through mitochondrial beta-oxidation is a primary source of cellular energy. The stereochemistry of the double bond in this compound isomers dictates the enzymatic machinery required for their complete degradation.

cis-Oleoyl-CoA, with its double bond at the Δ⁹ position, undergoes three cycles of beta-oxidation normally. This process yields a 12-carbon acyl-CoA with a cis-Δ³ double bond, which is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. To proceed, the enzyme Δ³,Δ²-enoyl-CoA isomerase is essential to convert this cis-Δ³ double bond into a trans-Δ² double bond, a standard intermediate in the beta-oxidation pathway.[5]

In contrast, trans-Oleoyl-CoA (elaidoyl-CoA) does not necessitate the action of enoyl-CoA isomerase in the initial stages. After three cycles of beta-oxidation, the resulting acyl-CoA possesses a trans-Δ³ double bond. While not a direct substrate for enoyl-CoA hydratase, the subsequent steps of its degradation are more straightforward compared to the cis isomer. Studies have shown that elaidoyl-CoA is oxidized at about half the rate of this compound in the first cycle of beta-oxidation.[1] However, after this initial cycle, the subsequent intermediates of both isomers are oxidized at nearly equal rates.[1]

Beta_Oxidation_Isomers cluster_cis cis-Oleoyl-CoA Pathway cluster_trans trans-Oleoyl-CoA Pathway cis_oleoyl_coa cis-Oleoyl-CoA (C18:1, cis-Δ⁹) three_cycles_cis 3 Cycles of β-Oxidation cis_oleoyl_coa->three_cycles_cis cis_d3_acyl_coa cis-Δ³-Dodecenoyl-CoA three_cycles_cis->cis_d3_acyl_coa enoyl_coa_isomerase Enoyl-CoA Isomerase cis_d3_acyl_coa->enoyl_coa_isomerase trans_d2_acyl_coa trans-Δ²-Dodecenoyl-CoA enoyl_coa_isomerase->trans_d2_acyl_coa beta_oxidation_cis Further β-Oxidation trans_d2_acyl_coa->beta_oxidation_cis trans_oleoyl_coa trans-Oleoyl-CoA (Elaidoyl-CoA) (C18:1, trans-Δ⁹) three_cycles_trans 3 Cycles of β-Oxidation trans_oleoyl_coa->three_cycles_trans trans_d3_acyl_coa trans-Δ³-Dodecenoyl-CoA three_cycles_trans->trans_d3_acyl_coa beta_oxidation_trans Further β-Oxidation trans_d3_acyl_coa->beta_oxidation_trans

Fig. 1: Beta-oxidation pathways of cis- and trans-Oleoyl-CoA.

Regulation of Gene Expression: A Tale of Two Isomers

cis- and trans-Oleoyl-CoA isomers exert opposing effects on the expression of key genes involved in lipid metabolism, primarily through their influence on the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids. Experimental data reveals a stark contrast in how the two isomers regulate its expression. In human aortic smooth muscle cells, cis-oleic acid represses SCD1 promoter activity by approximately 40%, while trans-elaidic acid leads to a 20% increase in its activity.[2]

SREBP-1c: This transcription factor is a master regulator of lipogenesis. Studies in HuH-7 cells have demonstrated that elaidic acid potently induces SRE-luciferase activity and increases SREBP-1c mRNA levels.[3][4] Conversely, oleic acid inhibits the proteolytic processing of SREBP-1 to its mature, active form.[3][4] This differential regulation of SREBP-1c likely underlies the observed effects on SCD1 expression and highlights a key mechanism by which trans fats may contribute to altered lipid metabolism. Some evidence suggests that the regulation of SCD1 by these fatty acids may also involve the Liver X Receptor (LXR) pathway.[2][6][7][8]

Gene_Regulation cluster_cis cis-Oleoyl-CoA cluster_trans trans-Oleoyl-CoA cis_oa cis-Oleoyl-CoA srebp1c_processing_cis Inhibits SREBP-1c Processing cis_oa->srebp1c_processing_cis scd1_expression_cis Decreased SCD1 Expression srebp1c_processing_cis->scd1_expression_cis lxr LXR (Liver X Receptor) srebp1c_processing_cis->lxr trans_oa trans-Oleoyl-CoA srebp1c_mrna Increases SREBP-1c mRNA trans_oa->srebp1c_mrna scd1_expression_trans Increased SCD1 Expression srebp1c_mrna->scd1_expression_trans srebp1c_mrna->lxr

Fig. 2: Differential regulation of SCD1 expression by this compound isomers.

Modulation of Ion Channels and Enzymes

ATP-Sensitive K+ (KATP) Channels: Both cis- and trans-Oleoyl-CoA are potent activators of KATP channels.[9][10] These channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues, including pancreatic beta-cells and cardiomyocytes. Activation of KATP channels by long-chain acyl-CoAs is concentration-dependent, with an EC50 of approximately 0.7 µM.[11] This activation can lead to membrane hyperpolarization, which has significant physiological consequences, such as the inhibition of insulin (B600854) secretion from pancreatic beta-cells. While both isomers activate the channel, the precise kinetics of their interaction and the physiological implications of prolonged activation by the trans isomer warrant further investigation.

Protein Kinase C (PKC): Long-chain fatty acyl-CoAs can modulate the activity of PKC, a family of enzymes involved in various signal transduction pathways. Both palmitoyl-CoA and this compound have been shown to enhance the activity of particulate PKC. This suggests that the accumulation of long-chain acyl-CoAs could lead to the activation of PKC-dependent signaling pathways.

Experimental Protocols

In Vitro Beta-Oxidation Rate Assay

This protocol is adapted from studies comparing the beta-oxidation rates of different fatty acyl-CoAs in isolated mitochondria.

Objective: To quantify and compare the rate of beta-oxidation of cis-Oleoyl-CoA and trans-Oleoyl-CoA.

Materials:

  • Isolated rat heart or liver mitochondria

  • cis-Oleoyl-CoA and trans-Oleoyl-CoA substrates

  • Radioactively labeled fatty acids (e.g., [1-¹⁴C]oleic acid and [1-¹⁴C]elaidic acid) for conversion to their CoA esters

  • Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, and carnitine)

  • Scintillation counter and vials

  • Perchloric acid

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat heart or liver tissue using standard differential centrifugation methods.

  • Substrate Preparation: Prepare solutions of cis-Oleoyl-CoA and trans-Oleoyl-CoA, including their radiolabeled counterparts.

  • Reaction Initiation: Incubate the isolated mitochondria in the reaction buffer at 37°C. Initiate the reaction by adding the respective acyl-CoA substrate.

  • Time Points: At various time points (e.g., 0, 2, 5, 10, and 15 minutes), stop the reaction by adding a cold solution of perchloric acid.

  • Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant will contain the acid-soluble products of beta-oxidation (acetyl-CoA and other short-chain acyl-CoAs).

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Calculation: Calculate the rate of beta-oxidation as the amount of radioactive acid-soluble product formed per unit time per milligram of mitochondrial protein.

Beta_Oxidation_Assay start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_substrates Prepare cis- and trans- This compound Substrates (with radiolabel) start->prepare_substrates incubate_mito Incubate Mitochondria in Reaction Buffer (37°C) isolate_mito->incubate_mito add_substrate Add Acyl-CoA Substrate (Initiate Reaction) prepare_substrates->add_substrate incubate_mito->add_substrate time_points Collect Samples at Various Time Points add_substrate->time_points stop_reaction Stop Reaction with Cold Perchloric Acid time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge collect_supernatant Collect Supernatant (Acid-Soluble Products) centrifuge->collect_supernatant scintillation_count Measure Radioactivity (Scintillation Counting) collect_supernatant->scintillation_count calculate_rate Calculate Rate of β-Oxidation scintillation_count->calculate_rate end End calculate_rate->end

Fig. 3: Experimental workflow for the in vitro beta-oxidation assay.
SCD1 Gene Expression Analysis

Objective: To determine the effect of cis- and trans-Oleoyl-CoA on the expression of the SCD1 gene.

Materials:

  • Human aortic smooth muscle cells (HASMC) or other suitable cell line

  • Cell culture medium and supplements

  • cis-oleic acid and trans-elaidic acid

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Quantitative real-time PCR (qPCR) machine and reagents (including primers for SCD1 and a housekeeping gene)

  • Luciferase reporter assay system (for promoter activity studies)

Procedure:

  • Cell Culture and Treatment: Culture HASMCs to a desired confluency. Treat the cells with either cis-oleic acid, trans-elaidic acid, or a vehicle control for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for the SCD1 gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of SCD1 mRNA in the treated cells compared to the control cells using the ΔΔCt method.

  • Promoter Activity (Optional): To investigate transcriptional regulation, transfect cells with a reporter plasmid containing the SCD1 promoter linked to a luciferase gene. After treatment with the fatty acids, measure luciferase activity to determine the effect on promoter activity.[2]

Conclusion

The functional differences between cis- and trans-Oleoyl-CoA isomers are profound, extending from their metabolism to their influence on gene expression and cellular signaling. The requirement of enoyl-CoA isomerase for the beta-oxidation of the naturally abundant cis isomer represents a fundamental metabolic distinction. Furthermore, their opposing effects on the expression of SCD1, mediated through differential regulation of SREBP-1c, underscore the potential for trans fats to dysregulate lipid homeostasis. These findings provide a molecular basis for the distinct physiological effects of dietary cis and trans fats and highlight the importance of considering isomeric configurations in metabolic research and drug development. Further investigation into the nuanced interactions of these isomers with various cellular components will continue to illuminate their roles in health and disease.

References

A Researcher's Guide to Validating the Specificity of Antibodies Raised Against Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate detection and quantification of Oleoyl-CoA is of paramount importance. While antibodies are powerful tools for such analyses, their reliability is entirely dependent on their specificity. This guide provides a framework for validating the specificity of antibodies raised against this compound, comparing their potential performance with existing gold-standard alternatives, and offering detailed experimental protocols. As of the time of this writing, commercially available, validated antibodies specifically targeting this compound are not readily found. Therefore, this guide is intended to serve as a vital resource for researchers developing or commissioning custom antibodies, or for the evaluation of any such products that may become available.

Comparative Analysis of this compound Detection Methods

The primary alternative to an antibody-based detection method for this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal anti-Oleoyl-CoA antibody would offer comparable sensitivity and specificity to LC-MS/MS, while potentially providing advantages in throughput, cost, and ease of use for certain applications.

Performance Metric Hypothetical Anti-Oleoyl-CoA Antibody (Immunoassay) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High; dependent on rigorous validation to rule out cross-reactivity with other acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA).Very High; capable of distinguishing between different acyl-CoA species based on mass-to-charge ratio.[1][2]
Sensitivity Potentially in the low ng/mL to pg/mL range, depending on antibody affinity.High; capable of detecting fmol to pmol amounts.[3]
Quantitative Accuracy Good; requires a standard curve and is susceptible to matrix effects.Excellent; considered the gold standard for quantification when using stable isotope-labeled internal standards.[4]
Throughput High; amenable to 96-well plate format for simultaneous analysis of many samples.Lower; samples are analyzed sequentially, though autosamplers can provide some level of automation.
Instrumentation Standard ELISA plate reader.Requires a specialized and expensive LC-MS/MS system.
Sample Preparation May require lipid extraction, but can be simpler than for LC-MS/MS.Involves more extensive sample extraction and purification steps.[5]
Applications ELISA, Immunohistochemistry (IHC), Immunocytochemistry (ICC).Primarily for quantitative analysis of extracts from cells, tissues, and fluids.

Experimental Protocols

A competitive ELISA is the most suitable immunoassay format for detecting small molecules like this compound.[6][7][8][9] This method relies on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited amount of the anti-Oleoyl-CoA antibody.

a) Preparation of this compound-BSA Conjugate:

To immobilize this compound onto an ELISA plate, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA).

  • Activation of this compound: Dissolve this compound in an anhydrous organic solvent (e.g., dimethylformamide). Add a molar excess of a carboxyl-activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)) and stir at room temperature for several hours to form an NHS-ester of this compound.

  • Conjugation to BSA: Dissolve BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Slowly add the activated this compound solution to the BSA solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated this compound and byproducts by dialysis against PBS.

  • Characterization: Confirm the conjugation by techniques such as MALDI-TOF mass spectrometry to determine the number of this compound molecules conjugated per BSA molecule.

b) Competitive ELISA Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at room temperature.[10]

  • Competition: In a separate plate or tubes, pre-incubate the anti-Oleoyl-CoA antibody with varying concentrations of free this compound standards or the samples for 1-2 hours.

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.[10]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.

c) Specificity Testing (Cross-Reactivity):

To validate the specificity of the antibody, perform the competitive ELISA with a panel of structurally related lipids, including other long-chain acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA, Linthis compound), free oleic acid, and Coenzyme A. A highly specific antibody will show minimal cross-reactivity with these molecules.

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2][5]

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable solvent (e.g., acetonitrile (B52724)/isopropanol/water).

    • Add an internal standard, such as a stable isotope-labeled this compound (e.g., ¹³C-Oleoyl-CoA), to correct for extraction efficiency and matrix effects.[1]

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.[5]

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).[1][5]

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1][5]

    • Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).[2]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing Experimental Workflows

Antibody_Validation_Workflow cluster_conjugation This compound-BSA Conjugate Preparation cluster_elisa Competitive ELISA Oleoyl_CoA This compound Activation Activation (DCC/NHS) Oleoyl_CoA->Activation Conjugation Conjugation Activation->Conjugation BSA BSA BSA->Conjugation Purification Purification (Dialysis) Conjugation->Purification Conjugate This compound-BSA Purification->Conjugate Coating Plate Coating Conjugate->Coating Blocking Blocking Competition Competition (Ab + Sample/Standard) Incubation Incubation in Well Blocking->Incubation Competition->Incubation Detection Secondary Ab & Substrate Incubation->Detection Reading Read Absorbance Detection->Reading

Caption: Workflow for preparing an this compound-BSA conjugate and its use in a competitive ELISA.

LCMS_Workflow Sample Cell/Tissue Sample Homogenization Homogenization & Internal Standard Addition Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction LC_Separation Liquid Chromatography (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The development of a highly specific antibody against this compound would be a valuable addition to the toolkit of researchers in lipid metabolism. However, rigorous validation is essential to ensure the reliability of any data generated using such a reagent. This guide provides a roadmap for this validation process, emphasizing the use of competitive ELISA to assess specificity and cross-reactivity. Furthermore, it establishes the current gold standard, LC-MS/MS, as the benchmark against which any new antibody-based method must be compared. By following these guidelines, researchers can confidently assess the performance of anti-Oleoyl-CoA antibodies and contribute to the generation of robust and reproducible scientific findings.

References

Comparative metabolomics of Oleoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Oleoyl-CoA levels in healthy versus diseased states, focusing on cancer, cardiovascular disease, and metabolic syndrome. This compound, a monounsaturated fatty acyl-CoA, is a central player in cellular metabolism, serving as a key substrate for the synthesis of complex lipids and as a signaling molecule. Dysregulation of its metabolism is increasingly implicated in the pathophysiology of several major diseases.

Quantitative Comparison of this compound and Related Metabolites

The following table summarizes the observed changes in this compound and related fatty acid levels in various diseased states compared to healthy tissues. Direct quantitative data for this compound is often limited in human studies; therefore, related and indicative measures are also presented.

Disease StateTissue/Sample TypeAnalyteObservation in Diseased State vs. Healthy ControlSupporting Data/Comments
Cancer
Breast CancerTumor TissueMonounsaturated Fatty Acids (MUFAs)Increased Breast cancer tissues show significantly higher levels of MUFAs compared to normal-appearing breast tissue.[1] The ratio of MUFAs to Saturated Fatty Acids (SFAs) is also significantly higher in tumor tissues.[1]
Tumor TissueOleic Acid (18:1n-9)Increased The major MUFA, oleic acid, is found at higher levels in breast cancer tissue samples.[1]
Tumor TissueStearoyl-CoA Desaturase 1 (SCD1) Activity Index (18:1n-9/18:0)Increased The ratio of oleic acid to stearic acid, an indicator of SCD1 activity, is higher in cancerous tissue.[1]
Hepatocellular Carcinoma (HCC)Tumor TissueOleic AcidNo Significant Difference Levels were not found to be different from uninvolved liver tissue.[2]
Tumor TissueLinoleic AcidDecreased (approx. 50%) This may reflect enhanced synthesis of arachidonic acid in HCC tumor tissue.[2]
Cardiovascular Disease
Heart FailureMyocardial TissueTotal Long-Chain Acyl-CoADecreased by 58% Failing human myocardium displayed significantly lower total acyl-CoA content compared to non-failing hearts. Mechanical unloading with a left ventricular assist device (LVAD) restored acyl-CoA levels.[3]
Metabolic Syndrome
Non-Alcoholic Fatty Liver Disease (NAFLD)Liver TissueMonounsaturated Fatty Acids (MUFAs)Increased (Trend) NAFLD patients show a trend of increased MUFAs, particularly oleic acid, in liver tissue triglycerides.[4]
Liver TissueStearoyl-CoA Desaturase (SCD) ActivityIncreased An increased ratio of SCD product to precursor is observed in NAFLD subjects, correlating with the severity of steatosis.[4]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate key metabolic pathways involving this compound and a general workflow for its quantification.

Fatty_Acid_Metabolism_and_SCD1_Pathway substrate substrate enzyme enzyme product product pathway_label pathway_label acetyl_coa Acetyl-CoA acc ACC acetyl_coa->acc fasn FASN acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn palmitoyl_coa Palmitoyl-CoA (16:0) elongase Elongase palmitoyl_coa->elongase stearoyl_coa Stearoyl-CoA (18:0) scd1 SCD1 stearoyl_coa->scd1 oleoyl_coa This compound (18:1) complex_lipids Complex Lipids (Triglycerides, Phospholipids, Cholesteryl Esters) oleoyl_coa->complex_lipids Esterification beta_oxidation β-Oxidation oleoyl_coa->beta_oxidation Energy Production acc->malonyl_coa fasn->palmitoyl_coa elongase->stearoyl_coa scd1->oleoyl_coa dnl De Novo Lipogenesis

Caption: De Novo Lipogenesis and this compound Synthesis Pathway.

Experimental_Workflow step step instrument instrument output output sample Tissue/Cell Sample (Healthy vs. Diseased) extraction Acyl-CoA Extraction (e.g., with organic solvents) sample->extraction separation UPLC/HPLC Separation (Reverse-Phase Column) extraction->separation ms Tandem Mass Spectrometry (LC-MS/MS) separation->ms data_analysis Data Analysis (Peak Integration, Quantification) ms->data_analysis results Comparative Quantification of this compound Levels data_analysis->results

Caption: General Workflow for this compound Quantification.

Experimental Protocols

The quantification of this compound and other long-chain fatty acyl-CoAs is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods.

Objective: To extract and quantify this compound from biological samples (cultured cells or tissues).

1. Sample Preparation and Extraction:

  • For Tissues: Approximately 40-50 mg of frozen tissue is homogenized in an ice-cold solution (e.g., 2:1 isopropanol:50 mM potassium phosphate (B84403) buffer, pH 7.4) containing an internal standard (e.g., C17:0-CoA).

  • For Cultured Cells: Cells (e.g., 1-10 million) are scraped into an ice-cold extraction buffer, often containing an organic solvent like acetonitrile (B52724) or isopropanol, and an internal standard.

  • The homogenate is then subjected to further extraction, often with a solvent like acetonitrile, to precipitate proteins.

  • The sample is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cell debris.

  • The supernatant containing the acyl-CoAs is collected and dried under vacuum or nitrogen.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The dried extract is reconstituted in a suitable solvent (e.g., 50:50 water:acetonitrile). Separation is typically performed on a reverse-phase C18 column using a gradient elution with mobile phases containing an ion-pairing agent (e.g., triethylamine (B128534) and acetic acid or ammonium (B1175870) hydroxide) to improve peak shape and retention of the polar acyl-CoA molecules.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

  • Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion ([M+H]+) of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The transition for this compound is typically m/z 1032.6 → 536.2.

  • Standard Curve: A standard curve is generated using known concentrations of an this compound standard to allow for absolute quantification of the analyte in the biological samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

3. Data Analysis:

  • The raw data from the LC-MS/MS is processed using specialized software.

  • The peak areas for this compound and the internal standard are integrated.

  • The concentration of this compound in the sample is calculated based on the standard curve and normalized to the initial tissue weight or cell number.

This guide highlights the emerging importance of this compound metabolism in the pathogenesis of cancer, cardiovascular disease, and metabolic syndrome. While more research is needed to establish definitive quantitative benchmarks in human tissues, the existing data strongly suggest that dysregulation of this compound levels is a common feature of these diseases, making it a promising area for further investigation and therapeutic targeting.

References

How does the cellular ratio of Oleoyl-CoA to Stearoyl-CoA impact metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to its Impact on Cellular Metabolism, Signaling, and Disease

For researchers, scientists, and drug development professionals, understanding the intricate regulation of cellular metabolism is paramount. The balance between saturated and monounsaturated fatty acids, specifically the ratio of stearoyl-CoA to its monounsaturated counterpart, oleoyl-CoA, has emerged as a critical determinant of metabolic health and disease. This guide provides an objective comparison of the metabolic consequences of altering this ratio, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate a deeper understanding of this crucial metabolic nexus.

The conversion of stearoyl-CoA (C18:0) to this compound (C18:1) is a rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2] This enzymatic control point dictates the cellular ratio of these two acyl-CoAs, which in turn profoundly influences a myriad of metabolic processes, from lipid synthesis and oxidation to insulin (B600854) signaling and inflammation.

Impact on Key Metabolic Pathways

A lower this compound to Stearoyl-CoA ratio, typically achieved through the inhibition or genetic deletion of SCD1, orchestrates a significant metabolic shift towards a catabolic state. Conversely, a higher ratio, often observed in states of overnutrition, promotes anabolic processes and is associated with metabolic dysregulation.

Key Metabolic Shifts:

  • Lipogenesis vs. Fatty Acid Oxidation: A decreased this compound/Stearoyl-CoA ratio curtails de novo lipogenesis by downregulating key lipogenic transcription factors and enzymes.[3][4] Concurrently, it enhances fatty acid oxidation.[5][6] This metabolic reprogramming helps to reduce lipid accumulation in tissues like the liver and adipose tissue.[3][7]

  • Insulin Sensitivity: Lowering the this compound/Stearoyl-CoA ratio has been shown to improve insulin sensitivity.[8] Conversely, an elevated ratio is a hallmark of insulin-resistant states and is implicated in the pathophysiology of type 2 diabetes.

  • Inflammation and Cellular Stress: An accumulation of saturated fatty acids, resulting from a low this compound/Stearoyl-CoA ratio, can promote inflammatory signaling pathways.[8] However, the overall metabolic benefits of a lower ratio often outweigh this effect in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

Quantitative Data from Experimental Models

The following tables summarize quantitative data from studies on animal models where the this compound to Stearoyl-CoA ratio was altered, demonstrating the profound impact on hepatic lipid metabolism.

Table 1: Hepatic Fatty Acid Composition in SCD1 Knockdown ob/ob Mice

Fatty AcidControl (GFP-shRNA) (mol %)SCD1 Knockdown (mSCD1-shRNA 5) (mol %)Fold Change
Palmitic acid (16:0)20.1 ± 1.224.9 ± 1.5+1.24
Stearic acid (18:0)1.8 ± 0.220.0 ± 2.1+11.11
Palmitoleic acid (16:1n7)13.0 ± 1.16.0 ± 0.8-0.54
Oleic acid (18:1n9)48.9 ± 2.322.0 ± 1.9-0.55
Desaturation Index (18:1/18:0) 27.2 1.1 -24.73

Data adapted from Xu et al., 2007.[7][9] The study used adenovirus-mediated shRNA to knockdown SCD1 in the liver of ob/ob mice.

Table 2: Hepatic Lipid Content in SCD1 Knockdown ob/ob Mice

LipidControl (GFP-shRNA) (mg/g liver)SCD1 Knockdown (mSCD1-shRNA 5) (mg/g liver)Percent Change
Triglycerides (TAG)125 ± 1575 ± 10-40%
Diacylglycerols (DAG)1.8 ± 0.21.4 ± 0.1-22%
Cholesterol Esters (CE)8.8 ± 1.04.3 ± 0.5-51%
Phosphatidylcholine (PC)20 ± 2.229 ± 3.1+45%

Data adapted from Xu et al., 2007.[7][9]

Table 3: SCD Activity in Liver of Lean and ob/ob Mice

Mouse StrainDietHepatic SCD Activity (nmol/min per mg protein)Fold Increase vs. Lean
LeanCommercial Chow0.20 ± 0.03-
ob/obCommercial Chow1.30 ± 0.156.5

Data adapted from Cheema et al., 1982.[10][11]

Signaling Pathways Modulated by the this compound/Stearoyl-CoA Ratio

The metabolic effects of an altered this compound to Stearoyl-CoA ratio are mediated through complex signaling networks. Two key pathways are the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and the AMP-activated Protein Kinase (AMPK) pathways.

SREBP-1c Signaling Pathway

SREBP-1c is a master transcriptional regulator of lipogenesis. A high this compound level is thought to be a key signal for the activation of SREBP-1c, leading to the transcription of genes involved in fatty acid and triglyceride synthesis, including SCD1 itself, creating a feed-forward loop.[4][12]

SREBP1c_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP1c_pre Precursor SREBP-1c SCAP SCAP SREBP1c_pre->SCAP binds S2P S2P SREBP1c_pre->S2P cleaves INSIG INSIG SCAP->INSIG binds S1P S1P SCAP->S1P S1P->SREBP1c_pre cleaves nSREBP1c Mature SREBP-1c S2P->nSREBP1c releases SRE SRE nSREBP1c->SRE binds Lipogenic_Genes Lipogenic Genes (ACC, FAS, SCD1) SRE->Lipogenic_Genes activates Oleoyl_CoA High this compound Lipogenic_Genes->Oleoyl_CoA increases synthesis Oleoyl_CoA->SCAP promotes dissociation from INSIG Stearoyl_CoA High Stearoyl-CoA Stearoyl_CoA->SCAP inhibits dissociation from INSIG Insulin Insulin Insulin->SREBP1c_pre upregulates transcription

Caption: SREBP-1c signaling pathway.

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor. A lower this compound to Stearoyl-CoA ratio, and the associated increase in the AMP/ATP ratio, activates AMPK.[6] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipogenesis and promoting fatty acid oxidation.[13][14]

AMPK_Pathway High_SCoA High Stearoyl-CoA/ Low this compound Low_Energy Increased AMP/ATP Ratio High_SCoA->Low_Energy AMPK AMPK Low_Energy->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC phosphorylates Lipogenesis Lipogenesis pAMPK->Lipogenesis inhibits pACC p-ACC (Inactive) ACC->pACC Malonyl_CoA Malonyl-CoA pACC->Malonyl_CoA decreases synthesis CPT1 CPT1 Malonyl_CoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

Caption: AMPK signaling pathway.

Experimental Protocols

Accurate measurement of the this compound to Stearoyl-CoA ratio is crucial for research in this area. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Measurement of Acyl-CoA Species by LC-MS/MS

1. Sample Preparation (from Liver Tissue):

  • Homogenization: Approximately 100 mg of frozen liver tissue is homogenized in a methanol (B129727):chloroform solution (2:1, v/v) on ice.

  • Phase Separation: After homogenization and centrifugation, the supernatant is collected, and phase separation is induced by adding ammonium (B1175870) formate (B1220265) and chloroform. The upper aqueous phase containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE): The aqueous extract is further purified using a weak anion exchange SPE column to isolate the acyl-CoA species. The column is conditioned with methanol and water, the sample is loaded, and washed with formic acid and methanol. Acyl-CoAs are eluted with ammonium hydroxide.

  • Drying and Reconstitution: The eluted fraction is dried under a stream of nitrogen and reconstituted in a methanol:water solution prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separation of acyl-CoA species is typically achieved using a C18 reversed-phase column with a gradient elution of ammonium acetate (B1210297) in water and acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI) mode. Acyl-CoAs are quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The transition from the precursor ion ([M+H]+) to a specific product ion is monitored for each acyl-CoA species. For example, the MRM transition for stearoyl-CoA is m/z 1034 → 527, and for this compound is m/z 1032 → 525.

  • Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., heptadecanoyl-CoA).

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow Tissue Liver Tissue Sample Homogenization Homogenization (Methanol:Chloroform) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Phase_Separation Phase Separation (Ammonium Formate, Chloroform) Supernatant1->Phase_Separation Centrifugation2 Centrifugation Phase_Separation->Centrifugation2 Aqueous_Phase Collect Aqueous Phase (contains Acyl-CoAs) Centrifugation2->Aqueous_Phase SPE Solid-Phase Extraction (Weak Anion Exchange) Aqueous_Phase->SPE Elution Elution (Ammonium Hydroxide) SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

Validating the Downstream Targets of Oleoyl-CoA-Mediated Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl-CoA, a key metabolite derived from the desaturation of stearoyl-CoA by stearoyl-CoA desaturase (SCD), is not merely a precursor for complex lipid synthesis but also an important signaling molecule. A primary mechanism of this compound-mediated signaling is the post-translational modification of proteins through S-oleoylation, the attachment of an oleoyl (B10858665) group to cysteine residues. This modification can profoundly alter a protein's localization, activity, and interactions, thereby influencing a range of cellular processes. Validating the specific protein targets of S-oleoylation is crucial for understanding the functional consequences of this signaling pathway and for the development of novel therapeutics.

This guide provides a comparative overview of the predominant experimental methodologies used to identify and validate the downstream protein targets of this compound signaling. We present a detailed comparison of two powerful proteomic techniques: Acyl-Biotin Exchange (ABE) and Metabolic Labeling with Click Chemistry (MLCC). Furthermore, we include detailed experimental protocols and use the well-characterized S-oleoylation of Gαi proteins as a case study to illustrate the functional validation of a downstream target.

Comparison of Key Validation Methodologies

The identification of S-oleoylated proteins within the proteome presents a significant analytical challenge due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. ABE and MLCC are two complementary and widely used approaches to enrich and identify S-acylated proteins.

FeatureAcyl-Biotin Exchange (ABE)Metabolic Labeling with Click Chemistry (MLCC)
Principle Cysteine-centric approach. Free thiols are blocked, the acyl group is cleaved, and the newly exposed cysteine is tagged with biotin (B1667282) for enrichment.Fatty acid-centric approach. Cells are incubated with an oleic acid analog containing a "clickable" tag (e.g., alkyne). The tagged oleate (B1233923) is incorporated into proteins, which are then biotinylated via a click reaction for enrichment.
Applicability Can be used on native cells, tissues, and biofluids as it does not require metabolic labeling.Primarily used for in vitro cultured cells that can incorporate the fatty acid analog.
Coverage Has the potential to capture the entire S-acylproteome at a single time point.[1]Biased towards proteins with a high turnover of S-acylation, as it only labels proteins that are modified during the labeling period.[1]
Specificity Can enrich for any protein with a thioester-linked modification, which may include modifications other than S-acylation.[2]More specific to fatty acylation but can also label proteins that are N- or O-acylated with the analog.[2]
Site Identification Well-suited for identifying the specific sites of S-acylation on a protein.[1]Site identification is more challenging due to the bulky nature of the tag, which can hinder mass spectrometry analysis.[1]
Dynamic Studies Not ideal for studying the dynamics of S-acylation as the acyl group is removed during the process.Excellent for pulse-chase experiments to study the turnover and dynamics of S-acylation.

Validated Downstream Target: GNAI Proteins

A well-documented example of S-oleoylation is the modification of the alpha subunits of inhibitory G proteins (GNAI). This modification has significant functional consequences for growth factor signaling.

Target ProteinSite of OleoylationValidating ExperimentFunctional Consequence of OleoylationReference
GNAI (Gαi) Cysteine 3Metabolic labeling with azido-fatty acid analogs followed by mass spectrometry.Increased S-oleoylation of GNAI proteins causes them to move out of detergent-resistant membrane fractions where they would normally potentiate EGFR signaling. This leads to reduced recruitment of the adapter protein Gab1 to EGFR and a subsequent decrease in AKT activation.[3][4][3][4]

Experimental Protocols

Acyl-Biotin Exchange (ABE) Protocol

This protocol is adapted from standard ABE procedures and is suitable for identifying endogenously S-oleoylated proteins.[5][6][7]

1. Lysis and Blocking of Free Thiols:

  • Lyse cells or homogenize tissue in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

  • A typical lysis buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and 20 mM NEM.

  • Incubate the lysate on ice to ensure complete blocking of free thiols.

2. Protein Precipitation:

  • Precipitate the proteins from the lysate using a methanol/chloroform precipitation method to remove the NEM.

3. Cleavage of Thioester Bonds:

  • Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HA) to specifically cleave the thioester bonds of S-acylated proteins. A parallel sample should be treated with a buffer without HA as a negative control.

  • A typical cleavage buffer is: 50 mM Tris-HCl (pH 7.4), 1 M hydroxylamine, 1% SDS.

  • Incubate at room temperature.

4. Biotinylation of Newly Exposed Thiols:

  • Add a thiol-reactive biotinylating reagent, such as biotin-HPDP, to label the newly exposed cysteine residues that were previously S-oleoylated.

5. Affinity Purification:

  • Capture the biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-biotinylated proteins.

6. Elution and Analysis:

  • Elute the captured proteins from the beads using a reducing agent like β-mercaptoethanol or by boiling in SDS-PAGE sample buffer.

  • The enriched proteins can then be identified by western blotting for a specific candidate protein or by mass spectrometry for proteome-wide discovery.

Metabolic Labeling with Alkyne-Oleic Acid and Click Chemistry Protocol

This protocol allows for the detection of newly synthesized S-oleoylated proteins.[8][9][10][11]

1. Metabolic Labeling:

  • Culture cells in a medium supplemented with an alkyne-functionalized oleic acid analog (e.g., 17-octadecynoic acid). The concentration and labeling time should be optimized for the specific cell line.

  • It is often beneficial to conjugate the fatty acid analog to fatty-acid-free bovine serum albumin (BSA) to improve its solubility and cellular uptake.

2. Cell Lysis:

  • After the labeling period, wash the cells to remove the excess fatty acid analog and lyse them in a suitable buffer (e.g., RIPA buffer).

3. Click Chemistry Reaction:

  • To the cell lysate, add the click chemistry reaction cocktail. This typically includes:

    • An azide-containing reporter tag (e.g., azide-biotin or a fluorescent azide).

    • A copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent).

    • A copper chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.

  • Incubate to allow the cycloaddition reaction between the alkyne on the oleic acid analog and the azide (B81097) on the reporter tag.

4. Affinity Purification (if using azide-biotin):

  • If an azide-biotin tag was used, the labeled proteins can be enriched using streptavidin-agarose beads as described in the ABE protocol.

5. Analysis:

  • If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

  • If azide-biotin was used, the enriched proteins can be analyzed by western blotting or mass spectrometry.

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Oleoyl_CoA_Signaling_Pathway Stearoyl_CoA Stearoyl-CoA (C18:0) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearoyl_CoA->SCD1 Substrate Oleoyl_CoA This compound (C18:1) SCD1->Oleoyl_CoA Product Protein Target Protein (e.g., GNAI) Oleoyl_CoA->Protein Acyl Donor Oleoylated_Protein S-oleoylated Protein Protein->Oleoylated_Protein S-oleoylation Downstream_Signaling Altered Downstream Signaling (e.g., reduced AKT activation) Oleoylated_Protein->Downstream_Signaling Functional Effect

Caption: this compound Signaling Pathway.

ABE_Workflow start Cell/Tissue Lysate (with S-oleoylated proteins) block Block free thiols (e.g., NEM) start->block precipitate1 Protein Precipitation block->precipitate1 cleave Cleave thioester bonds (Hydroxylamine) precipitate1->cleave biotinylate Biotinylate new thiols (Biotin-HPDP) cleave->biotinylate enrich Affinity Purification (Streptavidin beads) biotinylate->enrich analyze Elution & Analysis (WB or MS) enrich->analyze

Caption: Acyl-Biotin Exchange (ABE) Workflow.

MLCC_Workflow start Metabolic Labeling (Alkyne-Oleic Acid) lyse Cell Lysis start->lyse click Click Chemistry Reaction (Azide-Biotin) lyse->click enrich Affinity Purification (Streptavidin beads) click->enrich analyze Analysis (In-gel fluorescence or MS) enrich->analyze

Caption: Metabolic Labeling with Click Chemistry (MLCC) Workflow.

Conclusion

The validation of downstream targets in this compound-mediated signaling is a rapidly advancing field. The choice between Acyl-Biotin Exchange and Metabolic Labeling with Click Chemistry depends on the specific research question, with ABE being more suitable for identifying endogenous targets in native samples and MLCC being superior for studying the dynamics of S-oleoylation. As our understanding of the "oleoyl-proteome" expands, so too will our appreciation of the intricate roles that this lipid modification plays in health and disease, opening new avenues for therapeutic intervention.

References

Comparing the effects of exogenous oleic acid versus direct Oleoyl-CoA administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of administering exogenous oleic acid versus the physiological roles of its activated form, Oleoyl-CoA. As direct administration of this compound to intact cells is not a standard experimental practice due to its inability to cross the plasma membrane, this comparison focuses on the distinct stages of cellular uptake, metabolic activation, and subsequent downstream effects.

Introduction: A Tale of Two Molecules

Oleic acid, a monounsaturated omega-9 fatty acid, is a key nutrient and signaling molecule. When taken up by cells, it is rapidly converted to its metabolically active form, this compound, by acyl-CoA synthetase enzymes. This activation is a critical step, as this compound is the direct substrate for a multitude of metabolic and signaling pathways. Understanding the differences between providing the precursor (oleic acid) and the activated intermediate (this compound) is crucial for designing experiments and interpreting cellular responses to fatty acids.

Cellular Uptake and Activation: The First Steps

Exogenous oleic acid crosses the plasma membrane through a combination of passive diffusion and protein-facilitated transport. Once inside the cell, it must be "activated" to this compound in an ATP-dependent reaction catalyzed by acyl-CoA synthetases (ACS). This "metabolic trapping" ensures a unidirectional influx of oleic acid.[1][2]

In contrast, this compound is an intracellular molecule and is not typically transported across the cell membrane. Therefore, experimental approaches to study its effects independently of oleic acid uptake are limited and often rely on cell-free systems or theoretical modeling. Advanced delivery techniques, such as lipid nanoparticles, are being explored for the intracellular delivery of fatty acids, but are not yet standard for delivering acyl-CoAs in this context.[3][4]

Experimental Workflow: From Exogenous Oleic Acid to Intracellular this compound

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OA_ext Exogenous Oleic Acid (bound to albumin) Transport Fatty Acid Transport (Passive & Facilitated) OA_ext->Transport Uptake OA_int Intracellular Oleic Acid Transport->OA_int ACS Acyl-CoA Synthetase (ACS) OA_int->ACS Substrate OCoA This compound ACS->OCoA Activation (ATP -> AMP + PPi)

Caption: Cellular uptake and activation of oleic acid.

Comparative Effects: A Summary of Cellular Fates

The table below summarizes the key differences in the cellular effects stemming from the administration of exogenous oleic acid versus the known intracellular functions of this compound.

FeatureExogenous Oleic Acid AdministrationIntracellular this compound Pool
Primary Cellular Entry Facilitated transport and passive diffusion across the plasma membrane.[5]Synthesized intracellularly from oleic acid and other fatty acids.
Metabolic Activation Requires conversion to this compound by Acyl-CoA Synthetase (ACS), consuming ATP.[1]Is the activated form, ready for metabolic reactions.
Primary Signaling Initiation Can activate cell surface receptors (e.g., GPR40/FFAR1) and influence membrane fluidity.[6]Acts as an allosteric regulator of intracellular enzymes and a substrate for lipid signaling molecule synthesis.[7][8]
Effect on Gene Expression Modulates gene expression related to lipid metabolism, inflammation, and insulin (B600854) signaling, often through receptor-mediated pathways.[9]Can influence gene expression by serving as a precursor for ligands of nuclear receptors (e.g., PPARs) and through direct effects on transcription factor activity.[1]
Metabolic Fates Drives the formation of the intracellular this compound pool, subsequently influencing all its downstream pathways.Directly channeled into various pathways including: - Triglyceride (TAG) Synthesis: Esterification for energy storage in lipid droplets. - Phospholipid Synthesis: Incorporation into cell membranes. - Beta-oxidation: Breakdown in mitochondria for ATP production.[10][11] - Cholesterol Esterification: Formation of cholesterol esters.
Key Regulatory Roles Influences broad cellular processes like proliferation, apoptosis, and inflammation.[12][13][14]Allosterically inhibits enzymes like acetyl-CoA carboxylase (ACC) and citrate (B86180) synthase, thereby regulating fatty acid synthesis and energy metabolism.[7][8]

Signaling Pathways: A Divergence of Mechanisms

The administration of exogenous oleic acid can initiate signaling cascades from the cell surface. For instance, oleic acid can activate G-protein coupled receptors like GPR40, leading to downstream effects on insulin secretion and cell proliferation. Furthermore, changes in membrane lipid composition due to oleic acid uptake can modulate the function of membrane-bound proteins.

This compound, on the other hand, exerts its regulatory effects from within the cell. It is a key player in the intricate network of metabolic regulation, acting as a feedback inhibitor of fatty acid synthesis and influencing the activity of enzymes involved in glucose and lipid metabolism.

Signaling and Metabolic Pathways of Oleic Acid and this compound

G cluster_metabolism Metabolic Fates cluster_regulation Intracellular Regulation OA Exogenous Oleic Acid GPR40 GPR40/FFAR1 OA->GPR40 Activates OA_uptake Cellular Uptake & Activation OA->OA_uptake PLC PLC GPR40->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC OCoA Intracellular This compound OA_uptake->OCoA TAG Triglyceride Synthesis (Lipid Droplets) OCoA->TAG PL Phospholipid Synthesis (Membranes) OCoA->PL BetaOx Beta-oxidation (Mitochondria) -> ATP OCoA->BetaOx ACC Acetyl-CoA Carboxylase (ACC) (Fatty Acid Synthesis) OCoA->ACC Inhibits CitrateSynthase Citrate Synthase (TCA Cycle) OCoA->CitrateSynthase Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for Oleoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Oleoyl-CoA, a common long-chain fatty acyl-CoA thioester used in biochemical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the product-specific Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be handled with care in a laboratory setting.[1]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before use.

  • Body Protection: A standard laboratory coat must be worn.

Work Area:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Synonyms Oleoyl (cis-9-C18:1)-CoA, S-oleoylcoenzyme A[2][3]
Molecular Formula C39H68N7O17P3S • Na[3]
Formula Weight 1,055.0 g/mol [3]
Appearance Solid[3]
Purity ≥70%[3]
Solubility Approx. 10 mg/mL in water[3]
Storage -20°C[3]
Stability ≥4 years at -20°C[3]
Health and Safety Ratings
Rating SystemHealthFireReactivity
NFPA 000
HMIS 000
Scale: 0 = Minimal Hazard, 4 = Severe Hazard[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This method cleaves the thioester bond, converting the molecule into oleate (B1233923) and coenzyme A. The resulting thiol group from coenzyme A can then be oxidized to mitigate its potential odor before final disposal. This protocol is adapted from standard procedures for other thioester compounds.[4]

Experimental Protocol: Chemical Deactivation of this compound

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (e.g., 5-6% sodium hypochlorite)

  • pH paper or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Magnetic stir plate and stir bar

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all subsequent steps within a certified chemical fume hood.

    • Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis:

    • While stirring the this compound waste, slowly add an equal volume of 1 M NaOH solution. This will raise the pH and initiate the hydrolysis of the thioester bond.

    • Allow the mixture to stir for at least 1-2 hours at room temperature to ensure the reaction is complete.

  • Oxidation of Thiol:

    • To neutralize the potential odor from the free thiol group of coenzyme A, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume) to the stirring mixture. The sodium hypochlorite (B82951) will oxidize the thiol.

    • Continue stirring for an additional 20-30 minutes.

  • Neutralization of the Final Solution:

    • The resulting solution will be basic. It must be neutralized to a pH between 6 and 8 before final disposal.

    • Slowly and carefully add 1 M HCl to the solution while continuing to stir. Monitor the pH of the solution periodically using pH paper or a pH meter.

    • Caution: The neutralization reaction can be exothermic. Add the acid dropwise to control the temperature.

  • Final Waste Collection:

    • Once the solution is neutralized, transfer it into a designated hazardous waste container.

    • Ensure the container is clearly labeled with its contents (e.g., "Neutralized this compound waste, containing sodium oleate and oxidized coenzyme A degradation products in aqueous solution").

    • Seal the container and store it in a designated secondary containment area while awaiting pickup by institutional environmental health and safety personnel.

Disposal Workflow Diagram

Oleoyl_CoA_Disposal cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_neutralization Neutralization & Collection A Don PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood C Place Waste in Beaker with Stir Bar B->C Start Procedure D Add 1M NaOH (Alkaline Hydrolysis) C->D E Stir for 1-2 Hours D->E F Add Bleach (Thiol Oxidation) E->F G Stir for 20-30 Mins F->G H Neutralize with 1M HCl to pH 6-8 G->H I Transfer to Labeled Hazardous Waste Container H->I J Store in Secondary Containment I->J

Caption: Workflow for the chemical deactivation and disposal of this compound waste.

References

Personal protective equipment for handling Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Oleoyl-Coenzyme A (Oleoyl-CoA). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

A definitive Safety Data Sheet (SDS) for this compound presents conflicting information regarding its hazard classification. While one source indicates it is not classified as a hazardous substance, another advises treating it as potentially hazardous.[1][2] Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldProtects against potential splashes of solutions containing this compound.
Skin Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be changed immediately if contaminated.
Laboratory coatA standard lab coat should be worn to protect street clothing and skin from accidental spills.
Respiratory Protection Not generally requiredThe Safety Data Sheet for Oleoyl-Coenzyme A (sodium salt) does not indicate a respiratory hazard.[1] However, if aerosols are generated, a risk assessment should be conducted to determine if respiratory protection is needed.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound from receipt to use in an experimental setting.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and storage conditions on the label match the order information.

2. Storage:

  • Store the solid this compound at -20°C for long-term stability.[2]

  • Keep the container tightly sealed to prevent degradation.

3. Preparation of Stock Solutions:

  • Work in a designated clean area.

  • To prepare a stock solution, dissolve the solid this compound in water. The solubility is approximately 10 mg/mL.[2]

  • It is recommended not to store the aqueous solution for more than one day due to potential hydrolysis.[2]

4. Use in Experiments:

  • When handling solutions of this compound, always wear the recommended PPE.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

Disposal Plan

Based on the available Safety Data Sheet, smaller quantities of Oleoyl-Coenzyme A (sodium salt) may be disposed of with household waste.[1] However, it is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal. For larger quantities or if local regulations require it, treat as chemical waste and dispose of through a licensed contractor.

Workflow for Handling this compound

cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don PPE Store->DonPPE PrepareSolution Prepare Aqueous Solution DonPPE->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Dispose Dispose of Waste ConductExperiment->Dispose

Caption: Workflow for the safe handling of this compound.

PPE Selection Decision-Making

Start Handling this compound RiskAssessment Risk of Splash or Aerosol Generation? Start->RiskAssessment SplashRisk Yes RiskAssessment->SplashRisk Yes NoSplashRisk No RiskAssessment->NoSplashRisk No HighProtection Wear Safety Goggles and Face Shield SplashRisk->HighProtection StandardProtection Wear Safety Goggles NoSplashRisk->StandardProtection Gloves Always Wear Nitrile Gloves HighProtection->Gloves StandardProtection->Gloves LabCoat Always Wear Lab Coat Gloves->LabCoat

Caption: Decision-making for selecting appropriate PPE.

References

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